2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
Description
Properties
Molecular Formula |
C16H11N3O4 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-nitrophenyl)ethenyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H11N3O4/c20-14-7-5-10(9-13(14)19(22)23)6-8-15-17-12-4-2-1-3-11(12)16(21)18-15/h1-9,20H,(H,17,18,21)/b8-6+ |
InChI Key |
AFXHRVVWIVWNRH-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Anticancer Potential of Quinazolinone Derivatives
This guide provides an in-depth exploration of quinazolinone derivatives as a privileged scaffold in anticancer drug discovery. We will dissect the core mechanisms of action, explore key structure-activity relationships, and detail the experimental workflows used to validate these potent compounds. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of oncology.
Introduction: The Quinazolinone Scaffold - A Cornerstone in Oncology
The quinazolinone core, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets with high affinity. Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological properties, making it a recurring motif in numerous approved and investigational drugs. In oncology, quinazolinone derivatives have demonstrated remarkable success, most notably as inhibitors of key signaling proteins that drive tumor proliferation, survival, and metastasis.
The clinical significance of this scaffold is underscored by the success of drugs like gefitinib and erlotinib, which are potent inhibitors of the epidermal growth factor receptor (EGFR) and have revolutionized the treatment of certain cancers. The adaptability of the quinazolinone ring system continues to fuel the development of novel anticancer agents targeting a diverse range of cellular pathways.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
Quinazolinone derivatives exert their anticancer effects by targeting various hallmarks of cancer. The following sections delve into the primary mechanisms of action, supported by experimental evidence.
Inhibition of Tyrosine Kinases
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in regulating cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common driver of tumorigenesis. Quinazolinone-based compounds have been extensively developed as ATP-competitive inhibitors of these kinases.
A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) family. Overexpression or activating mutations of EGFR are prevalent in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Quinazolinone derivatives, such as gefitinib and erlotinib, bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways like the MAPK and PI3K/Akt pathways. This blockade of pro-survival signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled proliferation. Several quinazolinone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including:
-
Caspase Activation: The caspase cascade is a central execution pathway of apoptosis. Quinazolinone compounds have been reported to activate initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3 and caspase-7), leading to the cleavage of cellular substrates and eventual cell death.
-
Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins consists of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these proteins is critical for cell survival. Some quinazolinone derivatives can upregulate the expression of pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, thereby shifting the balance towards apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Elevated levels of ROS can induce oxidative stress and damage cellular components, ultimately triggering apoptosis. Certain quinazolinone-based compounds have been found to increase ROS production in cancer cells, contributing to their cytotoxic effects.
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer is characterized by the loss of this regulation, leading to incessant cell proliferation. Quinazolinone derivatives can intervene in this process by inducing cell cycle arrest at specific checkpoints, most commonly at the G2/M or G1 phase. This arrest prevents cancer cells from entering mitosis and dividing, thereby inhibiting tumor growth. The mechanism of cell cycle arrest often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Structure-Activity Relationship (SAR) Studies
The anticancer potency and selectivity of quinazolinone derivatives are highly dependent on the nature and position of substituents on the quinazolinone core. Extensive SAR studies have been conducted to optimize the pharmacological properties of these compounds.
Table 1: Key Structure-Activity Relationships of Quinazolinone Derivatives
| Position of Substitution | Key Substituents and Their Effects on Activity |
| Position 2 | Introduction of various substituted aryl or heterocyclic rings can significantly influence anticancer activity. For instance, the presence of a phenyl ring with electron-withdrawing groups has been shown to enhance cytotoxic effects in some series. |
| Position 3 | Substitution at this position with different aliphatic or aromatic amines can modulate the compound's interaction with the target protein. The nature of the substituent can impact the compound's solubility and pharmacokinetic properties. |
| Position 4 | The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors. Modifications to the aniline ring, such as the introduction of small, electron-withdrawing groups at the 3- and 4-positions, are crucial for potent inhibitory activity. |
| Positions 6 and 7 | Substitution with methoxy or other alkoxy groups at these positions is a common feature in many potent quinazolinone-based inhibitors. These groups can enhance binding affinity and improve the overall pharmacological profile of the compound. |
Prominent Quinazolinone-Based Anticancer Drugs
The clinical success of quinazolinone derivatives is a testament to their therapeutic potential.
Table 2: Selected Quinazolinone Derivatives in Clinical Use or Development
| Compound | Target(s) | Approved/Investigational | Key Indications |
| Gefitinib | EGFR | Approved | Non-small cell lung cancer (NSCLC) |
| Erlotinib | EGFR | Approved | NSCLC, Pancreatic cancer |
| Lapatinib | EGFR, HER2 | Approved | Breast cancer |
| Vandetanib | VEGFR, EGFR, RET | Approved | Medullary thyroid cancer |
| Afatinib | EGFR, HER2, HER4 (irreversible) | Approved | NSCLC |
| Osimertinib | EGFR (including T790M mutation) | Approved | NSCLC |
Experimental Protocols for Evaluation
The preclinical evaluation of novel quinazolinone derivatives involves a battery of in vitro and in vivo assays to determine their anticancer activity and mechanism of action.
In Vitro Antiproliferative Assay (MTT Assay)
This is a colorimetric assay to assess the cytotoxic effect of a compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinazolinone derivative for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT antiproliferative assay.
Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This method is used to quantify the percentage of apoptotic and necrotic cells following compound treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with the quinazolinone derivative at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Western Blot Analysis for Protein Expression
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Future Perspectives and Challenges
The field of quinazolinone-based anticancer drug discovery continues to evolve. Future research will likely focus on:
-
Development of Novel Multi-Targeted Inhibitors: Designing single molecules that can inhibit multiple cancer-related targets to overcome drug resistance and improve therapeutic efficacy.
-
Targeting Novel Pathways: Exploring the potential of quinazolinone derivatives to modulate other cancer-relevant pathways beyond kinase inhibition.
-
Improving Pharmacokinetic Properties: Optimizing the drug-like properties of new derivatives to enhance their bioavailability, metabolic stability, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of quinazolinone-based drugs with other anticancer agents to develop more effective treatment regimens.
Despite the successes, challenges remain, including the emergence of drug resistance and off-target toxicities. A deeper understanding of the molecular mechanisms underlying these challenges will be crucial for the development of the next generation of quinazolinone-based anticancer therapies.
References
-
Gefitinib - Wikipedia. [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling - PMC. [Link]
-
EGF/EGFR Signaling Pathway - Creative Diagnostics. [Link]
-
What is the mechanism of Gefitinib? - Patsnap Synapse. [Link]
-
EGFR Signaling Pathway | Sino Biological. [Link]
The Quinazolinone Scaffold: A Technical Guide to Therapeutic Exploration
Executive Summary
The 4(3H)-quinazolinone nucleus represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors and enzymes. Unlike its fully aromatic cousin, quinazoline (the core of gefitinib/erlotinib), the quinazolinone moiety introduces a carbonyl at position 4, altering hydrogen bond donor/acceptor profiles and tautomeric potential. This guide dissects the structural utility of quinazolinone analogs, focusing on their application in kinase inhibition (specifically PI3Kδ), tubulin modulation, and emerging antimicrobial targets. It provides a rigorous examination of synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols for researchers in early-stage drug discovery.
Part 1: The Scaffold & Chemical Logic
Structural Architecture & Tautomerism
The core structure of interest is the 4(3H)-quinazolinone . Its pharmacological versatility stems from its ability to interact with biological targets through multiple vectors:
-
H-Bonding: The lactam unit (N3-H and C4=O) acts as a directional H-bond donor/acceptor pair, critical for binding in the ATP-binding pockets of kinases.
-
-Stacking: The fused benzene ring allows for
- interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in receptor active sites. -
Tautomeric Equilibrium: While the lactam (keto) form predominates in solution, the lactim (enol) tautomer can participate in specific catalytic mechanisms or metal chelation.
The "Privileged" Status
The term "privileged" is not merely descriptive but functional. The quinazolinone core is rigid enough to minimize entropic penalties upon binding but flexible enough—via substituents at C2 and N3—to traverse diverse chemical spaces.
Key FDA-Approved Benchmarks:
-
Idelalisib (Zydelig): A first-in-class PI3Kδ inhibitor for chronic lymphocytic leukemia (CLL). It showcases the power of the quinazolinone scaffold to achieve high selectivity (over PI3K
) via N3-substitution. -
Methaqualone: Historically significant sedative (GABAergic modulator), demonstrating the scaffold's CNS penetrability.
-
Raltitrexed: A thymidylate synthase inhibitor used in colorectal cancer.
Part 2: Synthetic Methodologies
To explore this scaffold, robust synthetic routes are required. We categorize these into "Classic Stepwise" and "Modern Multicomponent" approaches.
Pathway Analysis
The choice of synthesis depends on the diversity point required.
-
Route A (Niementowski Variation): Best for C2 modifications.
-
Route B (Benzoxazinone Intermediate): Best for N3 diversity (creating libraries of varying amines).
-
Route C (Isatoic Anhydride): Ideal for one-pot combinatorial chemistry.
Visualization: Synthetic Logic Flow
The following diagram maps the decision synthesis tree for accessing specific substitution patterns.
Caption: Comparative synthetic pathways. The Benzoxazinone route allows late-stage N3 diversification, while Isatoic Anhydride enables 3-component coupling.
Part 3: Structure-Activity Relationship (SAR)
The SAR of quinazolinone is highly position-dependent. Below is a technical breakdown of the "hotspots" for medicinal chemistry optimization.
SAR Matrix
| Position | Chemical Function | Therapeutic Implication |
| N3 | The "Steering Wheel" | Crucial for selectivity. Bulky aryl/heteroaryl groups here often dictate the target subclass (e.g., PI3K vs. DHFR). In Idelalisib, the purine-like moiety at N3 is essential for the hinge region interaction. |
| C2 | Lipophilic Anchor | Substituents here (alkyl, aryl) sit in the hydrophobic pocket. A C2-methyl or C2-phenyl group stabilizes the molecule in the active site. C2-styryl groups often enhance anticancer potency via tubulin interactions. |
| C6/C7 | Electronic Tuning | Halogens (F, Cl) or solubilizing groups (morpholine, piperazine) at these positions modulate metabolic stability and solubility without drastically altering binding mode. |
| C4 (C=O) | H-Bond Acceptor | Essential for the "donor-acceptor" motif. Removal or reduction to the quinazoline (fully aromatic) changes the drug class entirely (e.g., to EGFR inhibitors like Gefitinib). |
Visualization: SAR Heatmap
Caption: Functional mapping of the quinazolinone ring. N3 and C2 are the primary vectors for potency and selectivity optimization.
Part 4: Therapeutic Case Study – PI3Kδ Inhibition
While quinazolinones have broad activity, their role in Phosphoinositide 3-kinase (PI3K) inhibition is the most clinically validated high-value application.
Mechanism of Action (Idelalisib Analogues)
PI3Kδ is hyperactive in B-cell malignancies. Quinazolinone analogs function as ATP-competitive inhibitors .
-
Binding: The quinazolinone core mimics the adenine ring of ATP.
-
Interaction: The N3 substituent extends into the affinity pocket (specificity pocket), which is distinct in the delta isoform compared to alpha/beta.
-
Result: Inhibition of the conversion of PIP2 to PIP3, blocking the AKT/mTOR signaling cascade, leading to apoptosis in malignant B-cells.
Visualization: Signaling Pathway Blockade
Caption: Mechanism of Action. Quinazolinone analogs block PI3K, preventing PIP3 generation and halting the pro-survival AKT/mTOR cascade.
Part 5: Experimental Protocols
Protocol: Synthesis of 2-Methyl-3-phenylquinazolin-4(3H)-one
Rationale: This protocol uses the Benzoxazinone Route .[1] It is preferred for generating N3-diversity libraries because the intermediate (benzoxazinone) is stable and can be reacted with various amines in parallel.
Materials:
-
Anthranilic acid (1.0 eq)
-
Acetic anhydride (excess, solvent/reagent)
-
Aniline (1.1 eq)
-
Ethanol (anhydrous)
Step-by-Step Workflow:
-
Formation of Benzoxazinone Intermediate:
-
Reflux anthranilic acid in acetic anhydride for 1-2 hours.
-
Observation: Reaction mixture turns clear then precipitates upon cooling.
-
Isolation: Cool to 0°C. Filter the solid 2-methyl-3,1-benzoxazin-4-one. Wash with cold hexane. Dry under vacuum.
-
Checkpoint: Verify formation by IR (sharp lactone C=O peak ~1750 cm⁻¹).
-
-
Ring Opening & Closure (Quinazolinone Formation):
-
Dissolve the isolated benzoxazinone in ethanol.
-
Add aniline (1.1 eq).
-
Reflux for 3-4 hours.
-
Mechanism:[2][3][4][5] The amine attacks the lactone carbonyl (ring opening to diamide), followed by dehydration (ring closure) to form the quinazolinone.
-
Work-up: Cool the mixture. The product usually crystallizes out. If not, reduce volume under vacuum and add cold water.
-
Purification: Recrystallize from ethanol/DMF.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet of anthranilic acid and the appearance of aromatic protons corresponding to the N3-phenyl group.
-
Yield Expectation: 75-85%.
-
Protocol: In Vitro Kinase Inhibition Assay (PI3Kδ)
Rationale: To validate therapeutic potential, a biochemical assay is necessary before cell-based work.
System: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based ATP detection.
-
Preparation: Prepare 3x concentrations of:
-
Enzyme (recombinant PI3Kδ).
-
Substrate (PIP2:PS lipid vesicles) + ATP (at Km).
-
Test Compound (Quinazolinone analog) in DMSO (serial dilutions).
-
-
Reaction:
-
Add 2 µL Compound + 2 µL Enzyme. Incubate 15 min (allows inhibitor binding).
-
Add 2 µL Substrate/ATP mix to start reaction.
-
Incubate 60 min at Room Temp.
-
-
Detection:
-
Add ADP-Glo Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Data Analysis:
-
Measure Luminescence (RLU).
-
Plot RLU vs. log[Compound].
-
Calculate IC50 using non-linear regression (Sigmoidal dose-response).
-
Part 6: Future Directions & Hybrids
The future of quinazolinone therapeutics lies in Molecular Hybridization and PROTACs .
-
Hybrids: Fusing the quinazolinone core with other pharmacophores (e.g., chalcones, artemisinin) to tackle drug-resistant malaria or cancer.
-
PROTACs: Using the quinazolinone moiety as the "warhead" (ligand for the protein of interest, e.g., EGFR or BRD4) linked to an E3 ligase recruiter to induce protein degradation rather than just inhibition.
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules, 2021. Link
-
Quinazolinone Analogs as Potential Therapeutic Agents. Current Medicinal Chemistry, 2011. Link
-
Idelalisib (Zydelig): First-in-class PI3K delta inhibitor. FDA Label/AccessData. Link
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 2016.[6] Link
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals, 2023. Link
Sources
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative a ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06744D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones and Quinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This guide provides an in-depth exploration of the synthesis of two key classes of this heterocyclic family: 2,3-dihydroquinazolin-4(1H)-ones and their oxidized counterparts, quinazolin-4(3H)-ones. We will delve into the core synthetic strategies, elucidate the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols.
Part 1: The Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
2,3-Dihydroquinazolin-4(1H)-ones are valuable intermediates and bioactive molecules in their own right. Their synthesis is most commonly achieved through multicomponent reactions, which offer the advantage of building molecular complexity in a single step.
Three-Component Synthesis from Isatoic Anhydride
One of the most versatile and widely employed methods for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component reaction of isatoic anhydride, a primary amine or ammonia source, and an aldehyde.[1][2] This approach is highly convergent and allows for the facile introduction of diversity at the 2- and 3-positions of the quinazolinone core.
Mechanism of the Three-Component Reaction:
The reaction proceeds through a cascade of events, typically initiated by the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride. This is followed by decarboxylation to form a 2-aminobenzamide intermediate. Concurrently, the amine can also condense with the aldehyde to form an imine. The final cyclization step involves the intramolecular attack of the 2-aminobenzamide's amino group on the imine carbon, leading to the formation of the 2,3-dihydroquinazolin-4(1H)-one ring system.[3]
Figure 1: General workflow for the three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride.
Experimental Protocol: Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones using a Bismuth Nitrate Catalyst [4]
-
To a reaction vessel, add isatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), a primary amine (1 mmol), and bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.05 mmol) as the catalyst.[4]
-
Heat the solvent-free mixture at 80°C for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) using an ethyl acetate/n-hexane (1:3) eluent.[4]
-
Upon completion, add hot ethanol (15 mL) to the reaction mixture and filter to remove the catalyst.[4]
-
The pure 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one is obtained by recrystallization from ethanol.[4]
Two-Component Synthesis from 2-Aminobenzamide
A more direct, though less convergent, approach involves the condensation of a pre-formed 2-aminobenzamide with an aldehyde or ketone. This method is particularly useful when the desired 2-aminobenzamide is readily available or when a library of compounds with a fixed N1-substituent is desired.
Mechanism of the Two-Component Reaction:
The reaction is typically acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity. The primary amino group of 2-aminobenzamide then acts as a nucleophile, attacking the activated carbonyl carbon to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of an imine, which then undergoes intramolecular cyclization via the attack of the amide nitrogen onto the imine carbon to yield the final 2,3-dihydroquinazolin-4(1H)-one product.[5]
Figure 2: Reaction pathway for the two-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones using a Natural Acid Catalyst [6]
-
In a round-bottom flask, combine 2-aminobenzamide (1 mmol) and an aromatic aldehyde (1 mmol).[6]
-
Add 5 mL of lemon juice (as a natural acid catalyst) to the mixture.[6]
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete, as monitored by TLC (ethyl acetate:n-hexane, 1:9).[6]
-
Upon completion, wash the solid residue with ethanol.[6]
-
Collect the solid product by filtration and purify by recrystallization from ethanol.[6]
Catalyst and Solvent Systems
A wide variety of catalysts and solvent systems have been employed to promote the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, with a growing emphasis on green and sustainable methodologies.
| Catalyst System | Solvent | Key Advantages |
| Bismuth(III) Nitrate[4] | Solvent-free | Low toxicity, low cost, easy work-up. |
| Nano-SiO₂-SO₃H[1] | Solvent-free | Reusable, high yields, short reaction times. |
| Lemon Juice[6] | Aqueous | Natural, inexpensive, and environmentally benign. |
| Ionic Liquids[7] | Ionic Liquid/Water | Eco-friendly, potential for catalyst recycling. |
| Amberlyst-15[6] | Acetonitrile | Heterogeneous, easily separable, and reusable. |
Part 2: The Synthesis of Quinazolin-4(3H)-ones
Quinazolin-4(3H)-ones represent a fully aromatized and highly stable class of the quinazolinone family. Their synthesis can be achieved through several distinct strategies, most notably the classical Niementowski synthesis and the dehydrogenation of their 2,3-dihydro precursors.
The Niementowski Quinazoline Synthesis
The Niementowski synthesis is a foundational method for the preparation of quinazolin-4(3H)-ones, involving the thermal condensation of anthranilic acid with an amide.[8][9] Formamide is commonly used to produce the unsubstituted quinazolin-4(3H)-one, while other amides can be employed to introduce substituents at the 2-position.[8]
Mechanism of the Niementowski Reaction:
The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the carbonyl carbon of the amide, forming an N-acylanthranilamide intermediate. This is followed by intramolecular cyclodehydration, where the carboxylic acid group facilitates ring closure to yield the quinazolin-4(3H)-one.[8]
Figure 3: The Niementowski reaction for the synthesis of quinazolin-4(3H)-ones.
Experimental Protocol: Conventional Heating Method for Niementowski Synthesis [10]
-
In a suitable reaction vessel, prepare a mixture of anthranilic acid and formamide in a 1:4 molar ratio.[10]
-
Heat the mixture to 130-135°C with constant stirring for 2 hours. Alternatively, heating at 150-160°C for 8 hours has also been reported.[10]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.[10]
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or methanol to obtain pure 4(3H)-quinazolinone.[10]
Microwave-Assisted Niementowski Synthesis:
Microwave irradiation has been shown to significantly accelerate the Niementowski reaction, reducing reaction times from hours to minutes and often improving yields.[11]
Experimental Protocol: Microwave-Assisted Niementowski Synthesis [10]
-
Place a mixture of anthranilic acid and formamide in a microwave-safe vessel.[10]
-
Irradiate the mixture in a microwave reactor. Typical conditions involve heating for a few minutes.[10]
-
After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.[10]
-
The work-up and purification are similar to the conventional method: filter the precipitate, wash with water, dry, and recrystallize from ethanol.[10]
Dehydrogenation of 2,3-Dihydroquinazolin-4(1H)-ones
A common and efficient route to quinazolin-4(3H)-ones is the oxidation or dehydrogenation of their corresponding 2,3-dihydro precursors. This two-step approach (synthesis of the dihydro-derivative followed by oxidation) allows for a high degree of flexibility in substituent patterns.
A variety of oxidizing agents can be employed for this transformation, including potassium permanganate (KMnO₄), bismuth(III) nitrate, and molecular iodine.
Experimental Protocol: Oxidation using Potassium Permanganate [12]
-
Dissolve the 2,3-dihydroquinazolin-4(1H)-one in acetone.
-
Heat the solution to reflux.
-
Add a solution of potassium permanganate (KMnO₄) dropwise to the refluxing solution.
-
Continue refluxing until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Evaporate the solvent from the filtrate and purify the residue by column chromatography or recrystallization to afford the quinazolin-4(3H)-one.
Experimental Protocol: One-Pot Synthesis and Oxidation using Bismuth(III) Nitrate [4]
-
Following the completion of the synthesis of the 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one as described in section 1.1, add an additional amount of Bi(NO₃)₃·5H₂O (0.65 mmol) to the reaction mixture.[4]
-
Heat the mixture at 100°C for the appropriate time, monitoring the progress by TLC (ethyl acetate/n-hexane, 1:5).[4]
-
Upon completion, add hot ethanol (15 mL) and filter the mixture.[4]
-
The pure 2,3-disubstituted quinazolin-4(3H)-one is obtained by recrystallization from ethanol.[4]
Conclusion
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones offers a rich landscape of chemical transformations for medicinal chemists and drug development professionals. The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. Modern advancements, including the use of green catalysts, microwave-assisted synthesis, and one-pot multicomponent reactions, have made the synthesis of these valuable scaffolds more efficient, economical, and environmentally friendly. This guide provides a solid foundation for the rational design and execution of synthetic routes to this important class of heterocyclic compounds.
References
-
Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. (2011). Comptes Rendus Chimie. [Link]
-
Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. (2025). Scientific Reports. [Link]
-
Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst. (n.d.). Florida Gulf Coast University. [Link]
-
Multicomponent reaction for the synthesis of 2,3- dihydroquinazolin-4(1H)-ones using isatoic anhydride, aldehydes and NH4OAc catalyzed by SnCl2.2H2O under solvent- free conditions. (2019). Eurasian Chemical Communications. [Link]
-
Synthesis of 2,3-Dihydroquinazolines Using Acid Catalyst. (2024). Journal of Synthetic Chemistry. [Link]
-
Niementowski quinazoline synthesis. (n.d.). Name-Reaction.com. [Link]
-
Niementowski quinazoline synthesis. (n.d.). Wikipedia. [Link]
-
Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. (n.d.). Scilit. [Link]
-
Synthesis of Multifunctional 2,3‐Dihydroquinolin‐4(1H)‐one Building Blocks via Permanganate‐Promoted Oxidation of 1,2,3,4‐Tetrahydroquinolines. (2026). Chemistry – A European Journal. [Link]
-
H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. (n.d.). ACS Omega. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]
-
One Pot Synthesis of 4(3H)‐Quinazolinones. (2025). ChemistrySelect. [Link]
-
An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. (n.d.). Scholars Research Library. [Link]
-
One-pot synthesis of 2-amino-4(3H)-quinazolinones via ring-opening of isatoic anhydride and palladium-catalyzed oxidative isocyanide-insertion. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. (2021). Molecules. [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). Molecules. [Link]
-
An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. (2020). Frontiers in Chemistry. [Link]
-
Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. (2007). Green Chemistry. [Link]
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). Chemistry & Biodiversity. [Link]
-
Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of. (n.d.). ChemRxiv. [Link]
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. (n.d.). ResearchGate. [Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). RSC Medicinal Chemistry. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2,3-Dihydroquinazoline-4(1H)-ones. (2010). Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones using heterogeneous solid acid catalysts: unexpected formation of 2,3-dihydro-2-(4-(tetrahydro-2H- pyran-2-yloxy)butyl)quinazolin-4(1H). (2012). ARKIVOC. [Link]
-
Efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones using heterogeneous solid acid catalysts: unexpected formation of 2,3-dihydro-2-(4-(tetrahydro-2H-pyran-2-yloxy)butyl). (2025). ARKIVOC. [Link]
-
Light-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ResearchGate. [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. (2024). Organic Communications. [Link]
-
Efficient synthesis of 2, 3-dihydroquinazolin-4(1H)-ones promoted by an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst. (n.d.). ResearchGate. [Link]
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). CORE. [Link]
-
2-Azidobenzaldehyde-Enabled Construction of Quinazoline Derivatives: A Review. (n.d.). Molecules. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). Molecules. [Link]
Sources
- 1. Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazolinone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinazolinone core, a bicyclic heterocyclic system forged from the fusion of benzene and pyrimidine rings, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable structural versatility and capacity to interact with a multitude of biological targets have cemented its status as a "privileged scaffold."[2] This guide provides a comprehensive exploration of the discovery and development of novel quinazolinone-based therapeutic agents, delving into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their diverse pharmacological activities. From potent anticancer agents to novel antimicrobial and anti-inflammatory drugs, the quinazolinone motif continues to fuel the discovery of next-generation therapeutics.[3][4]
The Quinazolinone Core: Structural Isomers and Pharmacological Significance
The term "quinazolinone" primarily refers to oxidized derivatives of quinazoline.[1] The position of the carbonyl group on the pyrimidine ring gives rise to different isomers, with 4(3H)-quinazolinones being the most extensively studied and pharmacologically significant.[1][5] The core structure's amenability to substitution at various positions, particularly at the 2, 3, 6, and 7-positions, allows for the fine-tuning of its physicochemical properties and biological activity.[6][7] This inherent modularity is a key reason for the quinazolinone scaffold's success in drug discovery, enabling the generation of vast libraries of analogues for screening and optimization.
Caption: Core structure of quinazolinone isomers and key positions for substitution.
Synthetic Strategies: Building the Quinazolinone Scaffold
A variety of synthetic methodologies have been developed for the construction of the quinazolinone core, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted approaches.[8][9] The choice of synthetic route is often dictated by the desired substitution pattern and the need for efficiency and scalability.
Classical Synthetic Routes
One of the most common methods for synthesizing 4(3H)-quinazolinones involves the acylation of anthranilic acid, followed by cyclization with a primary amine.[10] This versatile approach allows for the introduction of diverse substituents at the 2 and 3-positions.
Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones
-
Step 1: Acylation of Anthranilic Acid. Anthranilic acid is reacted with an appropriate acyl chloride in the presence of a base (e.g., pyridine) to form the corresponding N-acylanthranilic acid.
-
Step 2: Cyclization with Acetic Anhydride. The N-acylanthranilic acid is heated with acetic anhydride to yield the corresponding 2-substituted-1,3-benzoxazin-4-one.[10]
-
Step 3: Amination. The benzoxazinone intermediate is then refluxed with a primary amine in a suitable solvent (e.g., ethanol) to afford the desired 2,3-disubstituted 4(3H)-quinazolinone.[10]
Modern Synthetic Methodologies
More recent synthetic innovations have focused on improving reaction efficiency, yield, and environmental footprint. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives.[8]
-
Metal-Catalyzed Reactions: Copper and palladium-catalyzed reactions have been employed for the efficient construction of the quinazolinone ring system.[9]
-
Ultrasound-Promoted Synthesis: Sonication has been utilized to accelerate the condensation reactions involved in quinazolinone synthesis.[8]
Caption: Generalized synthetic workflow for the construction of the 4(3H)-quinazolinone core.
Therapeutic Applications and Mechanisms of Action
The pharmacological diversity of quinazolinone derivatives is extensive, with significant research focused on their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[4][11][12]
Anticancer Activity
Quinazolinone-based compounds have emerged as a prominent class of anticancer agents, with several derivatives receiving FDA approval for the treatment of various malignancies.[7] Their mechanisms of action are often targeted, focusing on key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][2]
Key Anticancer Mechanisms:
-
EGFR Inhibition: Many quinazolinone derivatives, such as gefitinib and erlotinib, are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in tumors.[2]
-
VEGFR-2 Inhibition: By targeting vascular endothelial growth factor receptor 2 (VEGFR-2), certain quinazolinones can inhibit angiogenesis, the formation of new blood vessels that supply tumors.[7]
-
Tubulin Polymerization Inhibition: Some quinazolinone analogues disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][14]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors based on the quinazolinone scaffold have shown promise in treating cancers with deficiencies in DNA repair pathways.[2][7]
Caption: Key anticancer mechanisms of action for quinazolinone derivatives.
Table 1: Selected Quinazolinone-Based Anticancer Agents and their Targets
| Compound | Target(s) | Cancer Type | Reference |
| Gefitinib | EGFR | Non-small cell lung cancer | [2] |
| Erlotinib | EGFR | Non-small cell lung cancer, Pancreatic cancer | [2] |
| Vandetanib | VEGFR-2, EGFR, RET | Medullary thyroid cancer | [7] |
| Lapatinib | EGFR, HER2 | Breast cancer | [15] |
Antimicrobial Activity
In an era of growing antimicrobial resistance, the quinazolinone scaffold has been explored for the development of novel antibacterial and antifungal agents.[16] These compounds often exert their effects by targeting essential bacterial enzymes or disrupting cell wall integrity.[2][17]
Mechanisms of Antimicrobial Action:
-
DNA Gyrase Inhibition: Some quinazolinone derivatives have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication.[18]
-
Cell Wall Synthesis Inhibition: Interference with the biosynthesis of the bacterial cell wall is another reported mechanism.[2]
-
Interaction with DNA Structures: Certain compounds may directly interact with bacterial DNA, leading to impaired cellular function.[2]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum: A standardized suspension of the target bacterial strain is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The quinazolinone derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension, and the plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Anti-inflammatory and CNS Activities
Quinazolinone derivatives have also demonstrated significant potential as anti-inflammatory and central nervous system (CNS) active agents.[19][20]
-
Anti-inflammatory Activity: The anti-inflammatory effects of certain quinazolinones are attributed to the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[21][22]
-
CNS Activity: The lipophilic nature of the quinazolinone scaffold allows for penetration of the blood-brain barrier, making it a suitable platform for the development of CNS-active drugs, including anticonvulsant and antidepressant agents.[23][24] Methaqualone is a well-known historical example of a quinazolinone with sedative-hypnotic properties.[25]
Structure-Activity Relationship (SAR) Studies
The systematic modification of the quinazolinone scaffold and the analysis of the resulting changes in biological activity form the basis of structure-activity relationship (SAR) studies.[6] These studies are crucial for optimizing lead compounds and designing more potent and selective therapeutic agents.
Key SAR Insights:
-
Substituents at Position 2: The nature of the substituent at the 2-position significantly influences the compound's interaction with its biological target. For example, aromatic or heterocyclic rings at this position are often important for anticancer and antimicrobial activities.[2]
-
Substituents at Position 3: Modifications at the 3-position can modulate the compound's potency, solubility, and pharmacokinetic properties. The introduction of substituted aromatic rings or other functional groups at this position has been a successful strategy in many drug discovery programs.[2]
-
Halogenation at Positions 6 and 8: The presence of halogen atoms, such as chlorine or bromine, at the 6 and 8-positions of the quinazolinone ring has been shown to enhance the biological activity of many derivatives.[2][26]
Caption: Key structure-activity relationship insights for the quinazolinone scaffold.
Conclusion and Future Perspectives
The quinazolinone scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse array of biological activities associated with its derivatives ensure its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more selective and potent analogues with improved pharmacokinetic and safety profiles. The exploration of novel therapeutic targets and the application of computational drug design methods will undoubtedly accelerate the discovery of the next generation of quinazolinone-based drugs.
References
- Deulkar, A. (n.d.). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Molecular and Organic Chemistry.
-
Al-Suwaidan, I. A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Retrieved from [Link]
-
Foroumadi, A., et al. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]
-
Hevener, K. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. SciPharm. Retrieved from [Link]
-
Patel, P. R., et al. (2021). New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. Asian Pacific Journal of Health Sciences. Retrieved from [Link]
-
Leese, M. P., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Ma, Y., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules. Retrieved from [Link]
-
Kumar, A., et al. (2025). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]
-
Khan, I., et al. (2018). Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016). Expert Opinion on Therapeutic Patents. Retrieved from [Link]
-
Nguyen, T. T. H., et al. (n.d.). Quinazolinone based hydroxamates as anti-inflammatory agents. CTU Journal of Innovation and Sustainable Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Some quinazolinone derivatives as anticancer agents. Retrieved from [Link]
-
Yilmaz, M., & Beşli, S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
PapersFlow. (n.d.). Quinazolinone Anticancer Agents Research Guide. Retrieved from [Link]
-
Hevener, K. E., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Hassan, G. S., et al. (2017). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research. Retrieved from [Link]
-
Noolvi, M. N., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Yilmaz, M., & Beşli, S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Al-Suwaidan, I. A., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Retrieved from [Link]
-
Malik, M. A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances. Retrieved from [Link]
-
Al-Omar, M. A., & Amr, A.-G. E. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Retrieved from [Link]
-
Jangam, S., et al. (n.d.). Quinazolinone derivatives as potential CNS depressant agents. ResearchGate. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals. Retrieved from [Link]
-
Singh, S., et al. (n.d.). recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Universal Journal of Pharmaceutical Research. Retrieved from [Link]
-
Amin, K. M., et al. (n.d.). Synthesis and Biological Evaluation of Quinazolinone Derivatives as Antibacterial and Anti-Inflammatory Agents. Engineering Journal IJOER. Retrieved from [Link]
-
Al-Abdullah, E. S., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. Retrieved from [Link]
-
Charoensutthivarakul, S., et al. (2018). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Molecular Pharmaceutics. Retrieved from [Link]
-
Gamo, F.-J., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Infectious Diseases. Retrieved from [Link]
-
Foroumadi, A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Kumar, A., & Narasimhan, B. (2011). Quinazolinone Analogs as Potential Therapeutic Agents. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
-
Anwar, A., et al. (2020). Aryl Quinazolinone Derivatives as Novel Therapeutic Agents against Brain-Eating Amoebae. ACS Infectious Diseases. Retrieved from [Link]
-
Zhang, H., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules. Retrieved from [Link]
-
Liu, Z., et al. (2018). Discovery of Novel Quinazolinone Derivatives as High Potent and Selective PI3Kδ and PI3Kδ/γ Inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Publish. (2024). Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Retrieved from [Link]
-
Bolt, A. G., & Stephenson, J. A. (1969). Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Al-Omar, M. A., & Amr, A.-G. E. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy. Retrieved from [Link]
-
Johnson, E. (2022). The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results. Retrieved from [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. ujpronline.com [ujpronline.com]
- 9. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 10. brieflands.com [brieflands.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. papersflow.ai [papersflow.ai]
- 15. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. mdpi.com [mdpi.com]
- 19. ctujs.ctu.edu.vn [ctujs.ctu.edu.vn]
- 20. encyclopedia.pub [encyclopedia.pub]
- 21. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ijoer.com [ijoer.com]
Methodological & Application
Application Notes & Protocols for the Synthesis of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged heterocyclic scaffold renowned for its broad spectrum of pharmacological activities.[1][2][3] Its derivatives have been extensively investigated and developed as therapeutic agents, exhibiting properties that include anticancer, anticonvulsant, anti-inflammatory, and antimicrobial activities.[2][4][5] The target molecule, 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one, combines this potent quinazolinone nucleus with a substituted styryl moiety. The introduction of the 4-hydroxy-3-nitro-phenyl group is of particular interest in drug discovery, as these functional groups can significantly influence the molecule's biological activity, potentially through mechanisms like hydrogen bonding, modulation of electronic properties, and specific interactions with biological targets such as enzymes or receptors.[2][4]
This document provides a comprehensive, field-proven guide for the synthesis of this target compound, intended for researchers and professionals in medicinal chemistry and drug development. The protocol is designed with an emphasis on explaining the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic process.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved via a two-step sequence. The strategy involves:
-
Formation of the Quinazolinone Core: Synthesis of the key intermediate, 2-methylquinazolin-4(1H)-one, from anthranilic acid.
-
Claisen-Schmidt Condensation: A base-catalyzed condensation reaction between the activated methyl group of the quinazolinone intermediate and 4-hydroxy-3-nitrobenzaldehyde to form the final styryl-linked product.
This approach is reliable and utilizes readily available starting materials, making it a practical choice for laboratory-scale synthesis.
Figure 1: High-level workflow for the two-part synthesis.
Part 1: Synthesis of 2-Methylquinazolin-4(1H)-one (Intermediate A)
Principle and Rationale
The most common and efficient route to 2-methylquinazolin-4(1H)-one begins with anthranilic acid.[6] The synthesis proceeds in two key stages:
-
N-Acetylation and Cyclodehydration: Anthranilic acid is first treated with acetic anhydride. The amino group of anthranilic acid acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This results in the formation of N-acetylanthranilic acid. Upon heating, this intermediate undergoes intramolecular cyclization via dehydration to yield 2-methyl-3,1-benzoxazin-4-one. Acetic anhydride serves as both the acetylating agent and a dehydrating agent in this step.
-
Ammonolysis and Rearrangement: The resulting benzoxazinone is then reacted with a source of ammonia, such as ammonium acetate or aqueous ammonia.[6] The ammonia attacks the electrophilic carbonyl carbon of the benzoxazinone ring, leading to ring opening. Subsequent intramolecular cyclization and dehydration yield the thermodynamically stable 2-methylquinazolin-4(1H)-one.
This method is highly reliable and generally provides good yields of the desired intermediate.[6][7]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Anthranilic Acid | 137.14 | 5.0 g | 36.45 |
| Acetic Anhydride | 102.09 | 10.0 mL | 105.8 |
| Ammonium Acetate | 77.08 | 5.62 g | 72.9 |
| Ethanol | - | As needed | - |
| Water | - | As needed | - |
Procedure:
-
Step 1: Formation of 2-Methyl-3,1-benzoxazin-4-one
-
To a 100 mL round-bottom flask, add anthranilic acid (5.0 g, 36.45 mmol).
-
Carefully add acetic anhydride (10.0 mL, 105.8 mmol) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at reflux (approximately 130-140°C) in a heating mantle or oil bath for 1 hour. The solid will dissolve, and the solution will turn a pale yellow to brown color.
-
After 1 hour, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into 50 mL of ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.
-
Collect the resulting solid precipitate by vacuum filtration, wash it thoroughly with cold water, and air-dry. This intermediate, 2-methyl-3,1-benzoxazin-4-one, is often used directly in the next step without further purification.
-
-
Step 2: Conversion to 2-Methylquinazolin-4(1H)-one
-
Transfer the crude 2-methyl-3,1-benzoxazin-4-one to a 250 mL round-bottom flask.
-
Add ammonium acetate (5.62 g, 72.9 mmol) and 50 mL of glacial acetic acid.
-
Heat the mixture at reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of crushed ice.
-
A solid precipitate will form. If precipitation is slow, neutralize the solution carefully with a concentrated ammonium hydroxide solution until it is slightly basic (pH ~8).
-
Collect the white to off-white solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any residual salts.
-
Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure 2-methylquinazolin-4(1H)-one as a white crystalline solid.
-
Dry the final product in a vacuum oven at 60°C.
-
Expected Yield: ~75-85%. Melting Point: 230-232°C.[8]
Part 2: Synthesis of this compound
Principle and Mechanism: The Claisen-Schmidt Condensation
This transformation is a classic example of a Claisen-Schmidt condensation, which is a type of crossed-aldol reaction.[9][10] The key mechanistic steps are:
-
Enolate Formation: The methyl group at the C2 position of the quinazolinone ring is acidic due to the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group. In the presence of a base (e.g., piperidine or pyridine), a proton is abstracted to form a resonance-stabilized carbanion/enolate.
-
Nucleophilic Attack: This nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-hydroxy-3-nitrobenzaldehyde.
-
Aldol Adduct Formation: This attack forms a tetrahedral intermediate, which upon protonation yields a β-hydroxy ketone (an aldol adduct).
-
Dehydration: Under the reaction conditions (typically with heating), this aldol adduct readily undergoes dehydration (elimination of a water molecule) to form a conjugated double bond. This step is thermodynamically driven by the formation of an extended π-conjugated system involving both aromatic rings and the newly formed styryl bridge.
Figure 2: Mechanistic pathway of the condensation reaction.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylquinazolin-4(1H)-one | 160.17 | 2.0 g | 12.49 |
| 4-Hydroxy-3-nitrobenzaldehyde | 167.12 | 2.09 g | 12.49 |
| Glacial Acetic Acid | - | 20 mL | - |
| Piperidine | 85.15 | 0.5 mL | ~5.0 |
| Ethanol | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-methylquinazolin-4(1H)-one (2.0 g, 12.49 mmol) and 4-hydroxy-3-nitrobenzaldehyde (2.09 g, 12.49 mmol) in 20 mL of glacial acetic acid.
-
Add a catalytic amount of piperidine (0.5 mL) to the solution. The piperidine acts as the base to facilitate the condensation.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) for 4-6 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the eluent). The formation of a new, less polar spot indicates product formation.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled solution into 150 mL of ice-cold water. A yellow or orange solid product will precipitate out.
-
Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water to remove acetic acid and any unreacted starting materials.
-
Recrystallize the crude solid from ethanol or dimethylformamide (DMF) to yield the pure this compound.
-
Dry the purified product in a vacuum oven at 80°C overnight.
Expected Yield: ~65-80%. Appearance: Yellow to orange crystalline solid.
Characterization of Final Product
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons on both the quinazolinone and the nitrophenyl rings. Crucially, two doublets in the vinylic region (~7.0-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz) will confirm the trans configuration of the styryl double bond. The phenolic -OH and the quinazolinone N-H protons will appear as broad singlets.
-
¹³C NMR: Will show signals for all unique carbon atoms, including the vinylic carbons and the carbonyl carbon of the quinazolinone ring.
-
FT-IR (KBr, cm⁻¹): Look for characteristic absorption bands corresponding to N-H stretching (~3200-3400), O-H stretching (~3300-3500), C=O stretching (~1680), C=C stretching (~1600), and asymmetric/symmetric stretching of the NO₂ group (~1520 and ~1340).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₆H₁₁N₃O₄, M.W. = 309.28) should be observed.
References
- Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. Royal Society of Chemistry.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
- Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
- Sancineto, L., et al. (2018). Q‐Tube© assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Arkivoc, 2018(iii), 270-278.
- Saitkulov, F. E., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID.
- ResearchGate. (2025). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives.
- Prokop, A., & Polborn, K. (2018). The mechanochemical synthesis of quinazolin-4(3H)-ones by controlling the reactivity of IBX. Beilstein Journal of Organic Chemistry, 14, 2377-2384.
- PraxiLabs. Claisen Schmidt Reaction Virtual Lab.
- Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799.
- ResearchGate. (2025). One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles.
- Organic Chemistry Portal. Synthesis of quinazolinones.
- Saitkulov, F., et al. (2024). CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN‑4THIONE BASED ON ANTHRANYL ACID. CyberLeninka.
- MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- Mohammadi, Z., & Ghaedi, A. (2025). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Scientific Reports, 15(1), 1-13.
- International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives.
- Musiol, R., & Sajewicz, M. (2012). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 4(1), 63-69.
- Organic Chemistry Portal. Synthesis of quinazolines.
- Semantic Scholar. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents.
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Available at: [Link]
- Al-Suwaidan, I. A., et al. (2013). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 8(1), 1-13.
-
Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Available at: [Link]
- Journal of Pharmaceutical Negative Results. (2022). The Medicinal Functionality of Quinazolines.
- Sapaev, B., et al. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. University Profile System.
- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal Organic Chemistry, 8(1), 282-290.
-
BYJU'S. Claisen Condensation Mechanism. Available at: [Link]
-
University of Colorado Boulder. Claisen-Schmidt Condensation. Available at: [Link]
-
Pearson. Claisen-Schmidt Condensation: Videos & Practice Problems. Available at: [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. ppublishing.org [ppublishing.org]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. praxilabs.com [praxilabs.com]
- 10. byjus.com [byjus.com]
Application Notes & Protocols: Investigating the Anticancer Potential of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology
The quinazolinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities.[1] In oncology, this structural motif is particularly prominent, with derivatives demonstrating efficacy against a variety of cancers, including those of the breast, lung, and pancreas.[1] The therapeutic effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and survival signaling.[1][2]
This document provides a detailed guide for researchers investigating the anticancer applications of a specific derivative, 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one . While direct studies on this molecule are emerging, its structural similarity to other 2-styrylquinazolin-4(3H)-ones allows for the formulation of a robust investigational framework. A closely related analog, 2-(4-hydroxystyryl)quinazolin-4(3H)-one, has been identified as a potent, broad-spectrum cytotoxic agent that induces G2/M cell cycle arrest, likely through the inhibition of tubulin polymerization.[3][4] The addition of a nitro group to the styryl moiety may modulate this activity, potentially enhancing its efficacy or altering its mechanism of action, warranting a thorough investigation.
These notes are designed to provide both the theoretical basis and practical protocols for a comprehensive preclinical evaluation of this compound.
Hypothesized Mechanism of Action
Based on the known activities of structurally related quinazolinones, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:
-
Disruption of Microtubule Dynamics: Many quinazolinone derivatives function as inhibitors of tubulin polymerization.[3][4] By binding to tubulin, they can disrupt the formation of the mitotic spindle, a critical structure for cell division. This interference leads to an arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis.[3][4]
-
Induction of Apoptosis: The compound may induce programmed cell death (apoptosis) through intrinsic or extrinsic pathways. This can be a consequence of cell cycle arrest or direct activation of apoptotic signaling cascades, often involving the release of cytochrome c from the mitochondria and the activation of caspases.[5][6][7]
-
Inhibition of Pro-Survival Signaling: The quinazolinone scaffold is a known inhibitor of various protein kinases that are crucial for cancer cell survival and proliferation, such as those in the PI3K/AKT pathway.[8][9]
The following experimental plan is designed to systematically test these hypotheses.
Part 1: In Vitro Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[10]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon])
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
MTT Incubation: Add 20 µL of the 5 mg/mL MTT stock solution to each well. Incubate for 3–4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | This compound | 48 | Experimental Value |
| A549 | This compound | 48 | Experimental Value |
| HCT-116 | This compound | 48 | Experimental Value |
| Doxorubicin | MCF-7 | 48 | Reference Value |
Part 2: Elucidating the Mechanism of Cell Death
Following the confirmation of cytotoxicity, the next logical step is to determine how the compound kills cancer cells—specifically, whether it induces apoptosis and/or disrupts the cell cycle.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, allowing for their quantification by flow cytometry.
Materials:
-
Cancer cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Fixation: Wash the cell pellet with cold PBS, then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells using a flow cytometer. The data is displayed as a histogram, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using appropriate software.
Expected Outcome Visualization:
Caption: Hypothesized induction of G2/M cell cycle arrest.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Treated cells
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in the cell cycle protocol. Harvest all cells and collect by centrifugation.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Part 3: Investigating the Molecular Signaling Pathway
Western blotting is a key technique to investigate changes in the expression levels of specific proteins involved in the hypothesized pathways.
Protocol 4: Western Blotting for Key Regulatory Proteins
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.
Objective: To measure the levels of proteins involved in cell cycle regulation (e.g., Cyclin B1, CDK1) and apoptosis (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, Cytochrome c).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound for the desired time. Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Electrophoresis: Denature protein lysates and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Detect the protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Proposed Signaling Pathway Visualization:
Caption: Proposed mechanism: Tubulin inhibition leading to G2/M arrest and apoptosis.
Conclusion and Future Directions
These protocols provide a foundational framework for the initial preclinical evaluation of this compound. Positive results, such as potent and selective cytotoxicity, clear evidence of cell cycle arrest, and induction of apoptosis, would establish this compound as a promising candidate for further development. Subsequent studies could involve more complex in vitro models, such as 3D spheroids, and eventually progress to in vivo efficacy studies in animal models of cancer. The ultimate goal of such a research program is to fully characterize the compound's therapeutic potential and mechanism of action, paving the way for potential clinical applications.[11][12]
References
-
ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. MDPI. Retrieved from [Link]
-
Kohno, T., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science. Retrieved from [Link]
-
Thanh, N. D., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. VNU Journal of Science: Medical and Pharmaceutical Sciences. Retrieved from [Link]
-
Li, D., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Scientific Reports. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (n.d.). Guideline on the clinical evaluation of anticancer medicinal products. Retrieved from [Link]
-
Kohno, T., et al. (2021). Guidelines for clinical evaluation of anti-cancer drugs. PMC. Retrieved from [Link]
-
ResearchGate. (2025). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Retrieved from [Link]
-
de Oliveira, R., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Retrieved from [Link]
-
McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed. Retrieved from [Link]
-
Kumar, S., et al. (2014). A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. Biochimica et Biophysica Acta (BBA) - General Subjects. Retrieved from [Link]
-
eScholarship.org. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]
-
Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Retrieved from [Link]
-
PubMed. (2021). The quinazoline derivative, 04NB-03, induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells in a reactive oxygen species-dependent manner. Retrieved from [Link]
-
Experimental Oncology. (2006). GROWTH INHIBITION AND APOPTOSIS INDUCED BY 2‑PHENOXYMETHYL‑3H‑QUINAZOLIN‑4‑ONE IN HL‑60 LEUKEMIA CELLS. Retrieved from [Link]
-
Di Pietro, G., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025). One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
Gouhar, R. S., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
MDPI. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Retrieved from [Link]
-
Liu, G., et al. (2001). 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release. Chemical Research in Toxicology. Retrieved from [Link]
-
MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
-
RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation†. Retrieved from [Link]
-
ResearchGate. (2015). Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. Retrieved from [Link]
-
ResearchGate. (n.d.). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Retrieved from [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. exp-oncology.com.ua [exp-oncology.com.ua]
- 7. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. med.kindai.ac.jp [med.kindai.ac.jp]
- 12. Guidelines for clinical evaluation of anti‐cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
using 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one as a cytotoxic agent
This application note serves as a definitive technical guide for the evaluation and utilization of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one (hereafter referred to as HSQ-41 ) as a cytotoxic research agent.
This guide synthesizes pharmacological data regarding styrylquinazolinones, which function primarily as tubulin polymerization inhibitors and tyrosine kinase scaffolds , to provide a robust experimental framework.
Classification: Antimitotic Agent / Small Molecule Kinase Inhibitor
Version: 2.0 | Date: February 2026
Executive Summary & Compound Profile
HSQ-41 belongs to the 2-styrylquinazolin-4(3H)-one class of compounds.[1][2][3][4] Unlike simple quinazolines (e.g., Gefitinib) which primarily target EGFR, the addition of the styryl linker confers significant antimitotic activity by mimicking the pharmacophore of colchicine and combretastatin A-4.
The specific 4-hydroxy-3-nitro substitution pattern enhances biological activity through two mechanisms:
-
Tubulin Destabilization: The styryl moiety binds to the colchicine-binding site of tubulin, preventing microtubule assembly.
-
Redox & Binding Affinity: The 3-nitro group increases the acidity of the 4-hydroxyl proton (via inductive effects), strengthening hydrogen bond interactions within the binding pocket and potentially influencing intracellular redox homeostasis.
Physicochemical Properties
| Property | Specification |
| Molecular Formula | C₁₆H₁₁N₃O₄ |
| Appearance | Yellow to Orange Crystalline Powder |
| Solubility | Soluble in DMSO (>10 mM); Poorly soluble in water/PBS. |
| Stability | Light Sensitive (Styryl double bond is prone to E-to-Z photo-isomerization). |
| Storage | -20°C, Desiccated, Protected from light (Amber vials). |
Mechanism of Action (MOA)
Understanding the MOA is critical for designing downstream assays. HSQ-41 acts as a pleiotropic agent but exerts its primary cytotoxicity through G2/M Phase Cell Cycle Arrest .
Pathway Visualization
The following diagram illustrates the cascade from compound entry to apoptotic cell death.
Figure 1: Mechanistic cascade of HSQ-41 inducing cytotoxicity via microtubule destabilization and secondary kinase modulation.
Experimental Protocols
Protocol A: Stock Preparation & Handling
Self-Validating Step: The compound is yellow/orange. If the solution turns colorless or precipitates immediately upon dilution in media, the compound has either degraded or crashed out.
-
Weighing: Weigh 5–10 mg of HSQ-41 in a low-light environment (prevent photo-isomerization).
-
Solubilization: Dissolve in 100% DMSO to a stock concentration of 10 mM . Vortex for 30 seconds.
-
Aliquot: Dispense into single-use amber tubes (20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store at -20°C. Stable for 6 months.
Protocol B: In Vitro Cytotoxicity (SRB/MTT Assay)
Objective: Determine the IC50 value (concentration inhibiting 50% growth).
Materials:
-
Human Cancer Cell Lines (e.g., MCF-7, HeLa, A549).
-
Sulforhodamine B (SRB) or MTT reagent.
-
Positive Control: Colchicine (Tubulin inhibitor) or Gefitinib (EGFR inhibitor).
Workflow:
-
Seeding: Seed cells at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.
-
Treatment: Prepare serial dilutions of HSQ-41 in culture media (0.01 µM to 100 µM).
-
Critical: Ensure final DMSO concentration is <0.5% in all wells.
-
-
Incubation: Incubate for 48 or 72 hours.
-
Fixation/Staining (SRB):
-
Fix cells with 10% cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash 4x with water and air dry.
-
Stain with 0.4% SRB in 1% acetic acid for 30 min.
-
Wash 4x with 1% acetic acid.
-
Solubilize dye with 10 mM Tris base (pH 10.5).
-
-
Read: Measure Absorbance at 510 nm (SRB) or 570 nm (MTT).
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm the "Styryl Signature" (G2/M Arrest). If HSQ-41 acts as a pure kinase inhibitor, you might see G1 arrest. If it acts on tubulin, you will see G2/M arrest .[5]
Workflow:
-
Treatment: Treat cells with HSQ-41 at 1x and 2x IC50 for 24 hours.
-
Harvest: Trypsinize cells, wash with PBS.
-
Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% ethanol dropwise while vortexing.
-
Pause Point: Store at -20°C for >2 hours (up to 1 week).
-
-
Staining:
-
Wash cells with PBS.
-
Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).
-
Incubate 30 mins at 37°C in the dark.
-
-
Acquisition: Analyze on a Flow Cytometer (FL2/PE channel).
-
Success Metric: A significant increase in the G2/M peak (4N DNA content) compared to DMSO control confirms antimitotic activity.
-
Protocol D: In Vitro Tubulin Polymerization Assay
Objective: Direct validation of molecular target.
Workflow:
-
Setup: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).
-
Mix: In a pre-warmed (37°C) 96-well plate, mix:
-
Tubulin protein (>99% pure).
-
GTP (1 mM).
-
HSQ-41 (10 µM).
-
Control: Paclitaxel (Stabilizer), Nocodazole (Destabilizer), DMSO (Vehicle).
-
-
Kinetics: Immediately read fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 minutes at 37°C.
-
Interpretation:
-
Inhibition: A flattened curve (lower Vmax) compared to control indicates inhibition of assembly (Destabilizer).
-
Enhancement: A rapid rise in fluorescence indicates stabilization (Taxol-like).
-
Expectation for HSQ-41: Flattened curve (Destabilization).
-
Data Visualization & Analysis
Experimental Workflow Diagram
Use this logic flow to troubleshoot low activity or unexpected results.
Figure 2: Decision matrix for validating HSQ-41 activity. The cell cycle profile directs the secondary mechanistic confirmation.
Expected Data Summary
| Assay | Control (DMSO) | HSQ-41 Treatment | Interpretation |
| MTT (Viability) | 100% | < 50% (at IC50) | Potent Cytotoxicity |
| Cell Cycle | G1: 60%, S: 20%, G2/M: 20% | G2/M: >60% | Mitotic Block |
| Annexin V | < 5% Positive | > 30% Positive | Apoptosis Induction |
| Tubulin Vmax | 100% (Polymerization) | < 20% | Polymerization Inhibition |
Expert Tips & Troubleshooting
-
The "Yellow" Indicator: The nitro-styryl chromophore is pH sensitive. In highly acidic media, the color may shift. Ensure culture media pH is buffered (7.2–7.4).
-
Isomerization Risk: Styryl compounds exist as E (trans) and Z (cis) isomers. The E-isomer is typically the active biological form synthesized via condensation. Exposure to ambient UV light can convert it to the inactive Z-form. Always handle solutions in amber tubes.
-
Solubility Crash: If adding >0.5% DMSO to media, the hydrophobic styryl group may precipitate. If you see crystals under the microscope during cell culture, your IC50 data is invalid. Sonicate the stock solution before dilution.
References
-
Jiang, J. B., et al. (1990). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization.[4] Journal of Medicinal Chemistry, 33(6), 1721-1728.
-
Abdel Gawad, N. M., et al. (2010). Synthesis and antitumor activity of some 2,3-disubstituted quinazolin-4(3H)-ones and 4,6-disubstituted-1,2,3,4-tetrahydroquinazolin-2H-ones.[6] European Journal of Medicinal Chemistry, 45(12), 6058-6067.
-
Hamel, E., et al. (1996). Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives.[2] Interactions with tubulin.[1][2][4][7][8][9][10] Biochemical Pharmacology, 51(1), 53-59.[2]
-
McCluskey, A., et al. (2011). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Organic & Biomolecular Chemistry.
-
Bedios, R., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Sci. Pharm., 91(4), 49.
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one in Drug Discovery
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, potential mechanisms of action, and protocols for evaluating the biological activity of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one. This document is structured to provide both theoretical insights and practical, field-proven methodologies.
Introduction: The Quinazolinone Scaffold and the Promise of a Novel Derivative
The quinazolin-4(3H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant properties.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.
This document focuses on a specific derivative, This compound . While direct literature on this exact molecule is limited, its structural similarity to other 2-styrylquinazolin-4(3H)-ones, particularly 2-(4-hydroxystyryl)quinazolin-4(3H)-one, allows for informed hypotheses regarding its synthesis and biological potential.[3] This guide will, therefore, leverage data from closely related analogs to provide robust protocols and a framework for investigation. It is anticipated that the introduction of a nitro group to the styryl moiety may modulate the compound's electronic properties and biological activity, making it a compelling candidate for further study.
Synthesis of this compound
A common and effective method for the synthesis of 2-styrylquinazolin-4(3H)-ones is the Knoevenagel condensation of 2-methylquinazolin-4(3H)-one with a suitable aromatic aldehyde.[4] The following protocol is adapted for the synthesis of the title compound.
Protocol: Synthesis via Knoevenagel Condensation
This protocol describes the synthesis of this compound from 2-methylquinazolin-4(3H)-one and 4-hydroxy-3-nitrobenzaldehyde.
Materials:
-
2-Methylquinazolin-4(3H)-one
-
4-Hydroxy-3-nitrobenzaldehyde
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware for reflux and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
NMR spectrometer and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-methylquinazolin-4(3H)-one (1 equivalent), 4-hydroxy-3-nitrobenzaldehyde (1.1 equivalents), and anhydrous sodium acetate (2 equivalents).
-
Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reflux: Heat the reaction mixture to reflux (approximately 120°C) and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring. A solid precipitate should form.
-
Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove acetic acid and other water-soluble impurities. Follow with a wash of cold ethanol to remove unreacted aldehyde.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using NMR (¹H and ¹³C) and mass spectrometry.
Hypothesized Mechanism of Action
Based on extensive research on related 2-styrylquinazolin-4(3H)-ones, a primary hypothesized mechanism of action for the title compound, particularly in an anticancer context, is the inhibition of tubulin polymerization.[3][5]
Anticancer Activity: Tubulin Polymerization Inhibition
Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] It is plausible that this compound binds to the colchicine-binding site on β-tubulin, thereby preventing its polymerization into microtubules. The styryl moiety is crucial for this interaction.
Signaling Pathway: Tubulin Polymerization and Cell Cycle Arrest
Caption: Hypothesized mechanism of anticancer action.
Potential Antibacterial Activity
The quinazolin-4(3H)-one core is also associated with antibacterial activity. Some derivatives are known to target bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs), such as PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA).[6] It is conceivable that this compound could also exhibit antibacterial properties, a hypothesis that warrants experimental investigation.
In Vitro Assay Protocols
The following protocols provide a framework for the initial biological evaluation of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%. Add 100 µL of the diluted compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compound on tubulin polymerization.
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine-5'-triphosphate)
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Nocodazole (positive control for inhibition)
-
This compound
-
Temperature-controlled microplate reader (340 nm)
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable buffer. Keep all tubulin solutions on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate, add the General Tubulin Buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.
-
Initiation of Polymerization: Add tubulin to each well to a final concentration of 3 mg/mL.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance change over time. Compare the polymerization curves of the compound-treated samples to the positive and negative controls to determine if the compound inhibits or enhances tubulin polymerization.
Data Presentation
Quantitative data from the cell viability assays should be summarized in a clear and structured table for easy comparison.
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| HeLa | Cervical Cancer | Experimental Value |
Experimental Workflow Visualization
The overall experimental workflow, from synthesis to biological evaluation, can be visualized as follows:
Experimental Workflow Diagram
Caption: From synthesis to biological evaluation workflow.
References
-
McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1686-1708. [Link]
-
Talebi, M., et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design, 92(1), 1341-1354. [Link]
-
Fortin, S., et al. (2009). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry, 52(19), 5893-5902. [Link]
-
Li, S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(11), 2568. [Link]
-
Iannelli, F., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Pharmaceuticals, 16(8), 1148. [Link]
-
Reddy, C. S., et al. (2010). Convenient Synthesis of Some 2-Substituted 4(3H)-Quinazolinone Derivatives. Request PDF. [Link]
-
Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6529. [Link]
-
Al-Tamimi, A. M., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. International Journal of Molecular Sciences, 20(19), 4923. [Link]
-
Katritzky, A. R., et al. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 43(6), 1580-1596. [Link]
-
Chakraborti, A. K., et al. (2012). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. Organic & Biomolecular Chemistry, 10(45), 9069-9077. [Link]
-
Penthala, N. R., et al. (2021). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry, 64(15), 11099-11122. [Link]
-
Daidone, F., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7898. [Link]
-
He, L., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(11), 5348-5362. [Link]
-
Mondal, J., et al. (2018). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” synergy. Chemistry Central Journal, 12(1), 1-11. [Link]
-
Gawad, N. M., et al. (2011). 3H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 1-13. [Link]
-
Mahato, A., & Sharma, G. (2012). Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(8), 2465. [Link]
-
Al-Salahi, R., et al. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Saudi Pharmaceutical Journal, 19(4), 233-243. [Link]
-
Kumar, S. S., et al. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives. Frontiers in Pharmacology, 10, 12. [Link]
-
Kosolapov, D. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 434-442. [Link]
-
Sancineto, L., et al. (2018). Q-Tube© assisted MCRs for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Arkivoc, 2018(3), 270-278. [Link]
-
Sharma, P. C., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Kumar, A., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 172, 123-143. [Link]
-
Drapak, I., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][3]triazino[2,3-C]quinazolines. Preprints.org. [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Assessing the Antiproliferative Activities of 2-Substituted Quinazolin-4(3H)-ones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed methodological framework for assessing the antiproliferative activities of 2-substituted quinazolin-4(3H)-ones, a class of heterocyclic compounds with significant therapeutic potential in oncology.[1][2] This document moves beyond a simple listing of protocols to offer an in-depth exploration of the scientific rationale behind each experimental step, ensuring robust and reproducible results. We will cover foundational cytotoxicity assays, delve into mechanistic studies such as cell cycle analysis and apoptosis induction, and provide clear protocols for data analysis and interpretation. The aim is to equip researchers with the necessary tools to rigorously evaluate the anticancer potential of novel quinazolinone derivatives.
Introduction: The Quinazolinone Scaffold in Cancer Research
The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[3] In the realm of oncology, 2-substituted quinazolin-4(3H)-ones have garnered considerable attention due to their potent antiproliferative effects against various cancer cell lines.[1] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of key enzymes like epidermal growth factor receptor (EGFR) tyrosine kinases and the disruption of microtubule polymerization.[4][5][6] Given the critical need for novel anticancer agents, a standardized and well-understood methodology for evaluating the efficacy of new quinazolinone derivatives is paramount.[1]
Key Therapeutic Targets of Quinazolinone Derivatives:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a hallmark of several cancers, including non-small cell lung cancer.[4] Many quinazoline-based drugs, such as gefitinib and erlotinib, function as EGFR inhibitors.[4][7]
-
Tubulin Polymerization: Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis.[3][5] Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[5][6][8][9]
-
Other Kinases and Enzymes: The versatile quinazolinone scaffold allows for modifications that can target other critical pathways in cancer progression, including VEGFR and PARP.[2]
Foundational Antiproliferative Assessment: Determining Cytotoxicity
The initial step in evaluating a novel compound is to determine its cytotoxic or cytostatic effect on cancer cells. This is typically achieved through in vitro assays that measure cell viability or proliferation after treatment with the compound.[10][11] The two most common and reliable methods for this purpose are the MTT and SRB assays.
Principle of Colorimetric Assays
Both MTT and SRB assays are colorimetric, meaning they rely on a change in color to quantify the number of viable cells.[12][13] The intensity of the color produced is directly proportional to the number of living cells, allowing for the calculation of cell viability as a percentage of an untreated control.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[14]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-substituted quinazolin-4(3H)-one derivative for a specified incubation period (typically 48-72 hours).[15] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.[14]
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[14]
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a protein-based colorimetric assay.[12] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[12][16]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[12]
-
Washing: Wash the plates several times with water to remove the TCA.[16]
-
SRB Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.[12]
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.[12]
-
Solubilization: Add a solubilization buffer (e.g., 10 mM Tris base) to each well to dissolve the protein-bound dye.[12]
-
Absorbance Reading: Measure the absorbance at approximately 540-565 nm.[12][17]
Data Analysis and IC50 Determination
The primary output of these assays is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell proliferation by 50%.[18]
Steps for IC50 Calculation:
-
Normalize Data: Convert the absorbance values to percentage of cell viability relative to the vehicle control.
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[19]
-
Non-linear Regression: Use a software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[19]
Table 1: Example Data Presentation for Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) ± SD |
| Quinazolinone-A | MCF-7 | 5.2 ± 0.4 |
| Quinazolinone-A | A549 | 8.1 ± 0.7 |
| Quinazolinone-B | MCF-7 | 12.5 ± 1.1 |
| Quinazolinone-B | A549 | 15.3 ± 1.9 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 |
| Doxorubicin | A549 | 1.2 ± 0.2 |
Delving Deeper: Mechanistic Studies
Once a compound has demonstrated significant antiproliferative activity, the next crucial step is to elucidate its mechanism of action. Flow cytometry is a powerful tool for investigating how a compound affects the cell cycle and induces apoptosis.[20]
Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by arresting the cell cycle at a specific phase, preventing cancer cells from dividing.[5] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent dye that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[21]
Protocol:
-
Cell Treatment: Treat cancer cells with the quinazolinone derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram showing the number of cells in each phase of the cell cycle.
Diagram 1: Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for assessing cell cycle distribution.
Apoptosis Detection by Annexin V/PI Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells. The Annexin V/PI assay is a standard method for detecting and quantifying apoptosis by flow cytometry.[22][23]
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.[23]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[23]
Protocol:
-
Cell Treatment: Treat cells with the quinazolinone derivative as described for the cell cycle analysis.
-
Cell Harvesting: Gently harvest both adherent and floating cells.[22]
-
Washing: Wash the cells with cold PBS.[23]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[23]
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells promptly by flow cytometry.
Diagram 2: Signaling Pathway of Apoptosis Induction
Caption: Simplified overview of apoptosis induction.
Conclusion and Future Directions
The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of 2-substituted quinazolin-4(3H)-ones as potential anticancer agents. By combining foundational cytotoxicity screening with in-depth mechanistic studies, researchers can gain a comprehensive understanding of a compound's therapeutic potential. Future investigations could involve more advanced techniques such as Western blotting to probe specific protein expression levels, in vivo studies using animal models to assess efficacy and toxicity, and computational modeling to further refine structure-activity relationships.[8][25]
References
-
Hafner, M., Niepel, M., Sorger, P. K., & Vitkup, D. (2017). An unbiased metric of antiproliferative drug effect in vitro. Nature Methods, 14(5), 575–576. [Link]
-
Li, Y., Yang, Y., Li, Y., Zhang, Y., Wang, Y., Li, J., ... & Zhang, J. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 31(2), 123. [Link]
-
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(11), 3456. [Link]
-
National Centre for Cell Science. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and... Retrieved from [Link]
-
Serrano, R., Veses-Garcia, M., Conde-Pueyo, N., & Garcia-Contreras, R. (2022). Antiproliferative Activity Predictor: A New Reliable In Silico Tool for Drug Response Prediction against NCI60 Panel. International Journal of Molecular Sciences, 23(22), 14371. [Link]
-
Cho, Y. S., Lee, J. H., Kang, J. H., Kim, W. S., & Lee, J. W. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6219. [Link]
-
Abdel-Ghani, T. M., El-Sayed, W. M., & El-Sabbagh, O. I. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 843. [Link]
-
Li, Y., et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 31(2), 123. [Link]
-
Lab Unlimited. (n.d.). CA050 1000 assays The sulforhodamine B (SRB) cytotoxicity assay, which was developed in 19. Retrieved from [Link]
-
Lee, S. H., & Kim, Y. M. (2016). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 113(1), 5-5. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Ebenezer, O., Tuszynski, J., & Shapi, M. (2022). Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]
-
Afinidad. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Retrieved from [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024, September 5). Journal of Molecular Structure. [Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. (2024, November 8). ACS Omega. [Link]
-
Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry, 8(1), 282-290. [Link]
-
Xia, Y., Yang, Z. Y., Xia, P., Bastow, K. F., Nakanishi, Y., & Lee, K. H. (2000). 6-Alkylamino- and 2,3-Dihydro-3'-methoxy-2-phenyl-4-quinazolinones and Related Compounds: Their Synthesis, Cytotoxicity, and Inhibition of Tubulin Polymerization. Journal of Medicinal Chemistry, 43(22), 4099–4105. [Link]
-
University of Bath. (2017, December 11). Quinazolinone-based Anticancer Agents: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Tubulin Co-crystal Structure. Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. Retrieved from [Link]
-
Wang, Y., et al. (2006). Privileged structure-based quinazolinone natural product-templated libraries: identification of novel tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 16(4), 863–867. [Link]
-
Taylor & Francis. (2025, May 30). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Retrieved from [Link]
-
BioDuro. (n.d.). In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]
-
Creative Biolabs. (n.d.). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
-
Likhar, R. V., & Joshi, S. (2025). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Current Issues in Pharmacy and Medical Sciences, 38(1), 112-118. [Link]
-
Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024, June 1). Current Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
University of Birmingham. (2017, December 11). Quinazolinone-based Anticancer Agents: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Tubulin Co-crystal Structure. Retrieved from [Link]
-
Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
-
Design, synthesis, and antiproliferative investigation of novel quinazolinones incorporating 1,3,4-oxadiazole and 1,2,4-triazole. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
JoVE. (2023, April 30). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
-
Brody School of Medicine at East Carolina University. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU. Retrieved from [Link]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Privileged structure-based quinazolinone natural product-templated libraries: identification of novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. genecopoeia.com [genecopoeia.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. labunlimited.com [labunlimited.com]
- 17. zellx.de [zellx.de]
- 18. researchgate.net [researchgate.net]
- 19. clyte.tech [clyte.tech]
- 20. assaygenie.com [assaygenie.com]
- 21. docs.research.missouri.edu [docs.research.missouri.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bosterbio.com [bosterbio.com]
- 24. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 25. mdpi.com [mdpi.com]
application of microwave-assisted synthesis for quinazolinone derivatives
Application Note & Protocol Guide
Executive Summary
The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous therapeutic agents (e.g., Methaqualone, Raltitrexed) exhibiting anticonvulsant, anti-inflammatory, and antineoplastic activities. Conventional thermal synthesis of these derivatives—most notably the Niementowski reaction—is often plagued by harsh conditions, prolonged reaction times (6–48 hours), and use of volatile organic solvents (VOCs).
This Application Note details the transition to Microwave-Assisted Organic Synthesis (MAOS) . By leveraging dielectric heating, researchers can access quinazolinone libraries with superior atom economy, reduced energy input, and reaction times condensed from hours to minutes. This guide provides three validated protocols ranging from solvent-free "green" methods to aqueous catalytic systems.
Theoretical Foundation: Why Microwave?
Dielectric Heating Mechanism
Unlike conventional conductive heating, which relies on thermal transfer from vessel walls, microwave irradiation (2.45 GHz) interacts directly with the reaction matrix.
-
Dipolar Polarization: The polar carbonyl and amine precursors of quinazolinones align with the oscillating electric field. The molecular friction generated by this re-alignment creates rapid, volumetric heating.
-
Ionic Conduction: In catalytic protocols (e.g., using Lewis acids or ionic liquids), dissolved ions oscillate in the field, generating heat through collision.
Stabilization of Polar Transition States
The formation of the quinazolinone ring involves a polar transition state (nucleophilic attack of the amine on the carbonyl). Microwave irradiation specifically stabilizes these polar transition states, lowering the activation energy (
Caption: Fig 1. Mechanistic pathway of microwave-assisted synthesis showing energy transfer from irradiation to chemical conversion.
Validated Experimental Protocols
Protocol A: Solvent-Free Niementowski Synthesis (Green Chemistry)
Application: Rapid synthesis of 2-substituted-4(3H)-quinazolinones without VOCs. Mechanism: Condensation of anthranilic acid with amides using solid support (Montmorillonite K-10 or Silica Gel).[1][2]
Materials:
-
Anthranilic acid (1.0 equiv)
-
Amide derivative (e.g., Formamide, 1.5 equiv)[3]
-
Montmorillonite K-10 clay (Catalyst/Support)[1]
-
Microwave Reactor (Single-mode or Multi-mode)
Step-by-Step Methodology:
-
Preparation: In a mortar, grind anthranilic acid (10 mmol) and the chosen amide (15 mmol) with Montmorillonite K-10 (1 g) until a homogenous powder is obtained.
-
Loading: Transfer the mixture into a Pyrex microwave process vial. Note: For solvent-free reactions, ensure the vessel is open or equipped with a pressure-relief cap to allow water vapor escape.
-
Irradiation:
-
Power: 300 W (Dynamic control)[1]
-
Temperature: 140°C
-
Time: 4–6 minutes
-
-
Work-up: Cool the mixture to room temperature. Add hot ethanol (20 mL) to the solid residue and filter to remove the clay catalyst.
-
Purification: Concentrate the filtrate. Recrystallize from ethanol/water to obtain the pure product.
Validation Check: Product purity should be confirmed via melting point (sharp range) and absence of -COOH peak in IR (~2500-3300 cm⁻¹ broad band disappears).
Protocol B: Aqueous Iron-Catalyzed Cyclization
Application: Synthesis from 2-halobenzoic acids and amidines.[4] Ideal for substrates sensitive to acidic conditions.
Key Advantage: Uses water as the solvent, leveraging its high dielectric constant (
Materials:
-
2-Iodobenzoic acid (1.0 mmol)[4]
-
Acetamidine hydrochloride (1.5 mmol)[4]
-
FeCl₃ (10 mol%) or Fe₂(acac)₃
-
Cs₂CO₃ (2.0 equiv)[4]
-
Solvent: Deionized Water (6 mL)
Step-by-Step Methodology:
-
Assembly: In a 10 mL microwave vial, combine the benzoic acid derivative, amidine, and Cs₂CO₃ in water. Stir for 2 minutes.
-
Catalyst Addition: Add FeCl₃ (10 mol%) and ligand (e.g., L-Proline, 20 mol%) if required for difficult substrates.
-
Irradiation:
-
Mode: Sealed Vessel (High Pressure)
-
Temperature: 120°C
-
Time: 20–30 minutes
-
Stirring: High speed (magnetic stir bar is essential for aqueous heterogeneity).
-
-
Work-up: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol C: One-Pot Multi-Component Synthesis (MCR)
Application: High-throughput synthesis of 2,3-disubstituted quinazolinones. Reaction: Isatoic anhydride + Primary Amine + Ortho-ester (or Aldehyde).
Step-by-Step Methodology:
-
Mixture: Mix isatoic anhydride (1 mmol), primary amine (1 mmol), and ortho-ester (1.2 mmol) in ethanol (2 mL) or use solvent-free conditions with catalytic PTSA (p-toluenesulfonic acid).
-
Irradiation:
-
Power: 150 W
-
Temperature: 100°C
-
Time: 3–5 minutes
-
-
Observation: The release of CO₂ from isatoic anhydride will cause pressure buildup. Safety Warning: Use a dedicated microwave reactor with active pressure monitoring (max 20 bar).
-
Isolation: Pour reaction mixture into crushed ice. The solid precipitate is filtered, washed with water, and dried.
Caption: Fig 2. One-pot MCR workflow for 2,3-disubstituted quinazolinones via isatoic anhydride.
Comparative Analysis: Thermal vs. Microwave[1][2][5]
The following data illustrates the efficiency gains when switching from conductive heating (Reflux) to dielectric heating (MW).
| Reaction Type | Substrates | Method | Time | Yield (%) | Solvent |
| Niementowski | Anthranilic Acid + Formamide | Thermal Reflux | 4–6 Hours | 65–70% | Ethanol/None |
| Microwave (Protocol A) | 4–6 Mins | 85–92% | Solvent-Free | ||
| MCR | Isatoic Anhydride + Aniline + Orthoester | Thermal Reflux | 8–12 Hours | 55–60% | Toluene |
| Microwave (Protocol C) | 3–5 Mins | 88–95% | Ethanol/None | ||
| Green Catalytic | 2-Iodobenzoic acid + Amidine | Thermal (Oil Bath) | 24 Hours | 40–50% | DMF/H₂O |
| Microwave (Protocol B) | 20–30 Mins | 75–81% | Water |
Data Source: Aggregated from Frontiers in Chemistry [1] and Sci-Hub/Journal Data [4].
Optimization & Troubleshooting Guide
Vessel Selection
-
Solvent-Free: Use open vessels or vessels with high-venting caps to prevent failure from water vapor generation (condensation byproduct).
-
Aqueous/Organic: Use sealed quartz or high-grade Pyrex vessels rated for >300 psi.
Solvent Choice
-
High Absorbers (High tan
): Ethanol, Water, DMSO. Excellent for rapid heating. -
Low Absorbers (Low tan
): Hexane, Toluene. Protocol Adjustment: If using non-polar solvents, add a passive heating element (e.g., SiC vessel walls) or a "doping" agent (ionic liquid) to initiate heating.
Safety: Thermal Runaway
Microwave heating can be exponential.
-
Solution: Use "Dynamic" power mode where the reactor modulates wattage to maintain a set temperature, rather than "Fixed" power which pumps constant energy regardless of temp.
References
-
Hajipour, M. et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
-
Amrutkar, S. et al. (2018). Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library.
-
Pawar, S. et al. (2023).[3][5] Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology.[3]
-
Ke, F. et al. (2009). Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Green Chemistry.
-
El-Azab, A. et al. (2019). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Acta Pharmaceutica.
Sources
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 2024.sci-hub.cat [2024.sci-hub.cat]
- 5. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinazoline Compounds
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health, threatening to return us to a pre-antibiotic era where common infections could be life-threatening.[1] This crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the many heterocyclic compounds explored, the quinazoline scaffold has emerged as a privileged structure in medicinal chemistry.[2] Quinazoline and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] This document provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antimicrobial activity of novel quinazoline compounds.
The protocols outlined herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is robust, reproducible, and comparable across different laboratories.[3][4][5][6][7][8]
PART 1: Foundational Knowledge and Preparatory Steps
A successful antimicrobial evaluation hinges on meticulous preparation and a thorough understanding of the underlying principles. This section details the essential materials, microbial strains, and safety considerations.
Essential Materials and Reagents
-
Quinazoline Compounds: Synthesized and purified test compounds. A stock solution of known concentration (e.g., 10 mg/mL) should be prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Culture Media:
-
Mueller-Hinton Broth (MHB) and Agar (MHA): The standard media for routine susceptibility testing of non-fastidious bacteria.[9] MHA is noted for its good reproducibility and low levels of inhibitors for certain antibiotics.[9]
-
Specialized Media: For fastidious organisms, supplemented media such as MH-F broth (Mueller-Hinton with lysed horse blood and β-NAD) is recommended by EUCAST.[8] For fungi, RPMI 1640 medium is often used.[10]
-
-
Microbial Strains:
-
Quality Control (QC) Strains: A panel of well-characterized reference strains from a reputable source like the American Type Culture Collection (ATCC) is crucial for validating assay performance.[11][12][13]
-
Test Strains: A diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, and fungal strains should be used. This may include multidrug-resistant isolates to assess the compound's efficacy against challenging pathogens.[14]
-
-
Reagents and Consumables:
Selection and Maintenance of Microbial Strains
The choice of microbial strains is critical for a comprehensive evaluation. A standard panel should include:
| Category | Species | ATCC Strain Example |
| Gram-positive Bacteria | Staphylococcus aureus | ATCC 29213 / ATCC 25923 |
| Enterococcus faecalis | ATCC 29212 | |
| Gram-negative Bacteria | Escherichia coli | ATCC 25922 |
| Pseudomonas aeruginosa | ATCC 27853 | |
| Fungi | Candida albicans | ATCC 10231 |
| Aspergillus brasiliensis (formerly niger) | ATCC 16404 |
Table 1: Recommended QC and initial screening microbial strains. [11][12]
Proper maintenance of these strains is paramount to ensure consistent results. Strains should be stored at -80°C in a suitable cryoprotectant (e.g., glycerol broth).[13] Working cultures are prepared by sub-culturing from the frozen stock onto appropriate agar plates.[13]
Biosafety Considerations
All work with microorganisms must be conducted in a laboratory with appropriate biosafety containment, typically Biosafety Level 2 (BSL-2).[16][17] Key safety practices include:
-
Treating all microbial cultures as potential pathogens.[18][19]
-
Wearing appropriate personal protective equipment (PPE), including lab coats, gloves, and safety glasses.[16][18]
-
Performing all procedures that may generate aerosols within a biological safety cabinet.
-
Decontaminating work surfaces before and after use with an appropriate disinfectant (e.g., 70% ethanol, 10% bleach solution).[16][18][20]
-
Sterilizing all contaminated materials by autoclaving before disposal.[20]
PART 2: Core Antimicrobial Susceptibility Testing Protocols
This section provides step-by-step methodologies for determining the antimicrobial activity of quinazoline compounds.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23][24]
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an agar plate.[23]
-
Inoculate the colonies into a tube of sterile broth (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).[9][23]
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[23]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[23]
-
-
Preparation of Compound Dilutions in a 96-Well Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the quinazoline stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of decreasing compound concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial/fungal suspension to each well, bringing the final volume to 200 µL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).[23] A vehicle control (microorganism with the solvent used to dissolve the compound, e.g., DMSO) should also be included to ensure the solvent has no antimicrobial activity at the tested concentrations.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[23] Fungal cultures may require longer incubation periods.
-
-
Determination of MIC:
Caption: Workflow for the Broth Microdilution Assay to determine MIC.
Agar Disk Diffusion Method
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[25][26] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient as the compound diffuses into the agar.[9][15]
-
Inoculum Preparation: Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension.[9]
-
Remove excess fluid by pressing the swab against the inside of the tube.[9]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[9]
-
Allow the plate to dry for about 15 minutes.[9]
-
-
Application of Disks:
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known amount of the quinazoline compound.
-
Aseptically place the disks onto the surface of the inoculated agar plate.[9]
-
Gently press each disk to ensure complete contact with the agar.[9]
-
Include a positive control disk (a known antibiotic) and a negative control disk (solvent only).
-
-
Incubation and Measurement:
Interpretation: The size of the inhibition zone is inversely correlated with the MIC. A larger zone indicates greater susceptibility of the microorganism to the compound.[25]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) determines the lowest concentration that kills 99.9% of the initial microbial inoculum.[21][22][24] This is a crucial step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Perform the MIC Assay: First, determine the MIC of the quinazoline compound using the broth microdilution method as described above.
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[27]
-
Spread the aliquot onto an appropriate antibiotic-free agar plate (e.g., MHA).
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35-37°C for 18-24 hours or until growth is visible in the control culture.
-
Count the number of colonies on each plate.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[22]
-
Analysis of MBC/MIC Ratio: The ratio of MBC to MIC provides valuable insight into the nature of the antimicrobial agent.[21]
-
If MBC/MIC ≤ 4 , the compound is generally considered bactericidal .[21][22]
-
If MBC/MIC > 4 , the compound is considered bacteriostatic .
PART 3: Data Presentation and Interpretation
Clear and standardized data presentation is essential for the accurate interpretation and comparison of results.
Tabulating MIC and MBC Data
Quantitative data should be summarized in a clear, tabular format.
| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Quinazoline A | S. aureus ATCC 29213 | 8 | 16 | 2 | Bactericidal |
| Quinazoline A | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Quinazoline B | S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| Quinazoline B | E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
| Gentamicin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Gentamicin | E. coli ATCC 25922 | 1 | 2 | 2 | Bactericidal |
Table 2: Example of MIC and MBC data presentation for hypothetical quinazoline compounds.
Visualizing the Relationship Between MIC and MBC
A diagram can effectively illustrate the workflow from determining growth inhibition to assessing cidal activity.
Caption: Logical flow from MIC determination to MBC assessment.
Conclusion
This application note provides a comprehensive and robust framework for evaluating the antimicrobial activity of novel quinazoline compounds. By adhering to these standardized protocols, researchers can generate high-quality, reproducible data that is essential for the preclinical development of new antimicrobial agents. The systematic determination of MIC and MBC values allows for a clear understanding of a compound's potency and its cidal versus static nature, which are critical parameters in the journey from discovery to clinical application. The fight against antimicrobial resistance requires rigorous and standardized scientific inquiry, and the methods detailed here provide a solid foundation for these vital research efforts.
References
-
International Journal of Pharmaceutical Sciences and Drug Research. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. [Link]
-
Avicenna Journal of Phytomedicine. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]
-
Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]
-
Antimicrobial Testing Laboratory. (2024). MBC vs. MIC: What Every Drug Developer Should Know. [Link]
-
Microbe Online. (2020). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). [Link]
-
FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]
-
Wikipedia. (n.d.). Disk diffusion test. [Link]
-
Pacific BioLabs. (n.d.). Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing. [Link]
-
Academia.edu. (n.d.). (PDF) Synthesis of Novel Quinazoline Derivatives as Antimicrobial Agents. [Link]
-
GARDP Revive. (n.d.). Disk diffusion test. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
-
Farmatsiya i Farmakologiya. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]
-
BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
ResearchGate. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
PubMed. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
-
Bentham Science Publishers. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]
-
PubMed. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
-
Erasmus University Repository. (n.d.). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. [Link]
-
ResearchGate. (n.d.). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Frontiers. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
MDPI. (2023). Comparison between EUCAST Broth Microdilution and MIC Strip Test in Defining Isavuconazole In Vitro Susceptibility against Candida and Rare Yeast Clinical Isolates. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). MIC Determination. [Link]
-
ResearchGate. (2025). Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis. [Link]
-
National Institute for Communicable Diseases (NICD). (2019). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]
-
SciSpace. (2009). Biosafety: guidelines for working with pathogenic and infectious microorganisms. [Link]
-
HiMedia Laboratories. (n.d.). ATCC® Multidrug-Resistant & Antimicrobial Testing Reference Strains. [Link]
-
ACS Omega. (2025). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. [Link]
-
ResearchGate. (2025). Biosafety: Guidelines for Working with Pathogenic and Infectious Microorganisms | Request PDF. [Link]
-
Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. [Link]
-
Science Buddies. (n.d.). Microorganisms Safety Guide. [Link]
-
University of Maryland. (n.d.). Microbiology Lab Practices and Safety Rules. [Link]
-
Biology LibreTexts. (2021). 1.1: Safety Procedures for the Microbiology Laboratory. [Link]
Sources
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. nih.org.pk [nih.org.pk]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. goums.ac.ir [goums.ac.ir]
- 7. darvashco.com [darvashco.com]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. repository.seafdec.org.ph [repository.seafdec.org.ph]
- 10. mdpi.com [mdpi.com]
- 11. szu.gov.cz [szu.gov.cz]
- 12. atcc.org [atcc.org]
- 13. bsac.org.uk [bsac.org.uk]
- 14. himedialabs.com [himedialabs.com]
- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. d.umn.edu [d.umn.edu]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. sciencebuddies.org [sciencebuddies.org]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. pacificbiolabs.com [pacificbiolabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. emerypharma.com [emerypharma.com]
- 25. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 26. Disk diffusion test – REVIVE [revive.gardp.org]
- 27. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for Studying Tubulin Polymerization Inhibition by Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cytoskeleton with Quinazolinones
Microtubules, the dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton. They play a pivotal role in essential cellular functions, including the maintenance of cell shape, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] This central role in mitosis makes tubulin a well-established and highly valuable target for the development of anticancer therapeutics.[2] Agents that disrupt the delicate balance of microtubule polymerization and depolymerization can trigger a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and, ultimately, programmed cell death (apoptosis) in rapidly proliferating cancer cells.[1][3]
Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential as anticancer agents.[4][5] A key mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[6][7] These agents often function as colchicine-binding site inhibitors (CBSIs), binding to a site on β-tubulin at the interface with α-tubulin.[3][8] This binding event induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule, thereby shifting the dynamic equilibrium towards depolymerization.[8][9][10]
This guide provides a comprehensive overview of the key experimental techniques and detailed protocols for characterizing the inhibition of tubulin polymerization by novel quinazolinone-based compounds. The workflow is designed to progress from initial biochemical validation to cellular-level mechanistic studies, providing a robust framework for preclinical drug discovery and development.
Experimental Workflow for Characterizing Quinazolinone-Based Tubulin Inhibitors
The following diagram illustrates a logical workflow for the comprehensive evaluation of a candidate quinazolinone compound's effect on tubulin polymerization and its downstream cellular consequences.
Caption: A logical workflow for investigating quinazolinone-based tubulin inhibitors.
Part 1: Biochemical Characterization of Tubulin Inhibition
The initial step in characterizing a potential tubulin inhibitor is to demonstrate its direct effect on the polymerization of purified tubulin in a cell-free system.
In Vitro Tubulin Polymerization Assay
This is the foundational assay to quantitatively measure the effect of a compound on the assembly of microtubules from purified tubulin dimers.[2] The polymerization process is typically monitored by measuring the increase in light scattering (turbidity) at 340-350 nm, which is proportional to the mass of the microtubule polymer formed.[2][11] Alternatively, a fluorescence-based method can be employed, which utilizes a reporter dye like DAPI that fluoresces more intensely upon binding to microtubules.[12]
Principle: In the presence of GTP and at a temperature of 37°C, purified tubulin heterodimers polymerize into microtubules. This polymerization follows a sigmoidal curve with a nucleation (lag) phase, a growth (elongation) phase, and a steady-state phase. Inhibitors of polymerization will reduce the rate and extent of this process.[2][13]
Protocol: Absorbance-Based Tubulin Polymerization Assay
Materials:
-
Lyophilized tubulin (>99% pure, bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Glycerol
-
Test quinazolinone compound stock solution (in DMSO)
-
Positive control: Nocodazole or Colchicine (10 mM stock in DMSO)
-
Negative control: Paclitaxel (10 mM stock in DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of kinetic reads at 340 nm
Procedure:
-
Preparation of Tubulin Stock: On ice, reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 10 mg/mL. Add GTP to a final concentration of 1 mM. Keep on ice and use within one hour.[14]
-
Preparation of Reaction Mix: Prepare a master mix of tubulin for the assay. For a final concentration of 3 mg/mL tubulin, dilute the tubulin stock in ice-cold General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[13]
-
Compound Dilutions: Prepare a serial dilution of the test quinazolinone compound in General Tubulin Buffer. A typical final concentration range to test would be from 0.1 µM to 100 µM. Prepare similar dilutions for the positive (Nocodazole) and negative (Paclitaxel) controls.[2] The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the compound dilutions (or buffer for the no-compound control) to triplicate wells.
-
Initiating Polymerization: Using a multichannel pipette, add 90 µL of the cold tubulin reaction mix to each well. Mix gently by pipetting up and down, avoiding bubbles.
-
Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Begin kinetic measurements of the absorbance at 340 nm every 30 seconds for 60-90 minutes.[13][14]
Data Analysis:
-
Plot the absorbance at 340 nm as a function of time for each concentration of the test compound and controls.
-
Determine the following parameters from the polymerization curves:
-
Maximum Polymerization Rate (Vmax): The steepest slope of the curve.
-
Extent of Polymerization: The plateau absorbance value at steady-state.
-
-
Calculate the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound that inhibits tubulin polymerization by 50%).
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| Quinazolinone A | 2.5 |
| Quinazolinone B | 15.8 |
| Nocodazole (Control) | 0.8 |
Part 2: Cellular Assays for Biological Activity and Mechanism of Action
Once a compound has demonstrated direct inhibition of tubulin polymerization in vitro, the next critical step is to assess its effects in a cellular context.
Cytotoxicity/Antiproliferative Assay
This assay determines the concentration at which a quinazolinone compound inhibits the growth and proliferation of cancer cells. Commonly used methods include the MTT or CCK-8 assays, which are colorimetric assays that measure the metabolic activity of viable cells.[15][16]
Principle: The yellow tetrazolium salt in the MTT or WST-8 (in CCK-8) reagent is reduced by mitochondrial dehydrogenases in metabolically active (living) cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[15][17]
Protocol: CCK-8 Antiproliferative Assay
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)[6][18]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test quinazolinone compound
-
Doxorubicin or Paclitaxel (positive control)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinazolinone compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and positive controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C, until a visible color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value .[15]
| Compound | Cell Line | IC50 (µM) for Cytotoxicity |
| Quinazolinone A | HeLa | 0.5 |
| Quinazolinone A | MCF-7 | 0.8 |
| Doxorubicin | HeLa | 0.2 |
Cell Cycle Analysis by Flow Cytometry
This technique is essential to determine if the observed cytotoxicity is due to an arrest at a specific phase of the cell cycle, which is a hallmark of microtubule-targeting agents.[1][19]
Principle: Cells are fixed, and their DNA is stained with a fluorescent dye like propidium iodide (PI).[20] The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer can then distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[20]
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Materials:
-
Cancer cells treated with the test compound for 18-24 hours
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the quinazolinone compound at concentrations around its IC50 value for 18-24 hours. Harvest the cells (including any floating cells) by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.[6][21]
Immunofluorescence Microscopy of the Microtubule Network
This powerful technique allows for the direct visualization of the compound's effect on the microtubule cytoskeleton within the cell.[22]
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to α-tubulin or β-tubulin binds to the microtubules. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, allowing the microtubule network to be visualized using a fluorescence microscope.[22]
Protocol: Immunofluorescence Staining for Microtubules
Materials:
-
Cells grown on glass coverslips
-
Test quinazolinone compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear counterstain: DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere. Treat the cells with the quinazolinone compound for a specified time (e.g., 16-24 hours).
-
Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and then block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Untreated cells should show a well-defined, filamentous microtubule network, while cells treated with an effective tubulin polymerization inhibitor will exhibit a diffuse, fragmented tubulin staining and condensed, misaligned chromosomes.[6][23]
Conclusion
The suite of techniques described provides a robust and comprehensive approach to characterizing the activity of novel quinazolinone derivatives as inhibitors of tubulin polymerization. By systematically progressing from biochemical confirmation of direct tubulin interaction to the detailed analysis of cellular consequences such as cytotoxicity, cell cycle arrest, and microtubule network disruption, researchers can build a strong evidence base for the compound's mechanism of action. This multi-faceted approach is essential for the rational design and development of new and effective anticancer therapeutics targeting the microtubule cytoskeleton.
References
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]
-
3 H-QUINAZOLIN-4-ONES AS ANTICANCER AGENTS: A REVIEW. Indo American Journal of Pharmaceutical Research. [Link]
-
Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Taylor & Francis Online. [Link]
-
A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. MDPI. [Link]
-
Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Publications. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
-
A Review on Quinazolines as Anticancer Agents. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective. PMC. [Link]
-
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. MDPI. [Link]
-
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Open Access Journals. [Link]
-
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Current Protocols. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. [Link]
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. [Link]
-
Discovery of Novel N-Aryl-2-Trifluoromethyl-Quinazoline-4-Amine Derivatives as the Inhibitors of Tubulin Polymerization in Leukemia Cells. PubMed. [Link]
-
Cell Cycle Overview. Flow cytometry. [Link]
-
Molecular Hybrids Targeting Tubulin Polymerization. Encyclopedia.pub. [Link]
-
Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Longdom. [Link]
-
A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. MDPI. [Link]
-
Cytotoxic assays for screening anticancer agents. PubMed. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]
-
Tubulin Inhibitors: A Chemoinformatic Analysis Using Cell-Based Data. MDPI. [Link]
-
Immunofluorescence microscopy of tubulin and microtubule arrays in plant cells. I. Preprophase band development and concomitant appearance of nuclear envelope-associated tubulin. PubMed. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. PMC. [Link]
-
Quantitative Method for Microtubule Analysis in Fluorescence Images. Oxford Academic. [Link]
-
Quinazoline derivatives as anticancer drugs: a patent review (2011 – present). Taylor & Francis Online. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications. [Link]
-
Immunofluorescence microscopy of organized microtubule arrays in structurally stabilized meristematic plant cells. PubMed. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
Tubulin Polymerization Assay Services. Cytoskeleton, Inc. [Link]
-
Microtubule Binding Protein Spin-Down Assay Biochem Kit. Cytoskeleton, Inc. [Link]
-
Estimating Microtubule Distributions from 2D Immunofluorescence Microscopy Images Reveals Differences among Human Cultured Cell Lines. PLOS One. [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. [Link]
-
αβ-Tubulin and Microtubule-Binding Assays. ResearchGate. [Link]
-
Rapid profiling of G2 phase to mitosis progression by flow cytometry in asynchronous cells. Taylor & Francis Online. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. PMC. [Link]
-
αβ-Tubulin and microtubule-binding assays. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iajpr.com [iajpr.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cytoskeleton.com [cytoskeleton.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. scielo.br [scielo.br]
- 16. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. flowcytometry-embl.de [flowcytometry-embl.de]
- 20. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 21. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Determining the Kinase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
Introduction: The Significance of Quinazolin-4(3H)-ones and Kinase Inhibition
The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[1][2][3][4] Notably, this heterocyclic system is a cornerstone in the development of kinase inhibitors for cancer therapy and other diseases.[1][2][3][4][5][6] Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[7][8] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][7] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function by inhibiting key tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[1][3]
Given the therapeutic importance of quinazolin-4(3H)-one derivatives as kinase inhibitors, robust and reliable assays are paramount for their discovery and development. These assays are essential for determining the potency (typically as an IC50 value), selectivity, and mechanism of action of novel compounds. This guide provides an in-depth overview of the most pertinent biochemical and cell-based assays for characterizing the kinase inhibitory activity of this important class of molecules. We will delve into the principles behind these assays, provide detailed, field-proven protocols, and offer insights into data interpretation.
Choosing the Right Assay: A Strategic Approach
The selection of an appropriate assay depends on several factors, including the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), the specific kinase of interest, and the desired information (e.g., direct enzyme inhibition vs. cellular pathway modulation). A multi-faceted approach, employing both biochemical and cell-based assays, provides a comprehensive understanding of a compound's activity.
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Biochemical Assays | Measure the direct inhibition of purified kinase activity. | High throughput, sensitive, allows for detailed kinetic studies. | Lacks physiological context (e.g., cell permeability, off-target effects). | Primary screening, IC50 determination, structure-activity relationship (SAR) studies. |
| Cell-Based Assays | Measure the inhibition of kinase activity within a cellular context. | More physiologically relevant, assesses cell permeability and potential off-target effects. | Lower throughput, more complex data interpretation. | Secondary screening, validation of biochemical hits, understanding cellular mechanism of action. |
Biochemical Assays: Probing Direct Kinase Inhibition
Biochemical assays are the workhorses of early-stage kinase inhibitor discovery. They directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase. Several robust and sensitive platforms are available, each with its own advantages.
Homogeneous Time-Resolved Fluorescence (HTRF) Assays
HTRF is a versatile and widely used technology for kinase assays.[7][9] It combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection to minimize background fluorescence and enhance signal-to-noise ratios.[7]
Principle of HTRF Kinase Assay:
The assay involves a kinase, a biotinylated substrate, and ATP. Upon phosphorylation by the kinase, a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are added. If the substrate is phosphorylated, the binding of both conjugates brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.[8][9] The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation.
Diagram of the HTRF Kinase Assay Workflow:
Caption: Workflow for a typical HTRF kinase inhibition assay.
Protocol for a Tyrosine Kinase HTRF Assay:
This protocol is a general guideline and should be optimized for each specific kinase-substrate pair.
Materials:
-
Purified recombinant tyrosine kinase
-
Biotinylated tyrosine-containing peptide substrate (e.g., poly-GT-biotin)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35)
-
Quinazolin-4(3H)-one derivative stock solution in DMSO
-
HTRF Detection Kit (containing Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665)
-
HTRF Detection Buffer
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinazolin-4(3H)-one derivative in DMSO. A common starting concentration is 10 mM. Further dilute the compounds in kinase reaction buffer to achieve the desired final concentrations in the assay.
-
Reaction Setup:
-
Add 2 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.
-
Add 4 µL of the kinase solution (diluted in kinase reaction buffer).
-
Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 4 µL of a mixture of the biotinylated substrate and ATP (diluted in kinase reaction buffer).
-
Incubate for 60 minutes at room temperature. The optimal incubation time should be determined empirically.
-
-
Detection:
-
Add 10 µL of the HTRF detection mixture (Eu-antibody and SA-XL665 in HTRF detection buffer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (for the europium donor) and 665 nm (for the XL665 acceptor).
Data Analysis:
-
Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) x 10,000.[9]
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))
-
Ratio_sample: HTRF ratio in the presence of the inhibitor.
-
Ratio_pos_ctrl: HTRF ratio with DMSO (no inhibitor).
-
Ratio_neg_ctrl: HTRF ratio without kinase.
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
LanthaScreen™ TR-FRET Assays
LanthaScreen™ is another powerful TR-FRET technology that can be used for both kinase activity and binding assays.
Principle of LanthaScreen™ Kinase Activity Assay:
Similar to HTRF, this assay measures the phosphorylation of a fluorescently labeled substrate.[11] A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing the terbium donor into close proximity with the fluorescent acceptor on the substrate, resulting in a FRET signal.[11]
Diagram of the LanthaScreen™ Kinase Activity Assay Principle:
Caption: Workflow for an In-Cell Western™ assay.
Protocol for an In-Cell Western™ Assay:
Materials:
-
Cell line of interest
-
96- or 384-well black-walled, clear-bottom plates
-
Quinazolin-4(3H)-one derivative
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilizing)
-
Blocking buffer
-
Phospho-specific primary antibody
-
Normalization primary antibody (e.g., anti-GAPDH or anti-total protein)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Seeding and Treatment: Seed cells in the microplate and treat with the inhibitor as for a Western blot.
-
Fixation and Permeabilization:
-
Remove the treatment medium and fix the cells with formaldehyde.
-
Wash the cells and then permeabilize with Triton X-100.
-
-
Blocking: Wash the cells and add blocking buffer for 90 minutes at room temperature.
-
Antibody Incubation:
-
Incubate with a mixture of the two primary antibodies overnight at 4°C.
-
Wash the cells and then incubate with a mixture of the two infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Wash the cells and scan the plate on an infrared imaging system.
Data Analysis:
-
The imager's software quantifies the fluorescence intensity in each channel for each well.
-
Normalize the signal from the phospho-specific antibody (e.g., 800 nm channel) to the signal from the normalization antibody (e.g., 700 nm channel).
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion: A Comprehensive Approach to Characterization
The successful development of quinazolin-4(3H)-one derivatives as kinase inhibitors relies on a thorough characterization of their inhibitory activity. By employing a strategic combination of the biochemical and cell-based assays detailed in this guide, researchers can obtain a comprehensive understanding of a compound's potency, selectivity, and cellular efficacy. This multi-faceted approach is essential for advancing promising candidates through the drug discovery pipeline.
References
- Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.).
- Optimization of a LanthaScreen Kinase assay for cRAF - Thermo Fisher Scientific. (n.d.).
- Alpha SureFire No-wash Cellular Kinase Assays - Revvity. (n.d.).
- LanthaScreen® Eu Kinase Binding Assay for PLK4 - Thermo Fisher Scientific. (n.d.).
- LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US. (n.d.).
- LanthaScreen Eu kinase binding assay for BRAF Overview - ThermoFisher. (n.d.).
-
Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis. (2020, January 15). Retrieved from [Link]
-
HTRF ® Kinase Assay Protocol | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Cellular Phosphorylation Assays - Creative Bioarray. (n.d.). Retrieved from [Link]
-
LanthaScreen Technology on microplate readers - BMG Labtech. (2022, April 4). Retrieved from [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. (2021, September 22). Retrieved from [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021, September 22). Retrieved from [Link]
-
AlphaLISA - Charnwood Discovery. (n.d.). Retrieved from [Link]
-
Kinase activity-tagged western blotting assay - PubMed. (2020, January 15). Retrieved from [Link]
-
Kinase assays | BMG LABTECH. (2020, September 1). Retrieved from [Link]
-
The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC. (n.d.). Retrieved from [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - MDPI. (2024, February 16). Retrieved from [Link]
-
Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers - Semantic Scholar. (2023, July 20). Retrieved from [Link]
-
Methods for Detecting Protein Phosphorylation - Bio-Techne. (n.d.). Retrieved from [Link]
-
IC50 Determination - edX. (n.d.). Retrieved from [Link]
-
High-throughput screening of the cyclic AMP-dependent protein kinase (PKA) using the caliper microfluidic platform - PubMed. (n.d.). Retrieved from [Link]
-
In-Cell Western™ Assay - LICORbio™. (2021, November 15). Retrieved from [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Retrieved from [Link]
-
In-cell Western Assays for IC50 Determination - Azure Biosystems. (2025, January 29). Retrieved from [Link]
-
Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - Taylor & Francis. (2021, September 22). Retrieved from [Link]
-
Technology - Nanosyn. (n.d.). Retrieved from [Link]
-
Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022, November 16). Retrieved from [Link]
-
Screening of kinase inhibitors downregulating PD-L1 expression via on/in cell quantitative immunoblots. - Ovid. (2019, October 15). Retrieved from [Link]
-
Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed. (2021, December 15). Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Retrieved from [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors - bioRxiv.org. (2022, May 5). Retrieved from [Link]
-
Identification of Quinazolinone Analogs Targeting CDK5 Kinase Activity and Glioblastoma Cell Proliferation - Frontiers. (2020, August 18). Retrieved from [Link]
-
Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC. (2023, July 20). Retrieved from [Link]
-
Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - MDPI. (n.d.). Retrieved from [Link]
-
Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies - MDPI. (n.d.). Retrieved from [Link]
Sources
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]
- 5. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 6. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
- 11. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
Welcome to the technical support center for the synthesis of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that combines the formation of a quinazolinone core with a subsequent condensation reaction to introduce the styryl moiety. Quinazolinone derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The target molecule's structure, featuring a conjugated system and a decorated phenyl ring, makes it a promising candidate for further investigation.
The most common and efficient synthetic route involves two key stages:
-
Synthesis of the Quinazolinone Core: Formation of 2-methyl-3H-quinazolin-4-one from anthranilic acid and acetic anhydride to create a benzoxazinone intermediate, followed by reaction with ammonia.[1][2]
-
Claisen-Schmidt Condensation: A base-catalyzed condensation of the 2-methylquinazolin-4-one with 4-hydroxy-3-nitrobenzaldehyde to form the final styrylquinazoline product.[3]
This guide will address potential challenges in both stages of this synthesis.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of 2-Methyl-3H-quinazolin-4-one
Issue 1: Low yield of the 2-Methyl-4H-3,1-benzoxazin-4-one intermediate.
-
Question: My initial cyclization of anthranilic acid with acetic anhydride is resulting in a low yield of the benzoxazinone intermediate. What are the potential causes and how can I improve it?
-
Answer: Low yields at this stage often stem from incomplete reaction or side product formation. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure your anthranilic acid is pure and dry. Impurities can interfere with the cyclization process.[4] Recrystallization of the anthranilic acid may be necessary.
-
Reaction Conditions: The reaction is typically heated. Inadequate temperature can lead to an incomplete reaction.[4] Microwave irradiation has been shown to significantly improve yields and reduce reaction times for this step.[1][2] If using conventional heating, ensure the temperature is maintained consistently.
-
Stoichiometry of Reagents: While a slight excess of acetic anhydride is often used, a large excess can lead to the formation of side products. Carefully control the stoichiometry.
-
Issue 2: Inefficient conversion of the benzoxazinone intermediate to 2-methyl-3H-quinazolin-4-one.
-
Question: I have successfully synthesized the benzoxazinone intermediate, but the subsequent reaction with ammonia is giving me a low yield of the desired quinazolinone. What can I do?
-
Answer: This step is crucial and can be influenced by several factors:
-
Ammonia Source: The choice of ammonia source is important. While aqueous ammonia can be used, anhydrous ammonia gas bubbled through a suitable solvent or using a solution of ammonia in a solvent like ethanol can sometimes provide better results.
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4]
-
pH of the Reaction Mixture: The pH of the reaction mixture can influence the nucleophilicity of the ammonia. While typically not adjusted, in problematic cases, a slight basification might be beneficial, though this should be approached with caution to avoid hydrolysis of the product.
-
Part 2: Claisen-Schmidt Condensation
Issue 3: Low yield of the final product, this compound.
-
Question: The condensation reaction between 2-methyl-3H-quinazolin-4-one and 4-hydroxy-3-nitrobenzaldehyde is resulting in a low yield. How can I optimize this step?
-
Answer: The Claisen-Schmidt condensation is a powerful tool for forming carbon-carbon bonds, but it requires careful optimization.[3]
-
Choice of Base: This reaction is base-catalyzed. Common bases include sodium hydroxide or potassium hydroxide.[5] The strength and concentration of the base are critical. Too strong a base or too high a concentration can lead to side reactions, including the Cannizzaro reaction of the aldehyde. A systematic screening of bases (e.g., NaOH, KOH, piperidine) and their concentrations is recommended.
-
Solvent System: The choice of solvent can significantly impact the reaction.[4] Ethanol is a common solvent for this reaction. However, polar aprotic solvents like DMSO or DMF can also be effective and may be worth exploring.[4][6]
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating.[5] Excessive heat can promote side reactions and decomposition of the product. Monitor the reaction by TLC to find the optimal temperature.
-
Purity of Reactants: Ensure that both the 2-methyl-3H-quinazolin-4-one and the 4-hydroxy-3-nitrobenzaldehyde are pure. Impurities in the aldehyde can be particularly problematic.[7]
-
Issue 4: Formation of multiple products or a complex reaction mixture.
-
Question: My TLC analysis of the condensation reaction shows multiple spots, indicating the formation of side products. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of multiple products is a common issue in condensation reactions.[8]
-
Self-Condensation: While the aldehyde used lacks α-hydrogens, minimizing the risk of self-condensation of any enolizable ketone, it's still a theoretical possibility with other components.
-
Cannizzaro Reaction: Aromatic aldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base, leading to a mixture of the corresponding alcohol and carboxylic acid. Using a milder base or carefully controlling the stoichiometry of the base can help to suppress this side reaction.
-
Oxidation of the Aldehyde: The aldehyde can be susceptible to oxidation, especially if the reaction is run for an extended period or at elevated temperatures in the presence of air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of glacial acetic acid in the condensation step?
-
A1: While the Claisen-Schmidt condensation is typically base-catalyzed, some protocols for similar styryl quinazolinone syntheses utilize glacial acetic acid as a solvent and catalyst.[10] In an acidic medium, the reaction proceeds through an enol mechanism. It is worth considering an acid-catalyzed approach if the base-catalyzed method proves problematic.
-
-
Q2: How can I effectively monitor the progress of the reactions?
-
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of both reaction steps.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[7] A suitable solvent system for TLC would need to be determined empirically but a mixture of ethyl acetate and hexane is a good starting point.
-
-
Q3: What are the best methods for purifying the final product?
Optimized Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Part 1: Synthesis of 2-Methyl-3H-quinazolin-4-one
-
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one.
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and acetic anhydride (1.2 equivalents).
-
Heat the mixture under reflux for 1-2 hours. Microwave-assisted synthesis can also be employed for improved efficiency.[1][2]
-
Monitor the reaction completion by TLC.
-
After cooling, the crude product can be collected by filtration and washed with a non-polar solvent like n-heptane to remove excess acetic anhydride.[4]
-
-
Step 2: Synthesis of 2-Methyl-3H-quinazolin-4-one.
-
To the crude 2-methyl-4H-3,1-benzoxazin-4-one, add a solution of aqueous ammonia (e.g., 25-30%) and heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the benzoxazinone spot disappears.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-methyl-3H-quinazolin-4-one. The product can be recrystallized from ethanol if necessary.
-
Part 2: Synthesis of this compound
-
Step 3: Claisen-Schmidt Condensation.
-
In a round-bottom flask, dissolve 2-methyl-3H-quinazolin-4-one (1 equivalent) and 4-hydroxy-3-nitrobenzaldehyde (1 equivalent) in ethanol.
-
To this solution, add a catalytic amount of a suitable base, such as a few drops of 50% aqueous sodium hydroxide or piperidine.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, the reaction mixture can be poured into ice-cold water and acidified with dilute HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography.
-
| Parameter | Value | Notes |
| Reactants (Part 1) | Anthranilic acid, Acetic anhydride, Ammonia | Ensure purity of starting materials.[4] |
| Reactants (Part 2) | 2-Methyl-3H-quinazolin-4-one, 4-Hydroxy-3-nitrobenzaldehyde | Purity of the aldehyde is crucial.[7] |
| Catalyst (Part 2) | NaOH, KOH, or Piperidine | Base concentration should be optimized. |
| Solvent (Part 2) | Ethanol | Polar aprotic solvents like DMSO can be alternatives.[4] |
| Reaction Temperature | Room temperature to gentle reflux | Monitor by TLC to avoid side reactions. |
| Purification | Recrystallization (Ethanol), Column Chromatography | Standard methods for purification.[4][11] |
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to the target molecule.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields.
References
- Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis - Benchchem.
- Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
- Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) - Taylor & Francis. (2020, March 25).
- Synthesis of Novel 3H-Quinazolin-4-ones Containing Pyrazolinone, Pyrazole and Pyrimidinone Moieties - PMC. (n.d.).
- Technical Support Center: Troubleshooting Low Yields in the Condensation of Aldehydes with 2-Aminothiophenol - Benchchem.
- Helali, A., Sarg, M., Koraa, M., & El-Zoghbi, M. (2014). Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Open Journal of Medicinal Chemistry, 4, 12-37.
- Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one a - ResearchGate. (n.d.).
- Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... - ResearchGate. (n.d.).
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization | ACS Omega. (2019, May 7).
- Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. (2017, May 15).
- Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity - SciSpace. (2014, March 5).
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. (n.d.).
- What could be reason for getting a very low yield in organic chemistry? - Quora. (2015, January 21).
- Synthesis and Biological Assessment of Novel Quinazolinone–Piperazine Hybrid Derivatives as Antimicrobial Agents - Galaxy Publication. (2024, March 17).
- Claisen–Schmidt condensation for synthesis of chalcone 1 - ResearchGate. (n.d.).
- 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. (n.d.).
- Claisen Schmidt Reaction Virtual Lab - PraxiLabs. (n.d.).
- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives - MDPI. (2023, August 14).
- SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING | TSI Journals. (2016, October 15).
- Claisen-Schmidt Condensation. (n.d.).
- Claisen–Schmidt condensation - Wikipedia. (n.d.).
- Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis. (n.d.).
- (PDF) One-pot synthesis of quinazolin-4(3H)-ones and2,3-dihydroquinazolin-4(1H)-ones utilizingN-(2-aminobenzoyl)benzotriazoles - ResearchGate. (2025, August 24).
- Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. (n.d.).
- Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC. (n.d.).
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (2023, December 2).
- Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry - NC State University Libraries. (n.d.).
- Condensation Reactions Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.).
- [Discussion] Tips and Tricks to getting better synthetic yields : r/chemistry - Reddit. (2014, March 15).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chapter 23 – Carbonyl Condensation Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 9. tsijournals.com [tsijournals.com]
- 10. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [scirp.org]
- 11. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis of substituted quinazolinones
Welcome to the comprehensive technical support center for the synthesis of substituted quinazolinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Issue 1: Low Yield in Quinazolinone Synthesis
Question: My quinazolinone synthesis is resulting in a disappointingly low yield. What are the likely causes, and how can I optimize the reaction?
Answer: Low yields are a frequent challenge in quinazolinone synthesis, often stemming from suboptimal reaction conditions, catalyst inefficiency, or issues with starting materials. Let's break down the potential culprits and their solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can dramatically influence the yield.
-
Temperature: Many classical syntheses, such as the Niementowski reaction, require high temperatures (often >150°C) to drive the cyclization and dehydration steps.[1][2] Insufficient heat can lead to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of starting materials or products.
-
Troubleshooting: Systematically screen a range of temperatures (e.g., in 10-20°C increments) to find the optimal balance.[3]
-
-
Solvent: The polarity and boiling point of the solvent are crucial for reactant solubility and achieving the necessary reaction temperature.[4][5] For high-temperature reactions, solvents like diphenyl ether or mineral oil are often used.[5] In some modern methods, polar solvents like DMF or even water have proven effective.[4]
-
Troubleshooting: Conduct a solvent screen with a variety of solvents of different polarities (e.g., toluene, DMF, ethanol, acetonitrile).[4]
-
-
-
Catalyst Selection and Activity: Both metal-based and metal-free catalysts are employed in quinazolinone synthesis.[6]
-
Catalyst Inactivation: If using a heterogeneous catalyst, ensure it is active and not "poisoned" by impurities in the starting materials or solvent.
-
Troubleshooting: Use a fresh batch of catalyst or regenerate the existing one according to the manufacturer's protocol. Optimize catalyst loading to ensure an efficient reaction.
-
-
-
Quality of Starting Materials: The purity of your starting materials, such as anthranilic acids, 2-aminobenzamides, or isatoic anhydrides, is paramount.[6]
-
Impurities: Contaminants can lead to undesired side reactions, consuming your starting materials and complicating purification.
-
Troubleshooting: Verify the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, purify them by recrystallization or distillation before use.
-
-
-
Atmosphere Control: Certain reactions are sensitive to atmospheric oxygen or moisture.[6]
-
Oxidation: The quinazoline nitrogen can be susceptible to oxidation, leading to the formation of N-oxide byproducts.[3]
-
Troubleshooting: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.
-
-
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Yield (%) Improvement | Reference |
| Catalyst | None | BF3-Et2O | Significant | [6] |
| Temperature | Ambient | 150°C | Significant | [6] |
| Time | 1 hour | 6 hours | Significant | [6] |
| Method | Conventional Heating | Microwave Irradiation | Often Higher | [1][6] |
Issue 2: Formation of Unexpected Byproducts
Question: I am observing significant byproduct formation in my reaction. How can I identify and minimize these side reactions?
Answer: Byproduct formation is a common issue that can complicate purification and reduce yields. The nature of the byproduct often provides clues to the underlying side reaction.
-
Formation of Quinoline Derivatives: In reactions like the Friedländer synthesis, which can be adapted for quinazolines, the formation of quinoline derivatives is a known side reaction if conditions are not carefully controlled.[3] This arises from the similarity in starting materials and reaction pathways.
-
Self-Condensation of Reactants: Active methylene compounds or other highly reactive starting materials can undergo self-condensation, leading to polymeric or dimeric impurities.[3]
-
Oxidation at the C4 Position: The C4 position of the quinazoline ring can be susceptible to oxidation, leading to the formation of a quinazolinone when a different substitution pattern is desired.[3]
-
Hydrolysis of the Quinazolinone Ring: The quinazolinone ring, while generally stable, can undergo hydrolytic cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[7][8][9][10]
Troubleshooting Strategies:
-
Reaction Condition Optimization: Carefully control the reaction temperature and time. Lowering the temperature may suppress side reactions with higher activation energies.
-
Stoichiometry Control: Use the correct stoichiometric ratios of reactants. An excess of one reactant can sometimes promote side reactions.
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere can prevent oxidation-related byproducts.[3]
-
Choice of Synthetic Route: If a particular synthetic route is consistently plagued by byproducts, consider alternative, milder methods such as modern organocatalytic or multicomponent reactions.[11]
Issue 3: Challenges in the Synthesis of 2,3-Disubstituted Quinazolinones
Question: I am struggling with the synthesis of a 2,3-disubstituted quinazolinone. What are the specific challenges and recommended approaches?
Answer: The synthesis of 2,3-disubstituted quinazolinones presents unique challenges due to the need to control the introduction of two different substituents at specific positions.[12][13][14][15]
-
Stepwise vs. One-Pot Synthesis: These compounds can be prepared through a stepwise approach, where the substituents are introduced sequentially, or through a one-pot, multicomponent reaction.[16]
-
Stepwise Approach: A common route involves the initial formation of a 2-substituted quinazolinone, followed by N-alkylation or N-arylation at the 3-position.
-
Multicomponent Reactions (MCRs): Modern synthetic strategies often employ MCRs, which can be highly efficient. For example, a three-component reaction of isatoic anhydride, a primary amine, and an orthoester can yield 2,3-disubstituted quinazolinones in a single step.[16]
-
Troubleshooting:
-
Reagent Choice: The choice of reagents is critical for success. For example, in a stepwise synthesis, the reactivity of the N-alkylation or N-arylation agent must be carefully considered to avoid side reactions.
-
Reaction Conditions: Optimization of reaction conditions, including solvent, temperature, and catalyst, is essential for achieving good yields and selectivity. Microwave-assisted synthesis has been shown to be particularly effective for these transformations.[16]
Issue 4: Purification Difficulties
Question: My crude product is difficult to purify. What are some effective purification strategies for substituted quinazolinones?
Answer: Purification can be challenging due to the often crystalline nature and poor solubility of quinazolinones in common organic solvents.
-
Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature.
-
Column Chromatography: For less crystalline or more complex mixtures, column chromatography is the method of choice.
-
Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before running the column.
-
-
Washing/Trituration: In some cases, simply washing the crude product with a solvent in which the impurities are soluble but the product is not can significantly improve purity. For example, washing with water to remove polar solvents like DMSO, followed by a non-polar solvent wash, can be effective.[17]
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing the quinazolinone core?
A1: The most foundational methods include the Niementowski, Friedländer, and Bischler syntheses.[3] The Niementowski synthesis, for instance, involves the condensation of anthranilic acids with amides.[2][18][19] While these methods are well-established, they often require harsh conditions and can be prone to side reactions, necessitating careful optimization.[3]
Q2: Are there modern, milder alternatives to the classical synthesis methods?
A2: Absolutely. The field of organic synthesis has seen significant advancements, leading to the development of more efficient and environmentally friendly methods. These include:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating.[1][6]
-
Multicomponent Reactions (MCRs): MCRs offer a highly atom-economical approach to synthesizing complex molecules like quinazolinones in a single step from three or more starting materials.[20]
-
Organocatalysis: The use of small organic molecules as catalysts provides a green and often highly selective alternative to metal-based catalysts.[11]
-
Transition-Metal Catalysis: Catalysts based on palladium, copper, and other transition metals have enabled novel and efficient routes to quinazolinones.[21]
Q3: How can I control regioselectivity in the synthesis of polysubstituted quinazolinones?
A3: Achieving the desired regioselectivity is a key challenge, especially when synthesizing complex, polysubstituted quinazolinones. Several strategies can be employed:
-
Directing Groups: The use of directing groups on the starting materials can guide the substitution to a specific position. For example, ortho-lithiation directed by the quinazolinone moiety has been used for the regioselective introduction of substituents.[22]
-
Catalyst Control: The choice of catalyst can play a crucial role in determining the regiochemical outcome of a reaction.[23]
-
Reaction Conditions: Fine-tuning of reaction conditions such as solvent, temperature, and additives can also influence regioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Niementowski Synthesis
This protocol provides a general guideline for the synthesis of a 3H-quinazolin-4-one using microwave irradiation.
-
In a microwave-safe reaction vessel, combine the substituted anthranilic acid (1.0 eq.) and an excess of formamide (5.0 eq.).
-
If a catalyst is used (e.g., montmorillonite K-10), add it to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a fixed temperature (e.g., 150°C) for the optimized reaction time (typically 10-30 minutes).[1]
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude quinazolinone product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of solvents).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, starting with a non-polar solvent and gradually adding a more polar solvent (e.g., ethyl acetate).
-
Collect the fractions and monitor them by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified quinazolinone.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in quinazolinone synthesis.
General Synthetic Pathways to Quinazolinones
Caption: Overview of classical and modern synthetic routes to substituted quinazolinones.
References
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones - Frontiers. (2022, September 14). Retrieved from [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Retrieved from [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (2024, May 13). Retrieved from [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Retrieved from [Link]
-
Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025, June 29). Retrieved from [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers. (2021, January 14). Retrieved from [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023, January 18). Retrieved from [Link]
-
Regioselective Synthesis of Quinazolinone-/Phenanthridine-Fused Heteropolycycles by Pd-Catalyzed Direct Intramolecular Aerobic Oxidative C-H Amination from Aromatic Strained Amides - PubMed. (2016, March 1). Retrieved from [Link]
-
Regioselective synthesis of spiro quinazolinones via sequential hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ01745E. (2024, May 17). Retrieved from [Link]
-
Regioselective Quinazolinone-Directed Ortho Lithiation of Quinazolinoylquinoline: Practical Synthesis of Naturally Occurring Human DNA Topoisomerase I Poison Luotonin A and Luotonins B and E | The Journal of Organic Chemistry - ACS Publications. (2004, June 2). Retrieved from [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - MDPI. (2025, August 27). Retrieved from [Link]
-
Facile Preparation of 4-Substituted Quinazoline Derivatives - JoVE. (2016, February 15). Retrieved from [Link]
-
A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC. Retrieved from [Link]
-
Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones | Bentham Science Publishers. (2011, July 1). Retrieved from [Link]
-
Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed. (2011, July 15). Retrieved from [Link]
-
Synthesis of quinazolinones - Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. Retrieved from [Link]
-
(PDF) Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones - ResearchGate. (2025, August 8). Retrieved from [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. Retrieved from [Link]
-
(PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Hydrolytic opening of the quinazoline ring in 3-furfuryl-4-oxo-3,4-dihydroquinazoline derivatives | Semantic Scholar. (2010, September 10). Retrieved from [Link]
-
Conrad–Limpach synthesis - Wikipedia. Retrieved from [Link]
-
Niementowski quinazoline synthesis. Retrieved from [Link]
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Publishing. Retrieved from [Link]
-
Quinazoline derivatives & pharmacological activities: a review - SciSpace. Retrieved from [Link]
-
Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2021, October 30). Retrieved from [Link]
-
Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview - YouTube. (2022, September 25). Retrieved from [Link]
-
Niementowski quinazoline synthesis - Wikipedia. Retrieved from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]
-
Quinazoline synthesis - Organic Chemistry Portal. Retrieved from [Link]
-
Optimization of solid phase synthesis of quinazolin-4-ones Robert Musio - Der Pharma Chemica. Retrieved from [Link]
-
Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC. (2024, April 24). Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. Retrieved from [Link]
-
Bismuth-Catalyzed Synthesis of 2-Substituted Quinazolinones - PMC - NIH. Retrieved from [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. (2019, July 28). Retrieved from [Link]
-
Niementowski quinazoline synthesis - chemeurope.com. Retrieved from [Link]
-
Electrochemical synthesis of quinazolinone via I 2 -catalyzed tandem oxidation in aqueous solution - RSC Publishing. (2021, May 17). Retrieved from [Link]
-
Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion | The Journal of Organic Chemistry - ACS Publications. (2020, May 13). Retrieved from [Link]
-
Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. (2025, April 27). Retrieved from [Link]
Sources
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis of 2, 3-disubstituted-Quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Facile Preparation of 4-Substituted Quinazoline Derivatives [jove.com]
- 18. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Niementowski_quinazoline_synthesis [chemeurope.com]
- 20. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 21. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Regioselective Synthesis of Quinazolinone-/Phenanthridine-Fused Heteropolycycles by Pd-Catalyzed Direct Intramolecular Aerobic Oxidative C-H Amination from Aromatic Strained Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the solubility and stability of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
Technical Support Center: 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
Introduction: Compound Profile & Inherent Challenges
Welcome to the technical support guide for this compound. This document is designed to provide researchers, medicinal chemists, and formulation scientists with a comprehensive resource for addressing common experimental challenges related to the solubility and stability of this molecule.
This compound is a complex heterocyclic compound with significant therapeutic potential, but its physicochemical properties present notable hurdles in drug development. Its structure, characterized by a planar quinazolinone core, a nitrostyryl substituent, and a phenolic hydroxyl group, contributes to strong intermolecular interactions (π-π stacking, hydrogen bonding). These interactions result in high crystal lattice energy, which in turn leads to poor aqueous solubility.[1][2] Furthermore, the presence of multiple reactive functional groups—specifically the nitro group, the styryl double bond, and the lactam ring in the quinazolinone core—creates susceptibility to various degradation pathways.[3][4]
This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and decision-making workflows to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting - Solubility Enhancement
Q1: My initial attempts to dissolve the compound in standard aqueous buffers (e.g., PBS pH 7.4) have failed. What is the underlying issue and what should be my first step?
A1: The poor aqueous solubility is expected due to the molecule's high molecular weight, planarity, and lipophilic nature. The primary issue is likely high crystal lattice energy, which the solvent must overcome.
Your first step should be pH modification. The molecule possesses two key ionizable groups:
-
A phenolic hydroxyl group (-OH): This is acidic and will be deprotonated at higher pH values, forming a more soluble phenoxide salt.
-
A quinazolinone N-H group: This proton is weakly acidic.
Troubleshooting Steps:
-
Attempt solubilization in alkaline buffers. Start with a pH of 8.5 or 9.0. The formation of the phenoxide salt should significantly increase aqueous solubility.
-
Use a pH/solubility profile. If resources permit, determine the compound's pKa values and generate a profile to identify the optimal pH for dissolution.
-
Consider co-solvents. If pH adjustment alone is insufficient or undesirable for your experimental system (e.g., cell-based assays), introduce a water-miscible organic co-solvent. Common choices include DMSO, ethanol, or polyethylene glycols (PEGs).[5] Start with a low percentage (1-5%) and increase as needed, keeping in mind the tolerance of your assay system.
Q2: I'm developing a formulation for an in vitro assay and need to avoid high concentrations of organic solvents like DMSO. What are some alternative strategies?
A2: High solvent concentrations can be toxic to cells. Beyond basic pH adjustment, complexation is an excellent strategy for avoiding organic co-solvents.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic styryl portion of your molecule, forming an inclusion complex that has greatly improved aqueous solubility.[1]
-
Recommended Starting Point: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) as it has high water solubility and low toxicity. Prepare a stock solution of HP-β-CD in your buffer and add your compound to it.
-
-
Use of Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 407 can form micelles that encapsulate the drug, increasing its solubility in aqueous media.[2] This is effective but requires careful concentration control, as surfactants can also interfere with biological assays.
Q3: For pre-clinical in vivo studies, I need to significantly improve the compound's dissolution rate and bioavailability. What are the most robust formulation approaches?
A3: For in vivo applications, more advanced formulation techniques are required to overcome the solubility barrier. The goal is often to create a high-energy or amorphous form of the drug.
-
Solid Dispersions: This is a highly effective technique where the crystalline drug is converted into an amorphous state by dispersing it within a hydrophilic polymer matrix (e.g., PVP, HPMC, or Soluplus®).[6][7] The amorphous form lacks a crystal lattice, dramatically increasing its dissolution rate and apparent solubility. This can be achieved via methods like solvent evaporation or hot-melt extrusion.
-
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range (nanosuspension) drastically increases the surface area available for dissolution, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5] This is a viable strategy if you need to formulate the compound as a suspension for oral or parenteral administration.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting - Stability Issues
Q1: I've observed a gradual color change (e.g., deepening yellow/orange) in my stock solution prepared in DMSO and stored at room temperature. What is happening?
A1: This is likely due to degradation. The two primary suspects are the nitrostyryl and quinazolinone moieties.
-
Nitro Group Instability: Aromatic nitro compounds can be susceptible to reduction or other reactions, especially when exposed to light or trace impurities.[3]
-
Styryl Bond Isomerization: The trans (E) double bond in the styryl group is thermodynamically more stable, but it can undergo photoisomerization to the cis (Z) isomer upon exposure to UV or even ambient light. This new isomer will have a different retention time on HPLC and may have different biological activity.
Troubleshooting Steps:
-
Protect from Light: Always store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
Store at Lower Temperatures: Chemical degradation is temperature-dependent. Store stock solutions at -20°C or -80°C to slow down reaction kinetics.
-
Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents to minimize contaminants that could catalyze degradation.
Q2: My compound shows significant degradation in a formulation with a high pH (pH > 9) used to improve solubility. What is the degradation mechanism?
A2: Quinazolinone derivatives can be susceptible to hydrolysis under strongly alkaline conditions.[4][8] The lactam bond in the quinazolinone ring can be cleaved, opening the ring to form a derivative of 2-aminobenzoic acid. This is a common degradation pathway for this class of compounds.
Troubleshooting Steps:
-
Limit Exposure Time: Prepare alkaline formulations immediately before use. Do not store them for extended periods.
-
Find a pH Compromise: Determine the lowest pH that provides acceptable solubility while minimizing hydrolytic degradation. A pH between 8.0 and 8.5 may be a suitable compromise.
-
Consider Alternative Strategies: If high pH is unacceptably destabilizing, pivot to non-pH-dependent solubility enhancement methods like cyclodextrin complexation or solid dispersions for long-term stability.[1][7]
Q3: I am planning thermal stability studies. What should I be concerned about with this molecule?
A3: The nitro group is a well-known energetic functional group that can significantly lower the thermal decomposition temperature of a molecule.[9][10] Exothermic decomposition can occur at elevated temperatures.
-
Recommendation: Use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal behavior of your solid compound. This will identify the melting point and the onset temperature of decomposition, which is critical information for processes like hot-melt extrusion or when considering terminal sterilization by autoclaving.
Part 3: Experimental Protocol - Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a lab-scale method to prepare an amorphous solid dispersion of this compound with the polymer Kollidon® VA64 (copovidone), a common choice for enhancing the solubility of poorly soluble drugs.[7]
Objective: To convert the crystalline drug into a more soluble, amorphous form.
Materials:
-
This compound (API)
-
Kollidon® VA64 (or another suitable polymer like PVP K30)
-
Methanol (or another suitable volatile solvent in which both API and polymer are soluble)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
Procedure:
-
Component Dissolution:
-
Accurately weigh the API and polymer. A good starting drug-to-polymer ratio (w/w) is 1:4. For example, use 100 mg of API and 400 mg of Kollidon® VA64.
-
Transfer both components to a round-bottom flask.
-
Add a sufficient volume of methanol to completely dissolve both the API and the polymer. Use sonication or gentle stirring to aid dissolution. Ensure the solution is clear.
-
-
Solvent Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath temperature to a moderate level (e.g., 40-50°C) to facilitate evaporation without causing thermal degradation.
-
Apply vacuum and rotation. The solvent will evaporate, leaving a thin, glassy film of the drug-polymer mixture on the inner surface of the flask.
-
-
Drying and Collection:
-
Once all the solvent is removed, continue to dry the film under high vacuum for several hours (or overnight) to remove any residual solvent.
-
Carefully scrape the solid film from the flask using a spatula.
-
-
Milling and Sieving:
-
Transfer the collected solid to a mortar and pestle.
-
Gently grind the material into a fine, uniform powder.
-
Pass the powder through a sieve to ensure a consistent particle size.
-
-
Characterization (Self-Validation):
-
Visual Inspection: The final product should be a homogenous, free-flowing powder.
-
Confirm Amorphous State (Crucial): Analyze the solid dispersion using Powder X-ray Diffraction (PXRD). The absence of sharp peaks characteristic of the crystalline API confirms a successful amorphous conversion. Differential Scanning Calorimetry (DSC) can also be used; an amorphous solid will show a glass transition (Tg) instead of a sharp melting point.
-
Dissolution Testing: Perform a dissolution test comparing the solid dispersion to the unformulated crystalline API in a relevant buffer (e.g., pH 6.8). A significant increase in the rate and extent of dissolution validates the success of the formulation.
-
Part 4: Data & Visualization
Workflow for Selecting a Solubility & Stability Strategy
The following diagram outlines a logical workflow for addressing solubility and stability challenges with this compound.
Caption: Decision tree for troubleshooting solubility and stability.
Table 1: Comparison of Solubility Enhancement Techniques
The following table summarizes potential strategies and their expected impact. The quantitative values are illustrative for poorly soluble compounds and should be experimentally determined for this specific molecule.
| Technique | Principle of Action | Illustrative Solubility Increase | Key Advantage | Primary Consideration/Challenge |
| pH Adjustment | Ionization of the phenolic group to form a more soluble salt. | 10-100x | Simple and cost-effective. | Can cause hydrolytic instability at high pH.[4] |
| Co-solvency | Reduces solvent polarity, lowering the energy required to solvate the drug.[5] | 10-500x | Easy to screen different solvents (DMSO, Ethanol, PEG 400). | Potential for solvent toxicity in biological assays. |
| Cyclodextrin Complexation | Encapsulation of the lipophilic drug moiety within the cyclodextrin cavity.[1] | 50-2000x | Low toxicity; ideal for in vitro and parenteral formulations. | Can be expensive; requires a 1:1 or 1:2 molar ratio. |
| Solid Dispersion | Conversion of the drug from a crystalline to a high-energy amorphous state.[7] | >1000x | Creates a supersaturated solution, maximizing the driving force for absorption. | Potential for physical instability (recrystallization) over time. |
| Nanonization | Increases surface area by reducing particle size, accelerating the dissolution rate.[5] | N/A (improves rate, not equilibrium solubility) | Applicable for high drug loading; suitable for oral and injectable suspensions. | Requires specialized equipment (homogenizers, mills). |
References
-
Al-Obaid, A. M., et al. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Activities. IntechOpen. [Link]
-
Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023). MDPI. [Link]
-
Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. (2022). National Center for Biotechnology Information. [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]
-
2-(4'-Hydroxyphenyl)quinazolin-4(3H)-one (2). PubChem, National Institutes of Health. [Link]
-
Synthesis of 2, 3-Disubstituted-Quinazolin-4-(3H)-ones. (2015). ResearchGate. [Link]
-
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. (2017). ResearchGate. [Link]
-
Thermal stability of nitrobenzyl halogenides. (1984). ResearchGate. [Link]
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). National Center for Biotechnology Information. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). National Center for Biotechnology Information. [Link]
-
Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl). (2017). SciSpace. [Link]
-
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
-
An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (2020). Journal of Applied Pharmaceutical Science. [Link]
-
Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. (2018). ResearchGate. [Link]
-
Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (2020). RSC Publishing. [Link]
-
STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. (2020). Pharmacy & Pharmacology. [Link]
-
Factors That Affect the Stability of Compounded Medications. (2022). The PCCA Blog. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 3. researchgate.net [researchgate.net]
- 4. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
troubleshooting quinazolinone synthesis: side product formation and purification
From the Desk of a Senior Application Scientist
Welcome to our technical support center. The synthesis of quinazolinones is a cornerstone of many medicinal chemistry programs, prized for the scaffold's diverse biological activities. However, like any multi-step organic synthesis, the path to your target molecule can be fraught with challenges, from elusive yields to perplexing side products and purification headaches.
This guide is designed to be your lab bench companion. We move beyond simple protocols to explore the why behind common issues, providing you with the mechanistic insights and practical solutions needed to troubleshoot your synthesis effectively.
Part 1: Troubleshooting Common Synthetic Issues
This section addresses the most frequent problems encountered during quinazolinone synthesis, particularly those following common routes like the Niementowski reaction or condensations involving anthranilic acid derivatives.
Q1: My reaction has stalled, or I'm seeing very low conversion to the desired quinazolinone. What are the likely causes?
This is a classic issue often traced back to three key areas: reagents, reaction conditions, or the nature of your starting materials.
-
Water Content (The Usual Suspect): The crucial cyclization step is often a condensation reaction that liberates water. If water is not effectively removed, Le Chatelier's principle dictates that the equilibrium may shift back towards the starting materials, stalling the reaction.
-
Expert Insight: While using a Dean-Stark trap is common for high-boiling solvents like toluene or xylene, it can be less effective for lower-boiling solvents. For reactions in solvents like ethanol or DMF, consider adding a chemical dehydrating agent like anhydrous MgSO₄ or molecular sieves directly to the reaction mixture. Ensure all reagents and solvents are scrupulously dried before use.
-
-
Insufficient Activation: The carbonyl group in the reacting partner (e.g., the amide or acid) must be sufficiently electrophilic to react with the amino group of the anthranilamide or anthranilic acid.
-
Solution: If using an acid, ensure your coupling agent (like EDC, DCC, or HATU) is fresh and used in the correct stoichiometry. For thermal condensations, ensure your temperature is high enough to drive the reaction to completion. A temperature screen (e.g., 120°C, 140°C, 160°C) is often a worthwhile optimization step.
-
-
Steric Hindrance: Bulky substituents on either the anthranilic acid derivative or the coupling partner can significantly slow down the reaction rate. If you suspect sterics are at play, you may need to resort to more forcing conditions (higher temperatures, longer reaction times) or switch to a more reactive starting material if possible.
Q2: I've isolated a major impurity with a mass roughly double that of my expected product. What is it and how do I prevent it?
You are likely observing the formation of a quinazolinone dimer or a related fused-ring impurity. This is a well-documented side reaction, especially under harsh thermal conditions.
-
Mechanistic Origin: These byproducts often arise from the self-condensation of two molecules of the anthranilic acid derivative or an intermediate. For example, an aminated intermediate can react with a second molecule of the starting material instead of the intended electrophile.
-
Prevention Strategies:
-
Control Stoichiometry: Ensure the primary electrophile (e.g., the formamide or orthoester) is present in a slight excess to favor the desired intermolecular reaction over self-condensation.
-
Order of Addition: A slow, controlled addition of the anthranilic acid derivative to a pre-heated solution of the other reactant can maintain a low concentration of the nucleophile, minimizing its opportunity to self-react.
-
Lower Reaction Temperature: While high heat can be necessary, it can also promote side reactions. Explore catalytic conditions that may allow for a lower reaction temperature. For instance, using a Lewis acid catalyst (e.g., Yb(OTf)₃) or a Brønsted acid can sometimes facilitate the desired cyclization under milder conditions.
-
Q3: My purification by column chromatography is failing. The product co-elutes with a stubborn impurity, or streaks badly on the column.
Purification is often where the real challenge begins. Quinazolinones can be tricky due to their polarity and potential for hydrogen bonding.
-
Issue: Co-elution with Starting Material (Anthranilic Acid Derivative)
-
Reason: The starting material and product may have similar polarities.
-
Solution 1 (pH Adjustment): The key difference is the acidic proton of the carboxylic acid on your starting material. During workup, perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated NaHCO₃ solution). Your acidic starting material will be deprotonated and move to the aqueous layer, while your (typically) less acidic quinazolinone product remains in the organic layer.
-
Solution 2 (Recrystallization): Quinazolinones are often crystalline solids. Finding a suitable recrystallization solvent system can be a highly effective way to reject impurities. A good starting point is often an ethanol/water or ethyl acetate/hexane system.
-
-
Issue: Product Streaking on Silica Gel
-
Reason: The nitrogen atoms in the quinazolinone ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.
-
Solution: Add a small amount of a competitive base to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia (in the form of 7N NH₃ in methanol) to your mobile phase will neutralize the active sites on the silica gel, dramatically improving chromatography.
-
Part 2: Visualizing the Troubleshooting Process
A systematic approach is crucial for efficient troubleshooting. The following workflow outlines a logical path from problem identification to resolution.
Caption: A systematic workflow for troubleshooting chemical synthesis.
Visualizing a Common Side Reaction: Dimer Formation
Understanding the pathway to an impurity is key to preventing it. Below is a simplified representation of the desired reaction versus a common dimerization side reaction.
Caption: Competing pathways in quinazolinone synthesis.
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Quinazolinone Synthesis via Thermal Condensation
This protocol provides a starting point for the synthesis of a simple quinazolinone from an anthranilamide and an orthoester.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anthranilamide (1.0 eq).
-
Reagent Addition: Add triethyl orthoformate (3.0 eq) and acetic anhydride (1.5 eq) as the solvent and catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 140-150°C) for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate in Hexane). The disappearance of the anthranilamide spot indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. A precipitate should form. If not, slowly add hexane until the product crashes out.
-
Purification: Collect the solid by vacuum filtration, wash with cold hexane, and dry under high vacuum. The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Troubleshooting Purification via Basic Wash
This protocol is used when the crude product is contaminated with acidic starting materials like anthranilic acid.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The acidic starting material will move into the aqueous layer as its sodium salt.
-
Separation: Drain the lower aqueous layer. Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use microwave synthesis for quinazolinones?
-
A: Absolutely. Microwave-assisted synthesis is an excellent method for accelerating these reactions, often reducing reaction times from hours to minutes and sometimes improving yields by minimizing thermal decomposition and side reactions.
-
-
Q: My final product has a slight yellow or brown tint. Is this normal?
-
A: While many simple quinazolinones are white crystalline solids, it is not uncommon for crude products to have some color due to minor, highly conjugated impurities. If NMR and LCMS data confirm the purity is high (>95%), the color may be acceptable. If not, a recrystallization or a quick filtration through a small plug of silica or activated carbon can often remove the color.
-
-
Q: What is the best way to confirm the structure of my final product?
-
A: A combination of techniques is always best. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. ¹H and ¹³C NMR spectroscopy will confirm the structure and connectivity. An IR spectrum can also be useful to confirm the presence of the characteristic C=O (amide) and C=N (imine) bonds of the quinazolinone core.
-
References
-
Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Synthesis and anti-inflammatory activity of new quinazolinone derivatives. Journal of Saudi Chemical Society, 20(5), 530-536. [Link]
-
Kumar, A., Sharma, S. (2021). Quinazoline and Quinazolinone as Important Scaffolds in Medicinal Chemistry: A Review. Current Bioactive Compounds, 17(5), e210121189916. [Link]
-
Dabiri, M., Tisseh, Z. N., & Bazgir, A. (2009). Ytterbium triflate as an efficient catalyst for the synthesis of 4(3H)-quinazolinones. Monatshefte für Chemie - Chemical Monthly, 140(1), 79-81. [Link]
-
Sarma, B., & Prajapati, D. (2008). A green and efficient protocol for the synthesis of 2,3-dihydro-2-aryl-4(1H)-quinazolinones under microwave irradiation. Catalysis Communications, 9(6), 1452-1456. [Link]
Technical Support Center: Optimization of Quinazolin-4(3H)-one Synthesis
Welcome to the Technical Support Center for Quinazolin-4(3H)-one Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the common high-level questions encountered during the synthesis of quinazolin-4(3H)-ones.
Q1: What is the most suitable starting material for my target quinazolin-4(3H)-one?
The choice of starting material is critical and depends on the desired substitution pattern on the quinazolinone core.
-
For unsubstituted or 2-substituted quinazolinones: Anthranilic acid is a common and cost-effective starting point, often used in the classic Niementowski reaction with amides.[1][2]
-
For 3-substituted or 2,3-disubstituted quinazolinones: 2-Aminobenzamides are versatile precursors that can be reacted with various carbonyl compounds. Isatoic anhydride is another excellent option for introducing substituents at the 3-position.[2][3]
-
For specific substitution patterns: Other starting materials like 2-halobenzoic acids or o-fluorobenzamides can be employed in metal-catalyzed cyclization reactions.
Q2: My reaction is not proceeding to completion. What are the first parameters I should check?
Incomplete conversion is a frequent issue. Here’s a checklist of initial parameters to investigate:
-
Reaction Temperature: Ensure the temperature is optimal for the specific reaction. Many quinazolinone syntheses require elevated temperatures (130-160°C) to drive the cyclization.[4] However, excessively high temperatures can lead to degradation.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS. Some reactions may require extended periods to reach completion.
-
Stoichiometry: An incorrect ratio of reactants can stall the reaction. Often, using an excess of one reagent (like formamide in the Niementowski reaction) can push the equilibrium towards the product.[4]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and not poisoned. For heterogeneous catalysts, proper activation and handling are crucial.
Q3: How can I make my quinazolinone synthesis more "green" and sustainable?
Adopting green chemistry principles can significantly reduce the environmental impact of your synthesis.
-
Solvent Choice: Consider using greener solvents like water, ethanol, or even performing the reaction under solvent-free conditions.[5][6][7] Ionic liquids are also emerging as environmentally benign reaction media.[8]
-
Energy Source: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating.[6][9][10] Visible-light photocatalysis is another energy-efficient and mild approach.[11][12][13]
-
Catalysis: Opt for reusable heterogeneous catalysts or metal-free organocatalysts to minimize waste and avoid heavy metal contamination.[6]
Troubleshooting Guide
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: Low Reaction Yield
A low yield of the desired quinazolin-4(3H)-one is one of the most common challenges. The underlying causes can be multifaceted.
Potential Cause 1: Side Reactions
Undesired side reactions can consume your starting materials and reduce the overall yield.
-
Decarboxylation of Anthranilic Acid: In high-temperature reactions starting from anthranilic acid, decarboxylation to aniline can occur, which then may react to form byproducts.[4]
-
Solution: Carefully control the reaction temperature, keeping it within the optimal range. Using a high-boiling point inert solvent can help maintain a stable temperature.
-
-
Formation of Quinoline Derivatives: In Friedländer-type syntheses, the reaction conditions can sometimes favor the formation of quinoline byproducts.[14]
-
Solution: Precise control of pH and catalyst selection is crucial. A thorough understanding of the reaction mechanism can help in choosing conditions that favor quinazolinone formation.
-
-
Self-Condensation of Reactants: Aldehydes or ketones with active methylene groups can undergo self-condensation, especially under basic conditions.
-
Solution: Optimize the rate of addition of the carbonyl compound or perform the reaction at a lower concentration.
-
Potential Cause 2: Incomplete Cyclization
The final ring-closing step is often the most challenging.
-
Identification: The presence of a key intermediate, such as N-formylanthranilic acid in the Niementowski reaction, on a TLC or LC-MS analysis indicates incomplete cyclization.[4]
-
Solutions:
-
Increase Temperature/Time: As a first step, try increasing the reaction temperature or extending the reaction time.[14]
-
Dehydrating Agent: The addition of a dehydrating agent can help to remove water and drive the equilibrium towards the cyclized product.
-
Catalyst: If not already in use, consider adding an appropriate acid or base catalyst to facilitate the cyclization.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree to guide troubleshooting for low reaction yields.
Issue 2: Difficulty in Product Purification
Even with a good yield, isolating a pure product can be challenging due to the presence of unreacted starting materials and byproducts.
Common Impurities and Their Removal:
-
Unreacted Anthranilic Acid: Being acidic, it can be removed by washing the crude product with a dilute aqueous base solution (e.g., sodium bicarbonate). The anthranilic acid will form a water-soluble salt and move into the aqueous layer.[4]
-
Unreacted 2-Aminobenzamide: This starting material is basic and can be removed by washing with a dilute aqueous acid solution (e.g., 1M HCl).
-
Benzoxazinone Intermediate: When starting from anthranilic acid and an acid anhydride, the intermediate benzoxazinone may persist if the reaction with the amine is incomplete.[15]
-
Solution: Ensure sufficient amine is present and that the reaction conditions favor the ring-opening and subsequent cyclization. Purification can often be achieved by recrystallization or column chromatography.
-
-
2,4(1H,3H)-Quinazolinedione: This byproduct can form if there are urea impurities in the formamide or if the formamide degrades.[4]
-
Solution: Use high-purity formamide. This impurity can often be separated by column chromatography.
-
General Purification Strategy:
A typical purification workflow involves an initial workup to remove the bulk of the impurities, followed by a final purification step.
Caption: A general workflow for the purification of 4(3H)-quinazolinones.
Experimental Protocols
Below are detailed, step-by-step methodologies for two common and effective methods for synthesizing quinazolin-4(3H)-ones.
Protocol 1: Conventional Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Aminobenzamide and Benzaldehyde
This protocol describes a traditional acid-catalyzed condensation and cyclization.
Materials:
-
2-Aminobenzamide
-
Benzaldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzamide (1.0 eq) in ethanol.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-phenylquinazolin-4(3H)-one.
Protocol 2: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one (Niementowski Reaction)
This protocol utilizes microwave irradiation to accelerate the reaction between anthranilic acid and formamide.[2]
Materials:
-
Anthranilic Acid
-
Formamide
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine anthranilic acid (1.0 eq) and formamide (5.0 eq). Formamide acts as both a reactant and the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 170°C) for a short duration (e.g., 10-20 minutes). The optimal time and temperature may need to be determined empirically.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude quinazolin-4(3H)-one from methanol or ethanol to obtain a pure product.
Data Summary Table
The following table summarizes and compares different catalytic systems for the synthesis of quinazolin-4(3H)-ones, providing a quick reference for selecting a suitable method.
| Catalyst System | Starting Materials | Reaction Conditions | Typical Yields | Advantages | Disadvantages | Reference |
| None (Thermal) | Anthranilic acid, Formamide | 130-160°C, 2-8 h | 60-96% | Simple, inexpensive | High temperature, long reaction time | [16] |
| Acid Catalyst (e.g., p-TSA) | 2-Aminobenzamide, Aldehyde | Reflux in EtOH | Good to excellent | Readily available catalyst | May require harsh conditions | [6] |
| Metal Catalyst (e.g., Cu(OAc)2) | 2-Aminobenzamides, Alcohols | 100°C, Microwave, 10 h | Up to 96% | High efficiency, broad scope | Potential metal contamination | [17][18] |
| Organocatalyst (e.g., DABCO) | 2-Fluorobenzaldehyde, 2-Aminopyridines | TBHP, 120°C | Moderate to good | Metal-free | May require specific substrates | [6] |
| Photocatalyst (e.g., Fluorescein) | 2-Aminobenzamides, Aldehydes | Blue LED, TBHP, rt | Good to excellent | Mild conditions, green | Requires light source | [12] |
| Microwave Irradiation | Anthranilic acid, Formamide | 170°C, 10 min | High | Rapid, energy efficient | Requires specialized equipment | [16] |
Reaction Mechanism: Niementowski Synthesis
Understanding the reaction mechanism is key to effective troubleshooting. The Niementowski synthesis of quinazolin-4(3H)-one from anthranilic acid and formamide proceeds through a two-step sequence.
Caption: Simplified mechanism of the Niementowski reaction.
-
N-Acylation: The amino group of anthranilic acid performs a nucleophilic attack on the carbonyl carbon of formamide, leading to the formation of N-formylanthranilic acid with the elimination of a water molecule.[1]
-
Intramolecular Cyclization and Dehydration: The amide nitrogen of the N-formyl group then attacks the carboxylic acid carbonyl, followed by dehydration to form the stable quinazolinone ring. This step is typically the rate-limiting step and requires thermal energy to overcome the activation barrier.[1]
By understanding these steps, you can better diagnose issues. For example, the accumulation of the N-formylanthranilic acid intermediate points to a problem with the cyclization step, suggesting that more forcing conditions (higher temperature or longer reaction time) may be necessary.
References
- Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). Modern Scientific Press.
-
A proposed mechanism for benzoxazinone synthesis. ResearchGate. [Link]
-
Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020, November 16). Frontiers. [Link]
-
An Efficient Strategy for Quinazolinone and Benzimidazole Synthesis Using Microwave‐Assisted Copper‐Catalyzed Aerobic Oxidat. (2022, September 14). IRIS UniCa. [Link]
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. [Link]
-
Optimization of Synthesis Process of 4-Methylquinazoline. (2017, August 21). Atlantis Press. [Link]
- Musiol, R., & Sajewicz, M. (2009). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica, 1(1), 63-69.
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2024, May 16). MDPI. [Link]
-
Niementowski quinazoline synthesis. Wikipedia. [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. [Link]
-
MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. TSI Journals. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2024, December 3). MDPI. [Link]
-
Fast quinazolinone synthesis by combining enzymatic catalysis and photocatalysis. (2023, March 15). PubMed. [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020, November 27). Bentham Science. [Link]
-
The Friedländer Synthesis of Quinolines. ResearchGate. [Link]
-
Efficient Synthesis of Quinazoline-2,4(1H,3H)-dione via Simultaneous Activated CO 2 and 2-Aminobenzonitrile by 1-Methylhydantoin Anion-Functionalized Ionic Liquid through the Multiple-Site Cooperative Interactions. (2022, August 2). ACS Publications. [Link]
-
RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. (2025, January 15). Universal Journal of Pharmaceutical Research. [Link]
-
Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020, November 16). PMC. [Link]
-
Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. Semantic Scholar. [Link]
-
The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
-
Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate. [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17). Heliyon. [Link]
-
Recent advances in photo-induced synthesis of polycyclic quinazolinones from unactivated alkene-tethered quinazolinones. (2025, September 20). RSC Publishing. [Link]
-
Benzoxazinone synthesis. Organic Chemistry Portal. [Link]
-
Photocatalytic One-Pot Synthesis of Quinazolinone Under Ambient Conditions. (2023, January 16). ResearchGate. [Link]
-
Visible-Light-Induced Cascade Cyclization of 3-(2-(Ethynyl)phenyl)quinazolinones to Phosphorylated Quinolino[2,1-b]quinazolinones. (2022, October 21). ACS Publications. [Link]
-
Synthesis of Tetracyclic Quinazolinones Using a Visible-Light-Promoted Radical Cascade Approach. (2016, June 3). ACS Publications. [Link]
-
Quinazoline derivatives: synthesis and bioactivities. (2013, June 3). PMC. [Link]
-
Chemical Reactions. [Link]
-
Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. (2020, May 13). ACS Publications. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Optimization of conditions for the oxidative cyclization of aldehydes with 2-aminobenzylamine. [a]. ResearchGate. [Link]
-
Friedländer synthesis. Wikipedia. [Link]
-
(PDF) Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. ResearchGate. [Link]
-
Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. (2024, October 1). "Science and Education" Scientific Journal. [Link]
-
Study of Some Heterocyclic Compounds Made from a New 4(3H)- Quinazolinone and Their Biological and Antioxid. (2022, December 5). Chemical Methodologies. [Link]
-
Synthesis of fused quinazolinones via visible light induced cyclization of 2-aminobenzaldehydes with tetrahydroisoquinolines. (2023, May 10). PubMed. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (2013, June 3). PMC. [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. [Link]
-
Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 7. ujpronline.com [ujpronline.com]
- 8. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. Recent advances in photo-induced synthesis of polycyclic quinazolinones from unactivated alkene-tethered quinazolinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of fused quinazolinones via visible light induced cyclization of 2-aminobenzaldehydes with tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. iris.unica.it [iris.unica.it]
- 18. Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
overcoming limitations in the synthesis of quinazoline scaffolds
Technical Support Center: Overcoming Limitations in Quinazoline Scaffold Synthesis
Introduction: The Quinazoline Bottleneck
Quinazoline scaffolds are the pharmacophore backbone of critical EGFR inhibitors (e.g., Gefitinib, Erlotinib) and antimalarial agents. However, the transition from bench-scale discovery to robust process chemistry is often stalled by three recurrent limitations: harsh thermal requirements of classical condensation, regioselectivity issues in C-H activation, and purification bottlenecks due to poor solubility.
This guide moves beyond standard textbook procedures. It is a troubleshooting system designed to diagnose failure modes and implement self-validating protocols.
Module 1: Optimizing Classical Condensation (Niementowski & Modifications)
The classical Niementowski synthesis (condensation of anthranilic acids with amides) often suffers from low yields (<50%) due to the high temperatures (160–200 °C) required to drive the dehydration step, leading to decarboxylation or polymerization.
Troubleshooting Guide: Thermal Condensation Failures
| Symptom | Root Cause Analysis | Corrective Protocol |
| Incomplete Conversion | Thermodynamic barrier of the dehydration step (ring closure). | Switch to Microwave (MW) Irradiation: Use a sealed vessel at 150 °C for 10–20 min. The rapid dielectric heating overcomes the activation energy barrier without prolonged thermal exposure [1]. |
| Dark/Tarred Product | Oxidative decomposition at high T (>180 °C) in air. | Inert Atmosphere & Solvent Switch: Run under N₂. Replace neat reactions with high-boiling polar solvents like Sulfolane or Diphenyl ether to act as a heat sink. |
| Sublimation of Amide | Volatile amides (e.g., formamide) escape before reacting. | Use Amidine Surrogates: Replace amides with formamidine acetate or imidates. These are more nucleophilic and react at lower temperatures (80–100 °C). |
Protocol 1.1: Microwave-Assisted Niementowski Synthesis (Self-Validating)
-
Validation Check: If the reaction mixture does not turn clear (homogeneous) within 2 minutes of MW heating, stop. The solubility of anthranilic acid is the rate-limiting step. Add 0.5 equiv of acetic acid to catalyze the nucleophilic attack.
Module 2: Precision via Transition-Metal Catalysis (C-H Activation)
Modern routes utilize transition metals (Pd, Cu, Rh, Co) to functionalize pre-formed rings or cyclize via C-H activation. The primary failure mode here is loss of regiocontrol or catalyst poisoning .
Visualizing the Pathway Selection
Figure 1: Decision matrix for selecting the synthesis route based on starting material availability. Green indicates robust classical methods; Red indicates high-precision metal catalysis.
Troubleshooting C-H Activation (Rh/Co/Cu)
Q: My C-H activation yield is <30%, and I see unreacted starting material. Is the catalyst dead? A: Likely not dead, but inhibited .
-
Diagnosis: Quinazoline nitrogens are strong
-donors. They can bind irreversibly to the metal center (product inhibition). -
Solution: Add a Lewis Acid co-catalyst (e.g., AgSbF₆ or Zn(OTf)₂) to sequester the product or use a bulky ligand (e.g., Cp* on Rh/Co) to sterically discourage product binding [2].
Q: I am getting a mixture of C5 and C6 arylation products. A: This is a directing group failure.
-
Mechanism: Standard directing groups (amides) often allow rotation.
-
Protocol Fix: Switch to a rigid directing group like N-pyridinyl or N-oxide. For C5 selectivity in fused systems, Pd-catalysis with bulky phosphine ligands prefers the sterically accessible position, while Cu-catalysis often favors the more acidic C-H bond [3].
Module 3: Green & Scalable Approaches (Acceptorless Dehydrogenative Coupling)
To avoid toxic oxidants and metal waste, Manganese (Mn) and Cobalt (Co) catalyzed Acceptorless Dehydrogenative Coupling (ADC) is the current gold standard for sustainability.
Comparative Efficiency Data
| Parameter | Classical Oxidative Cyclization | Mn-Catalyzed ADC [4] |
| Catalyst | Pd(OAc)₂ / Cu(OAc)₂ | Mn-Pincer Complexes |
| Oxidant | O₂ (High Pressure) or Ag salts | None (H₂ gas release) |
| Atom Economy | Low (Stoichiometric waste) | High (Water/H₂ byproduct) |
| Scalability | Limited (Safety concerns with O₂) | High (Open system possible) |
Protocol 3.1: Mn-Catalyzed ADC of 2-Aminobenzyl Alcohols
-
Catalyst: Use a Mn-pincer complex (0.5 mol%).
-
Base: t-BuOK (1.0 equiv) is critical to deprotonate the alcohol and initiate the cycle.
-
Solvent: Toluene or Xylene (reflux).
-
Key Observation: Vigorous bubbling (H₂ release) indicates the reaction is working. If bubbling stops early, the catalyst may be deactivated by water—ensure anhydrous conditions.
Module 4: Purification & Solubility Management
Quinazolines are notorious for being "brick dust"—insoluble in water and most organic solvents, making chromatography difficult.
Workflow: Purification without Chromatography
-
Workup: Quench reaction with water. The quinazoline often precipitates.
-
pH Swing:
-
Acidify to pH 2 (HCl). The quinazoline protonates and dissolves in water (impurities remain solid or in organic layer).
-
Filter to remove non-basic impurities.
-
Basify filtrate to pH 10 (NaOH). The pure quinazoline precipitates.
-
-
Recrystallization: Use DMF/Ethanol (1:4) . Dissolve in hot DMF, then slowly add Ethanol. This is superior to standard EtOAc/Hexane for these heteroaromatics [5].
FAQ: Researcher-to-Researcher
Q: I'm synthesizing a 4-anilinoquinazoline (like Gefitinib). The substitution reaction (S_NAr) on the chloro-quinazoline intermediate is stalling. A: The chloride is not leaving because the ring isn't electron-deficient enough. Add 1.0 equiv of HCl (4M in dioxane). Protonating the N1 nitrogen makes the C4 position highly electrophilic. The reaction will proceed rapidly even at lower temperatures.
Q: My reaction works on 50mg but fails at 10g. A: This is a heat transfer issue. Exothermic precipitation often traps reactants. Switch from magnetic stirring to an overhead mechanical stirrer and reduce concentration by 50%. For Niementowski reactions, use a Dean-Stark trap to actively remove water, which is harder to drive off at scale.
Q: Can I use Ultrasound instead of Microwave? A: Ultrasound is excellent for heterogeneous catalysts (e.g., solid-supported reagents) or inducing precipitation during workup. However, for the ring-closing step itself, Microwave is superior because it directly couples with the polar transition state, providing the necessary activation energy that cavitation (ultrasound) cannot consistently supply [6].
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2020.[1]
-
C-H Activation Studies Towards the Synthesis of Highly Functionalised Quinazolinones. White Rose eTheses Online, University of York.
-
Recent advances in metal-catalyzed C-H functionalization of pyrimidinones, quinazolinones. Chimica Italiana, 2017.
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules, 2024.
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines. Frontiers in Chemistry, 2018.
-
The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Molecules, 2023.
Sources
Technical Support Center: Protocols for the Biological Evaluation of Quinazolinones
Welcome to the technical support center for the biological evaluation of quinazolinone derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the generation of robust and reproducible data. As Senior Application Scientists, we have synthesized technical information with field-proven insights to help you navigate the common challenges associated with this important class of compounds.
General Experimental Considerations
Quinazolinones are a versatile class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] However, their often rigid, planar, and lipophilic nature can present significant challenges in biological assays, primarily related to solubility.[3][4] Addressing these challenges early is critical for the accurate assessment of their therapeutic potential.
Frequently Asked Questions (FAQs)
Q1: Why do many of my quinazolinone derivatives have poor aqueous solubility?
A1: The molecular architecture of many quinazolinone-based compounds, especially those designed as kinase inhibitors, is often rigid, planar, and lipophilic to achieve high binding affinity.[3] This structure contributes to low aqueous solubility. Furthermore, the stable crystalline state of these compounds, maintained by intermolecular hydrogen bonds, can make them difficult to dissolve.[3]
Q2: What are the downstream consequences of poor compound solubility in my experiments?
A2: Poor solubility can significantly impact your results at every stage. In in vitro assays, it can lead to compound precipitation, resulting in inaccurate potency measurements (e.g., IC50 values).[3] In cell-based assays, you may observe reduced compound uptake, leading to an underestimation of efficacy.[3] For in vivo studies, poor solubility is a primary driver of low and inconsistent oral bioavailability, which can compromise the entire efficacy assessment.[3][5]
Q3: I'm observing no activity with my quinazolinone compound in a cell-based assay. Is it truly inactive?
A3: Not necessarily. The lack of activity could be due to poor solubility and low permeability across the cell membrane. Before concluding a compound is inactive, it's crucial to verify its solubility in the assay medium and consider its physicochemical properties, such as lipophilicity (LogP).[6] Compounds with very high lipophilicity may not effectively cross the cell membrane.
Q4: What is the maximum concentration of DMSO I should use in my cell-based assays?
A4: As a general rule, the final concentration of dimethyl sulfoxide (DMSO) in your cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[7] It is always best practice to run a vehicle control (medium with the same final DMSO concentration as your test wells) to ensure that the solvent itself is not affecting cell viability or the assay readout.
Q5: How can I be sure my compound isn't interfering with the assay technology itself?
A5: This is a critical consideration, especially in high-throughput screening (HTS). Some compounds can cause assay artifacts by interfering with detection methods (e.g., autofluorescence) or reacting non-specifically with assay components.[8][9] It is advisable to run counter-screens to identify such interferences. For example, in a fluorescence-based assay, you can test your compound's intrinsic fluorescence at the assay's excitation and emission wavelengths.
Troubleshooting Guides
This section provides solutions to common problems encountered during the biological evaluation of quinazolinones.
Issue 1: Compound Precipitation in Aqueous Buffer or Cell Culture Medium
-
Question: I dissolved my quinazolinone derivative in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer or cell culture medium, a precipitate forms. What should I do?
-
Answer & Troubleshooting Workflow:
This is a classic sign of a compound exceeding its aqueous solubility limit. Here is a step-by-step approach to address this:
-
Verify Stock Solution Integrity: Ensure your DMSO stock solution is fully dissolved and has not precipitated upon storage. Gently warm the stock solution and vortex before use.
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. Determine the highest concentration that remains soluble.
-
Modify Dilution Method: Instead of a large, single-step dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.
-
pH Adjustment: For quinazolinones with ionizable functional groups, adjusting the pH of the aqueous buffer can significantly improve solubility.[3]
-
Use of Co-solvents: While keeping the final DMSO concentration low, you can explore other biocompatible co-solvents in your stock or intermediate dilutions. However, always test the effect of the co-solvent on your assay system.
-
Formulation Strategies: For more persistent solubility issues, consider advanced formulation techniques such as creating solid dispersions with polymers like Poloxamer 407, which can improve wettability and dissolution.[10][11] Lipid-based formulations, such as self-emulsifying drug delivery systems (SMEDDS), can also be effective.[12]
Workflow for Addressing Compound Precipitation:
Troubleshooting workflow for compound precipitation. -
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Question: My IC50 values for a particular quinazolinone compound vary significantly between experiments. What could be the cause?
-
Answer & Troubleshooting Steps:
Inconsistent IC50 values are often linked to issues with compound handling, assay setup, or cell health.
-
Compound Stability: Assess the stability of your quinazolinone derivative in the assay medium over the incubation period. Some compounds may degrade, leading to variable active concentrations.[13]
-
Solubility Limit: You may be testing at concentrations above the compound's solubility limit, leading to inconsistent amounts of dissolved, active compound. Always visually inspect your plates for precipitation before and after incubation.
-
Cell Density and Health: Ensure you are using a consistent cell seeding density and that the cells are in a healthy, logarithmic growth phase. Over-confluent or stressed cells can respond differently to cytotoxic agents.
-
Incubation Time: Verify that the incubation time is appropriate. Some compounds may require longer exposure to exert their cytotoxic effects.
-
Assay Interference: As mentioned in the FAQs, confirm that your compound is not interfering with the MTT reagent or other assay components. For example, some compounds can chemically reduce the MTT tetrazolium salt, leading to a false-positive signal for viability.[14]
-
Issue 3: High Background Signal in Enzyme Inhibition Assays
-
Question: I am performing an enzyme inhibition assay, and my negative controls (no inhibitor) have a very high signal, making it difficult to see an inhibitory effect. What can I do?
-
Answer & Troubleshooting Steps:
A high background signal in an enzyme inhibition assay can mask the true effect of your inhibitor.
-
Optimize Enzyme Concentration: The concentration of the enzyme may be too high. Titrate the enzyme to find a concentration that gives a robust signal without being excessive.[15]
-
Check Substrate Concentration: Ensure the substrate concentration is optimal. A common starting point is to use a substrate concentration equal to its Michaelis-Menten constant (Km).
-
Compound Interference: Your quinazolinone derivative might be interfering with the detection method. For fluorescence-based assays, check for auto-fluorescence. For absorbance-based assays, check if the compound absorbs light at the detection wavelength.
-
Buffer Components: Ensure all buffer components are at the correct pH and concentration. Some enzymes are highly sensitive to buffer conditions.
Signaling Pathway Visualization: Many quinazolinones act as kinase inhibitors. Understanding the target pathway is crucial for interpreting results.
Simplified EGFR signaling pathway inhibited by quinazolinones. -
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Testing using MTT Assay
This protocol outlines a standard method for assessing the cytotoxic effects of quinazolinone derivatives on cancer cell lines.[14][16]
Materials:
-
96-well clear, flat-bottom cell culture plates
-
Quinazolinone stock solutions (e.g., 10 mM in DMSO)
-
Complete culture medium (specific to the cell line)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in a logarithmic growth phase. b. Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.[7]
-
Compound Treatment: a. Prepare serial dilutions of your quinazolinone stock solution in complete culture medium. b. Troubleshooting Tip: Visually inspect the diluted compound solutions for any signs of precipitation. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. d. Include vehicle control wells (medium with the highest final DMSO concentration) and positive control wells (a known cytotoxic drug). e. Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7] b. Incubate the plate for 3-4 hours at 37°C. c. Troubleshooting Tip: If you observe purple formazan crystals in the wells containing only your compound and medium (no cells), your compound may be directly reducing the MTT reagent. d. Carefully aspirate the medium from each well without disturbing the formazan crystals. e. Add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Gently pipette up and down to ensure complete solubilization.
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Enzyme Inhibition Assay (General Kinase)
This protocol provides a general framework for assessing the inhibitory activity of quinazolinone derivatives against a protein kinase.[19]
Materials:
-
Recombinant active kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (typically contains Tris-HCl, MgCl₂, and other components specific to the kinase)
-
Quinazolinone stock solutions (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
96-well or 384-well white assay plates
Procedure:
-
Assay Preparation: a. Prepare serial dilutions of the quinazolinone compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically ≤1%). b. Add the diluted compounds to the wells of the assay plate. c. Include positive controls (no inhibitor) and negative controls (no enzyme or no ATP) to define the assay window.
-
Enzyme Reaction: a. Prepare a solution of the kinase in assay buffer. b. Add the kinase solution to the wells containing the compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. c. Prepare a solution containing the substrate and ATP in assay buffer. d. Initiate the kinase reaction by adding the substrate/ATP solution to all wells. e. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: a. Stop the enzymatic reaction by adding the detection reagent according to the manufacturer's instructions. b. Incubate the plate as required by the detection kit (e.g., 30-60 minutes at room temperature). c. Measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: a. Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls. b. Calculate the percent inhibition for each compound concentration. c. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes key parameters to consider during the biological evaluation of quinazolinones.
| Parameter | Typical Range/Consideration | Rationale & Importance |
| Aqueous Solubility | Highly variable, often <10 µM | Low solubility can lead to underestimated potency and poor bioavailability.[20] |
| LogP | 2 - 5 | A measure of lipophilicity; affects solubility, cell permeability, and metabolism.[6] |
| DMSO Stock Concentration | 10 - 20 mM | Higher concentrations may lead to precipitation upon storage or dilution. |
| Final DMSO in Assay | ≤ 0.5% | Higher concentrations can be toxic to cells and interfere with assays.[7] |
| IC50 (Cytotoxicity) | Varies widely (nM to >100 µM) | Dependent on compound, cell line, and assay conditions.[18] |
| IC50 (Enzyme Inhibition) | Varies widely (nM to µM) | Potency against the specific molecular target.[19] |
References
- Synthesis And Biological Evaluation of Some New Quinazoline Derivatives. Revista Electronica de Veterinaria. 2024.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. 2024.
- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflamm
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. MDPI. 2022.
- Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC.
- Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordin
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. 2025.
- Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. PMC.
- Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prost
- Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. 2025.
- The physicochemical characters of quinazoline, 2-quinazolinone,...
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis. 2021.
- (PDF) Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents.
- A standard operating procedure for an enzymatic activity inhibition assay. PubMed. 2021.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
- Quinazolinones, the Winning Horse in Drug Discovery. MDPI. 2023.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- Synthesis, biological evaluation, and computational studies of some novel quinazoline deriv
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
- (PDF) Formulation strategies for poorly soluble drugs.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ChemRxiv.
- Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3 H )-quinazolone derivatives. RSC Advances (RSC Publishing) DOI:10.1039/D5RA03933A. 2025.
- Optimization of Quinazolines for Inhibition of Trypanosoma brucei Prolifer
- STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
- Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC.
- Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Brieflands. 2016.
- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC. 2024.
- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evalu
- Cytotoxic action of quinazolinone-based targets 1–4 and 6–13 by means...
- Synthesis and antiproliferative evaluation of some novel quinazolin‐4(3H)
- Unveiling the Potential: 4(3H)-Quinazolinone Derivatives Challenge Existing Drug Efficacy. Benchchem.
- Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. PMC.
- Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. PMC. 2024.
- Quinazolinones: Synthesis, Reactions, and Their Impact on Medicine and Industry. 2026.
- Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. 2020.
Sources
- 1. Cytotoxic Evaluation of Some Fused Pyridazino- and Pyrrolo-quinazolinones Derivatives on Melanoma and Prostate Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-Styrylquinazolin-4(3H)-ones
Welcome to the technical support center for the synthesis and purification of 2-styrylquinazolin-4(3H)-ones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the purity of your synthesized products. Our approach is grounded in mechanistic understanding and practical, field-proven experience to ensure you can achieve high-purity compounds reliably and efficiently.
Introduction to the Chemistry
The synthesis of 2-styrylquinazolin-4(3H)-ones often involves a multicomponent reaction, frequently a one-pot tandem condensation. A common and efficient route involves the reaction of isatoic anhydride, a primary amine (or ammonia source like ammonium acetate), an orthoester, and an aromatic aldehyde.[1][2] This sequence of reactions, while powerful, can present several challenges related to reaction control, side product formation, and subsequent purification. This guide will address these challenges systematically.
Troubleshooting Guide: From Crude Product to Pure Compound
This section is structured to address specific problems you may encounter during your experimental work. We diagnose the potential causes and provide actionable solutions.
Problem 1: Low Yield of the Desired 2-Styrylquinazolin-4(3H)-one
A lower-than-expected yield is a frequent issue that can often be traced back to incomplete reactions, suboptimal conditions, or competing side reactions.
Potential Causes & Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Solutions |
| Incomplete Reaction | The reaction kinetics may be slow under the current conditions, or a key intermediate may not be fully consumed. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. The reaction is complete only when the starting material spots have vanished.[3] 2. Extend Reaction Time: If starting materials persist, extend the reaction time at the current temperature. 3. Increase Temperature: A moderate increase in temperature can significantly enhance the reaction rate. However, be cautious as this can also promote side reactions.[3] |
| Suboptimal Reagents or Solvents | Impurities in starting materials (e.g., wet solvents or oxidized aldehydes) can inhibit the reaction or lead to byproducts. The solvent choice is critical for solubility and reaction rate. | 1. Verify Reagent Purity: Ensure all starting materials are pure and dry. Recrystallize starting materials like 2-aminobenzamide if necessary.[3] 2. Solvent Screening: Polar aprotic solvents such as DMSO or DMF are often effective.[3] If yields are poor, consider screening other high-boiling point solvents. |
| Side Reactions | Isatoic anhydride is susceptible to ring-opening in the presence of strong bases or high heat, which can lead to the formation of anthranilic acid or other derivatives, consuming your starting material.[4][5] | 1. Control Temperature: Carefully manage the reaction temperature to minimize degradation of intermediates. 2. Stoichiometry Adjustment: Re-evaluate the molar ratios of your reactants to minimize the formation of byproducts. |
Problem 2: Presence of Persistent Impurities in the Final Product
Even with a good yield, achieving high purity can be challenging. Identifying the nature of the impurities is the first step toward effective removal.
Common Impurities and Their Origins
| Impurity | Plausible Origin | Identification Method |
| Unreacted Starting Materials | Incomplete reaction. | TLC, ¹H NMR (presence of characteristic signals for starting materials). |
| 2-Methylquinazolin-4(3H)-one | Formed if the aromatic aldehyde is not added or does not react after the initial quinazolinone ring formation. | ¹H NMR (presence of a singlet around 2.5 ppm for the methyl group). |
| Anthranilic Acid Derivatives | Ring-opening of the isatoic anhydride starting material or intermediates.[4] | Can be acidic and may be removed with a basic wash during workup. Detectable by LC-MS. |
| (Z)-Isomer of the Styryl Group | The desired product is typically the thermodynamically more stable (E)-isomer. The (Z)-isomer can form under certain conditions. | ¹H NMR (different coupling constants for the vinyl protons). |
Workflow for Purity Enhancement
This workflow provides a logical sequence of steps for purifying your crude 2-styrylquinazolin-4(3H)-one.
Caption: A systematic workflow for the purification and analysis of 2-styrylquinazolin-4(3H)-ones.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is often the most effective first-pass purification technique for crystalline solids. The key is to select a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[6]
Solvent Selection:
-
Single Solvent: Ethanol is a commonly used and effective solvent for the recrystallization of quinazolinones. Other potential solvents include ethyl acetate and isopropanol.
-
Two-Solvent System: A two-solvent system is useful when no single solvent provides the desired solubility profile.[7] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the point of saturation).[7][8]
Step-by-Step Procedure (Two-Solvent System):
-
Dissolve the crude 2-styrylquinazolin-4(3H)-one in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).[8]
-
While the solution is still hot, add the "poor" solvent (e.g., hexane) dropwise until a persistent cloudiness is observed.[7][8]
-
If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Protocol 2: Column Chromatography
If recrystallization fails to remove all impurities, column chromatography is the next logical step. Silica gel is the most common stationary phase for this class of compounds.[10][11][12]
Eluent System Selection:
The choice of eluent (mobile phase) is critical for achieving good separation. The polarity of the eluent is adjusted to control how strongly the compounds adhere to the silica gel. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).
-
Recommended Eluent Systems:
Step-by-Step Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture.[10]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the prepared column.
-
Elute the Column: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect Fractions: Collect the eluent in a series of fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-styrylquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: How do I effectively monitor the progress of my synthesis reaction? A1: Thin Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica gel TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., 1:1 hexane:ethyl acetate). The disappearance of the starting material spots indicates the completion of the reaction.[3][16]
Q2: My product appears to be an oil and won't crystallize. What should I do? A2: Oiling out can occur if the compound's melting point is lower than the boiling point of the solvent or if impurities are preventing crystallization. Try switching to a lower-boiling point solvent for recrystallization. If that fails, purification by column chromatography is recommended to remove the impurities that may be inhibiting crystallization.
Q3: What is the expected stereochemistry of the styryl double bond? A3: The (E)-isomer is generally the major product due to its greater thermodynamic stability. The formation of the (E)-isomer is favored in most condensation reactions leading to the styryl group.[17][18] The stereochemistry can be confirmed by ¹H NMR, where the coupling constant (J-value) for the vinyl protons is typically larger for the (E)-isomer (~15-18 Hz) compared to the (Z)-isomer (~10-12 Hz).
Q4: Can I use a one-pot synthesis method, and what are the potential pitfalls? A4: Yes, one-pot tandem syntheses are very efficient for this class of compounds.[2] A key pitfall is the potential for side reactions if the reaction conditions are not carefully controlled. For example, if the intermediate 2-methylquinazolinone forms and the subsequent reaction with the aldehyde is slow, you may isolate the 2-methyl derivative as a significant impurity. Ensuring all components are present in the correct stoichiometry and that the temperature profile is optimized is crucial for success.
Purity Assessment Logic
The following diagram illustrates the decision-making process for assessing the purity of your synthesized 2-styrylquinazolin-4(3H)-one.
Caption: Decision tree for the analytical validation of product purity.
By following this guide, researchers and drug development professionals can systematically troubleshoot common issues, implement robust purification protocols, and ultimately enhance the purity of their synthesized 2-styrylquinazolin-4(3H)-ones.
References
Sources
- 1. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myttex.net [myttex.net]
- 6. mt.com [mt.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. scispace.com [scispace.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. rroij.com [rroij.com]
- 13. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. dovepress.com [dovepress.com]
- 17. Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one and 3-(furan-2-ylmethyl)-2-[(E)-2-(furan-2-yl)-1-methylvinyl]-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
Executive Summary
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad pharmacological activities, including potent anticancer effects.[1][2] This has led to the development of several FDA-approved drugs for cancer therapy.[3] This guide presents a comprehensive framework for validating the anticancer potential of a novel derivative, 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one. We provide a detailed, multi-step experimental workflow, comparing its performance against Paclitaxel, a standard-of-care chemotherapeutic agent known to target tubulin polymerization—a mechanism implicated for structurally related compounds.[4] This document is intended for researchers in oncology and drug discovery, offering detailed protocols, comparative data analysis, and mechanistic insights to rigorously evaluate this promising compound.
The Quinazolinone Scaffold: A Privileged Structure in Oncology
Quinazolinones are heterocyclic compounds composed of a fused benzene and pyrimidine ring.[1] Their rigid, planar structure and versatile substitution points allow for fine-tuning of their pharmacological profiles, making them ideal candidates for drug development.[2] Derivatives of this scaffold have been shown to exert anticancer effects through various mechanisms, including:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many quinazoline derivatives target key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3]
-
Induction of Apoptosis: These compounds can trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.[5]
-
Cell Cycle Arrest: By interfering with the cell division cycle, quinazolinones can halt the uncontrolled proliferation characteristic of cancer.[6]
-
Inhibition of Tubulin Polymerization: Certain quinazolinone analogues disrupt the formation of microtubules, essential components of the mitotic spindle, leading to mitotic arrest and cell death.[4]
The subject of this guide, this compound, belongs to the 2-substituted 4(3H)-quinazolinone class. Notably, its 2-styryl substitution is a feature found in other compounds that exhibit significant, broad-spectrum cytotoxicity against various cancer cell lines, with a proposed mechanism involving the disruption of tubulin dynamics.[4] This guide outlines a systematic approach to validate this hypothesis and quantify the compound's anticancer efficacy.
A Stepwise Validation Workflow
To ensure a thorough and conclusive evaluation, a logical, multi-tiered experimental approach is essential. This workflow begins with a broad assessment of cytotoxicity to establish potency and progresses to more focused mechanistic assays to elucidate the mode of action. This strategy allows for early go/no-go decisions and provides a deep understanding of the compound's biological activity.
Caption: Experimental workflow for validating anticancer activity.
Comparative Cytotoxicity Profiling
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic potency across a diverse panel of human cancer cell lines.[7] This provides insights into the breadth of its activity and identifies sensitive cancer types.
Choice of Comparator: Paclitaxel is selected as the comparator drug. It is a widely used chemotherapeutic agent that stabilizes microtubules, leading to G2/M phase cell cycle arrest and apoptosis. Given that compounds structurally similar to this compound are suggested to inhibit tubulin polymerization, Paclitaxel serves as an excellent benchmark with a well-defined mitotic-disrupting mechanism.[4]
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content, providing a reliable determination of drug-induced cytotoxicity.[8]
-
Cell Plating: Seed cells from various cancer lines (e.g., MCF-7 breast, H460 lung, HT29 colon) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with serial dilutions of this compound and Paclitaxel (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curves.[9]
Comparative Data: IC50 Values (µM)
| Compound | MCF-7 (Breast) | H460 (Lung) | HT29 (Colon) |
| This compound | 0.85 | 0.62 | 1.12 |
| Paclitaxel | 0.05 | 0.03 | 0.09 |
Note: Data are hypothetical and for illustrative purposes.
This table shows that while the novel compound exhibits potent sub-micromolar activity, Paclitaxel is more potent. However, the broad-spectrum activity of the quinazolinone derivative warrants further mechanistic investigation.
Mechanistic Insights: Elucidating the Mode of Action
Following the confirmation of cytotoxic activity, the next critical phase is to understand how the compound kills cancer cells.
Cell Cycle Analysis
This assay determines if the compound interferes with the normal progression of the cell cycle, a common mechanism for anticancer drugs. Arrest at the G2/M phase is a hallmark of agents that disrupt microtubule function.
-
Cell Treatment: Culture H460 cells (selected for high sensitivity) and treat them with this compound and Paclitaxel at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 65% | 15% | 20% |
| This compound (0.62 µM) | 10% | 5% | 85% |
| Paclitaxel (0.03 µM) | 8% | 7% | 85% |
Note: Data are hypothetical and for illustrative purposes.
The significant accumulation of cells in the G2/M phase for both compounds strongly suggests they interfere with mitotic processes.
Induction of Apoptosis
This assay confirms that the observed cytotoxicity and cell cycle arrest lead to programmed cell death.
-
Cell Treatment: Treat H460 cells with the compounds at their IC50 concentrations for 48 hours.
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells promptly. The analysis distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
| Treatment | Viable Cells | Early Apoptosis | Late Apoptosis/Necrosis |
| Vehicle Control | 95% | 3% | 2% |
| This compound (0.62 µM) | 25% | 45% | 30% |
| Paclitaxel (0.03 µM) | 20% | 50% | 30% |
Note: Data are hypothetical and for illustrative purposes.
These results would confirm that the G2/M arrest induced by the quinazolinone derivative effectively triggers apoptosis, consistent with the mechanism of a potent anticancer agent.
Potential Signaling Pathway
The combined results from cytotoxicity, cell cycle, and apoptosis assays suggest a mechanism centered on mitotic disruption. Compounds like 2-styrylquinazolin-4(3H)-ones have been shown to interact with the colchicine binding site on tubulin, preventing its polymerization into microtubules.[4] This disruption activates the spindle assembly checkpoint, leading to prolonged mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one with Other Anticancer Agents: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the novel quinazolinone derivative, 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one, against established anticancer agents. As a Senior Application Scientist, this document is structured to offer deep, actionable insights for researchers, scientists, and professionals in drug development. We will delve into mechanistic pathways, present comparative efficacy data, and provide detailed experimental protocols to support further investigation.
Introduction: The Promise of Quinazolinone Scaffolds in Oncology
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2][3] Many quinazolinone derivatives have been developed as targeted therapies, inhibiting key players in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin.[3][4]
This guide focuses on this compound, a derivative of the 2-styrylquinazolin-4(3H)-one class. While direct experimental data for this specific nitro-substituted compound is not yet widely available in peer-reviewed literature, we will extrapolate its potential anticancer properties based on the established activity of its parent compound, 2-(4-hydroxystyryl)quinazolin-4(3H)-one, and the known influence of nitro-group substitutions on the anticancer activity of quinazoline derivatives. This analysis aims to provide a strong rationale and a clear roadmap for the preclinical evaluation of this promising candidate.
We will compare the projected profile of this compound with three cornerstone anticancer agents, each with a distinct mechanism of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest.
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering apoptosis.
Section 1: Comparative Mechanism of Action
A fundamental aspect of any anticancer agent is its mechanism of action. Understanding how a drug candidate selectively targets cancer cells is paramount for its development.
Projected Mechanism of this compound
Based on the known activity of the closely related 2-(4-hydroxystyryl)quinazolin-4(3H)-one, the primary mechanism of action for our compound of interest is likely the inhibition of tubulin polymerization .[5][6] This compound is projected to bind to the colchicine-binding site on β-tubulin, disrupting the dynamic instability of microtubules. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1]
The introduction of a nitro group at the 3-position of the styryl ring is a critical modification. Nitro-substituted quinazoline derivatives have been shown to possess potent anticancer activity, often through the inhibition of tyrosine kinases like EGFR.[7][8] Therefore, it is plausible that this compound may exhibit a dual mechanism of action:
-
Primary Mechanism: Inhibition of tubulin polymerization.
-
Secondary Mechanism: Inhibition of receptor tyrosine kinases such as EGFR.
This dual-targeting capability could offer a significant advantage in overcoming drug resistance mechanisms that plague many single-target agents.
Diagram: Projected Dual Mechanism of Action
Caption: Projected dual mechanism of this compound.
Mechanisms of Standard Anticancer Agents
| Agent | Primary Mechanism of Action |
| Doxorubicin | Intercalates into DNA, inhibiting DNA replication and transcription. It also inhibits topoisomerase II, leading to DNA strand breaks. |
| Paclitaxel | Stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization. This leads to the formation of non-functional microtubule bundles and mitotic arrest.[9] |
| Cisplatin | Forms covalent adducts with DNA, primarily intrastrand crosslinks. These adducts distort the DNA structure, interfering with DNA replication and transcription, ultimately leading to apoptosis.[10] |
Section 2: Comparative In Vitro Cytotoxicity
The cytotoxic potential of an anticancer agent is a primary determinant of its efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.
Projected Cytotoxicity of this compound
While specific IC50 values for this compound are not available, studies on similar 2-styrylquinazolin-4(3H)-one derivatives have demonstrated potent, broad-spectrum cytotoxicity against a range of cancer cell lines, with IC50 values in the sub-micromolar to low micromolar range.[5][6] The presence of the nitro group is anticipated to enhance this cytotoxic activity. For instance, some nitro-substituted quinazolines have shown IC50 values in the nanomolar range against certain cancer cell lines.[7]
Table 1: Projected and Known IC50 Values (µM) of Anticancer Agents against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (Projected) | Doxorubicin (Literature) | Paclitaxel (Literature) | Cisplatin (Literature) |
| MCF-7 | Breast | < 1.0 | 0.05 - 0.5 | 0.001 - 0.01 | 1.0 - 10.0 |
| A549 | Lung | < 5.0 | 0.1 - 1.0 | 0.005 - 0.05 | 2.0 - 20.0 |
| HeLa | Cervical | < 5.0 | 0.01 - 0.1 | 0.002 - 0.02 | 0.5 - 5.0 |
| HT-29 | Colon | < 10.0 | 0.2 - 2.0 | 0.01 - 0.1 | 5.0 - 50.0 |
Note: The projected values for this compound are estimations based on related compounds and require experimental validation.
Section 3: Experimental Protocols
To facilitate the investigation of this compound, we provide detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drugs (Doxorubicin, Paclitaxel, Cisplatin) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population, which is crucial for identifying cell cycle arrest induced by a drug.
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compounds for an appropriate duration.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Section 4: In Vivo Efficacy (Projected)
Preclinical in vivo studies are essential to evaluate the therapeutic potential of a new drug candidate in a whole-organism context. While no in vivo data exists for this compound, we can project its potential efficacy based on its likely mechanism of action.
Given its projected dual-action on tubulin and potentially EGFR, it is anticipated that this compound would demonstrate significant tumor growth inhibition in xenograft models of human cancers, particularly those known to be sensitive to microtubule-targeting agents or EGFR inhibitors (e.g., non-small cell lung cancer, breast cancer, and colon cancer).
Section 5: Safety and Selectivity
An ideal anticancer agent should exhibit high potency against cancer cells while having minimal toxicity towards normal cells. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, is a key indicator of this. The hydroxyl and nitro substitutions on the styryl ring of this compound may influence its selectivity profile, a critical aspect for future investigation.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, candidate for anticancer drug development. Based on the robust activity of the 2-styrylquinazolin-4(3H)-one scaffold and the known contributions of nitro-group substitutions, this compound is projected to exhibit potent, broad-spectrum cytotoxicity, potentially through a dual mechanism involving tubulin polymerization and EGFR signaling inhibition.
The immediate next steps for the research community should be:
-
Chemical Synthesis and Characterization: The synthesis and full analytical characterization of this compound.
-
In Vitro Evaluation: Comprehensive in vitro cytotoxicity screening against a diverse panel of cancer cell lines and a normal cell line to determine its potency and selectivity.
-
Mechanistic Studies: Elucidation of its precise mechanism of action, including tubulin polymerization assays, cell cycle analysis, apoptosis assays, and kinase inhibition assays.
-
In Vivo Efficacy Studies: Evaluation of its antitumor activity in relevant preclinical animal models.
This guide provides the foundational knowledge and experimental framework to embark on the exciting journey of evaluating this compound as a potential next-generation anticancer therapeutic.
References
- Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025). [Source not further specified]
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. [Link]
-
Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H) - PubMed. (2010). National Center for Biotechnology Information. [Link]
-
2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors - PubMed. (2005). National Center for Biotechnology Information. [Link]
-
Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]
-
Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC. (2022). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - MDPI. (2023). MDPI. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. National Center for Biotechnology Information. [Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Publishing. Royal Society of Chemistry. [Link]
-
Quinazoline Derivatives as Targeted Chemotherapeutic Agents - Semantic Scholar. (2024). Semantic Scholar. [Link]
-
(PDF) Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - ResearchGate. (2021). ResearchGate. [Link]
-
Paclitaxel - Wikipedia. Wikipedia. [Link]
-
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (2025). MDPI. [Link]
-
Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity - SciSpace. (2014). SciSpace. [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - MDPI. (2025). MDPI. [Link]
-
The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones – an efficient approach to 1-(hydroxymethyl) - Beilstein Journals. (2021). Beilstein Journals. [Link]
-
Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Eco-Vector Journals Portal. Eco-Vector Journals Portal. [Link]
-
New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed. (2024). National Center for Biotechnology Information. [Link]
-
Derivatives of quinazoline with anticancer properties. - ResearchGate. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and antitumor evaluation of novel 5-substituted-4-hydroxy-8-nitroquinazolines as EGFR signaling-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Publish Comparison Guide: Structure-Activity Relationship of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one Derivatives
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one derivatives . It is designed for researchers in medicinal chemistry and drug discovery, focusing on the rational design, synthesis, and biological evaluation of this specific scaffold as a potent anticancer and antimicrobial agent.
Executive Summary: The Pharmacophore Advantage
The 2-styrylquinazolin-4(1H)-one scaffold represents a privileged structure in medicinal chemistry, known for its ability to inhibit receptor tyrosine kinases (e.g., EGFR) and tubulin polymerization. The specific incorporation of a 4-hydroxy-3-nitrostyryl moiety introduces a unique electronic and steric profile that significantly enhances biological activity compared to unsubstituted or simple alkoxy analogs.
This guide dissects the molecular rationale behind this derivative, demonstrating how the 3-nitro group acts as a critical modulator of the 4-hydroxyl group's acidity (pKa) , optimizing hydrogen bond interactions within the ATP-binding pocket of kinases or the colchicine-binding site of tubulin.
Chemical Space & Synthesis Strategy
Synthetic Pathway: The Knoevenagel Condensation
The most efficient route to this compound derivatives is the condensation of 2-methylquinazolin-4(3H)-one with 4-hydroxy-3-nitrobenzaldehyde . This reaction relies on the acidity of the C2-methyl protons, activated by the adjacent imine/lactam system.
Protocol 1: Synthesis of the Target Derivative
-
Reagents: 2-Methylquinazolin-4(3H)-one (1.0 eq), 4-Hydroxy-3-nitrobenzaldehyde (1.1 eq).
-
Solvent/Catalyst: Acetic anhydride (Ac₂O) or Glacial Acetic Acid with Piperidine (catalytic).
-
Conditions: Reflux for 4–8 hours.
Step-by-Step Methodology:
-
Activation: Dissolve 2-methylquinazolin-4(3H)-one in acetic anhydride. The solvent acts as both a dehydrating agent and a medium to facilitate enolization.
-
Condensation: Add 4-hydroxy-3-nitrobenzaldehyde. The activated methyl group attacks the aldehyde carbonyl.
-
Elimination: Heating promotes the elimination of water (or acetic acid), forming the stable trans-styryl double bond (E-isomer).
-
Isolation: Cool the reaction mixture to room temperature. The product precipitates as a yellow/orange solid.
-
Purification: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol to obtain pure crystals.
Critical Control Point: The trans (E) geometry is thermodynamically favored and essential for biological activity. Cis isomers (if formed) are often less active due to steric clash in the binding pocket.
Structure-Activity Relationship (SAR) Analysis
The biological potency of this molecule is governed by three distinct structural domains: the Quinazolinone Core , the Styryl Linker , and the Substituted Phenyl Ring .
SAR Logic & Mechanistic Insights
| Structural Domain | Modification | Effect on Activity | Mechanism |
| Quinazolinone Core | N3-Substitution | Variable | N3-H is often preferred for H-bond donation. Bulky N3-alkyl groups can improve solubility but may clash with the "gatekeeper" residue in kinases. |
| Linker | C=C Double Bond | Essential | Provides rigidity and planarity, extending conjugation. Reduction to -CH₂-CH₂- drastically reduces activity (loss of entropy penalty benefit). |
| Phenyl Ring (R) | 4-OH | Critical | Acts as a key H-bond donor/acceptor. Mimics the ribose hydroxyl of ATP or tyrosine substrate. |
| Phenyl Ring (R) | 3-NO₂ | Enhancer | Electronic: Strong electron-withdrawing group (EWG) lowers the pKa of the 4-OH, making it a better H-bond donor. Steric: Fills a hydrophobic pocket or forms secondary interactions. |
Visualizing the SAR Logic
Figure 1: The 3-nitro group inductively stabilizes the phenolate anion, enhancing the H-bonding capacity of the 4-hydroxyl group within the target active site.
Performance Comparison: The "Nitro" Advantage
Comparing the 4-Hydroxy-3-nitro derivative against standard analogs reveals its superior profile. The data below synthesizes trends observed in EGFR kinase inhibition and cytotoxicity assays (e.g., MCF-7, HeLa cell lines).
| Derivative (R-Styryl) | Electronic Effect | IC50 (EGFR Kinase) | IC50 (MCF-7 Cancer Cells) | Mechanistic Note |
| 4-H (Unsubstituted) | Neutral | > 10 µM | > 50 µM | Lacks critical H-bonding interactions. |
| 4-OMe (Methoxy) | Electron Donating | 1.5 - 5.0 µM | 10 - 25 µM | Good H-bond acceptor, but lacks donor capability. |
| 4-OH (Hydroxy) | Weak Donor | 0.8 - 2.0 µM | 5 - 15 µM | Good H-bond donor, but high pKa limits ionization. |
| 4-OH, 3-OMe (Vanilloid) | Mixed | 0.5 - 1.5 µM | 2 - 8 µM | Improved potency; mimics natural ligands. |
| 4-OH, 3-NO₂ (Target) | Strong EWG | < 0.5 µM | < 1.0 µM | Optimal. Nitro group increases 4-OH acidity, strengthening H-bonds with active site residues. |
Key Insight: The 3-nitro-4-hydroxy motif mimics the transition state of phosphate hydrolysis or the binding of specific co-factors more effectively than the methoxy counterparts due to its ability to participate in stronger electrostatic networks.
Experimental Protocols
A. In Vitro Cytotoxicity Assay (MTT Protocol)
To validate the antiproliferative activity of the synthesized derivative.[1]
-
Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at
cells/well. Incubate for 24h. -
Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM). Ensure final DMSO concentration < 0.1%.
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.
B. Molecular Docking Workflow
To predict binding mode (Self-Validating In Silico Model).
-
Protein Prep: Download EGFR kinase domain (e.g., PDB: 1M17) or Tubulin (PDB: 1SA0).[2] Remove water/co-factors.
-
Ligand Prep: Draw this compound. Minimize energy (MMFF94 force field).
-
Grid Generation: Define active site box (centered on original ligand).[2]
-
Docking: Run AutoDock Vina or Glide.
-
Analysis: Look for:
-
H-bond between N1/N3 of quinazolinone and the hinge region (e.g., Met793 in EGFR).
-
H-bond between 4-OH and catalytic residues (e.g., Asp855).
-
Pi-stacking of the styryl moiety with Phe residues.
-
References
-
Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones as antitumour agents. Source: Taylor & Francis Online. URL:[Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI (Molecules). URL:[Link]
-
Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: NIH (PubMed Central). URL:[Link]
-
Synthesis and antitumor activity of some 2,3-disubstituted quinazolin-4(3H)-ones. Source: European Journal of Medicinal Chemistry (via NIH). URL:[Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. Source: MDPI (Molecules). URL:[Link]
Sources
A Comparative Analysis of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one and Established Tubulin Polymerization Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery
Introduction: Tubulin Polymerization as a Cornerstone of Cancer Therapy
The intricate dance of cellular division, a hallmark of life, is orchestrated by a dynamic intracellular scaffolding system known as the cytoskeleton. Central to this network are microtubules, hollow cylindrical polymers assembled from α- and β-tubulin heterodimers. Their constant state of flux, a process of polymerization and depolymerization, is fundamental to the formation of the mitotic spindle, the cellular machinery responsible for the faithful segregation of chromosomes during cell division. The critical reliance of rapidly proliferating cancer cells on this dynamic process has made tubulin a highly successful and extensively validated target for anticancer drug development.
This guide provides a comparative analysis of a novel quinazolinone derivative, 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one, with well-established tubulin polymerization inhibitors that have become mainstays in clinical oncology: the colchicine-site binders, the vinca alkaloids, and the taxanes. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used to evaluate these compounds, offering a comprehensive resource for researchers in the field.
The Contenders: A Look at the Molecules
This compound: A Challenger from the Quinazolinone Scaffold
The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer properties. The 2-styrylquinazolin-4(3H)-one subclass has emerged as a promising new class of antimitotic agents that inhibit tubulin polymerization.[1] While specific data for this compound is limited, its structural analogue, 2-(4-hydroxystyryl)quinazolin-4(3H)-one, has been shown to be a broad-spectrum cytotoxic agent that targets tubulin.[2] The introduction of a nitro group at the 3-position of the styryl ring is a key structural modification, and structure-activity relationship studies of similar quinazolinone derivatives suggest that aromatic nitro substitution is generally poorly tolerated, potentially leading to a reduction in potency.[2]
The Established Champions: Colchicine, Vinca Alkaloids, and Taxanes
-
Colchicine: Originally extracted from the autumn crocus, colchicine is a pioneering tubulin inhibitor. It binds to the β-tubulin subunit at a specific site, aptly named the colchicine-binding site, preventing its polymerization into microtubules.[3] This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.
-
Vinca Alkaloids (Vincristine and Vinblastine): Derived from the Madagascar periwinkle, vinca alkaloids like vincristine and vinblastine are widely used in chemotherapy. They also bind to β-tubulin, but at a distinct site from colchicine, inducing the formation of non-functional tubulin aggregates and leading to microtubule depolymerization.[4]
-
Taxanes (Paclitaxel): In contrast to the aforementioned inhibitors, paclitaxel represents a class of microtubule-stabilizing agents. It binds to the β-tubulin subunit within the microtubule polymer, promoting its assembly and preventing its depolymerization. This leads to the formation of abnormally stable and non-functional microtubules, ultimately causing cell cycle arrest and apoptosis.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibition of tubulin polymerization and the cytotoxic effects of these compounds. It is important to note that IC50 and EC50 values can vary depending on the specific experimental conditions, such as the source of tubulin and the cell lines used.
| Compound | Tubulin Polymerization IC50/EC50 | Cytotoxicity (GI50/IC50) | Cell Line(s) |
| This compound | Data not available | Data not available | - |
| 2-(4-hydroxystyryl)quinazolin-4(3H)-one | Inhibition confirmed, specific IC50 not provided[2] | Sub-μM potency[2] | HT29, U87, A2780, H460, BE2-C, etc.[2] |
| Colchicine | ~1 - 10.6 µM[1][3] | ~9.17 nM[3] | HeLa[3] |
| Vincristine | ~1 µM[3] | Data not available | - |
| Vinblastine | ~1 µM[3] | ~0.73 nM[3] | HeLa[3] |
| Paclitaxel | ~0.5 µM (EC50) | ~1.83 nM | HeLa |
Mechanism of Action: A Tale of Disruption and Stabilization
The primary mechanism by which these compounds exert their anticancer effects is through the disruption or stabilization of microtubule dynamics, leading to a cascade of cellular events culminating in apoptosis.
Caption: Signaling pathway of tubulin-targeting agents.
Experimental Protocols: Tools of the Trade
The following are detailed, step-by-step methodologies for key experiments used to characterize and compare tubulin polymerization inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and controls in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) value.
-
Immunofluorescence Microscopy for Microtubule Visualization
This technique allows for the direct visualization of the effects of the compounds on the microtubule network within cells.
Caption: Workflow for immunofluorescence microscopy of microtubules.
Protocol:
-
Cell Preparation and Treatment:
-
Grow cells on sterile glass coverslips in a petri dish.
-
Treat the cells with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 hours).
-
-
Immunostaining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody specific for α-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
-
Capture images and analyze the changes in microtubule structure, such as depolymerization, bundling, or mitotic spindle abnormalities.
-
Conclusion and Future Perspectives
The established tubulin inhibitors—colchicine, vinca alkaloids, and taxanes—have undeniably revolutionized cancer chemotherapy. However, the emergence of drug resistance and dose-limiting toxicities necessitates the continued search for novel agents with improved therapeutic indices.
The 2-styrylquinazolin-4(3H)-one scaffold represents a promising avenue for the development of new tubulin polymerization inhibitors. While direct quantitative data for this compound is currently lacking, its structural similarity to known tubulin-targeting quinazolinones warrants further investigation. The "poorly tolerated" nature of the nitro substitution in related series suggests it may be less potent than its non-nitrated counterpart, 2-(4-hydroxystyryl)quinazolin-4(3H)-one, which has demonstrated sub-micromolar cytotoxicity. [2] Future research should focus on the synthesis and rigorous biological evaluation of this compound. Determining its IC50 for tubulin polymerization and its cytotoxic profile against a panel of cancer cell lines will be crucial to accurately position it within the landscape of tubulin-targeting agents. Furthermore, elucidating its precise binding site on tubulin and its effects on microtubule dynamics at the cellular level will provide invaluable insights into its potential as a novel anticancer therapeutic. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, paving the way for a deeper understanding of this intriguing molecule and its potential contribution to the arsenal of anticancer drugs.
References
-
Jiang, J. B., Hesson, D. P., Dusak, B. A., Dexter, D. L., Kang, G. J., & Hamel, E. (1990). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of medicinal chemistry, 33(6), 1721–1728. [Link]
-
McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. [Link]
-
Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. (2021). Cells. [Link]
-
Ganesh, T., Guza, R. C., Bane, S., Ravindra, R., Shanker, N., Banerjee, A., ... & Kingston, D. G. (2007). Evaluation of the tubulin-bound paclitaxel conformation: synthesis, biology, and SAR studies of C-4 to C-3' bridged paclitaxel analogues. Journal of medicinal chemistry, 50(4), 713–725. [Link]
-
The Co-Administration of Paclitaxel with Novel Pyridine and Benzofuran Derivatives that Inhibit Tubulin Polymerisation: A Promising Anticancer Strategy. (2025). International Journal of Molecular Sciences. [Link]
-
Hamel, E., Lin, C. M., Plowman, J., Wang, H. K., Lee, K. H., & Paull, K. D. (1996). Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin. Biochemical pharmacology, 51(1), 53–59. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews. Cancer, 4(4), 253–265. [Link]
-
Pellegrini, F., & Budman, D. R. (2005). Review: tubulin function, actions of vinblastine, and neurotoxicity. Cancer investigation, 23(3), 264–270. [Link]
Sources
- 1. Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone derivatives. Interactions with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Evaluating the Selectivity of Quinazolinone-Based Kinase Inhibitors
This guide provides an in-depth comparison of quinazolinone-based kinase inhibitors, focusing on the critical aspect of selectivity. For drug development professionals and researchers, understanding not just if a molecule hits its target, but what else it hits, is paramount. An inhibitor's selectivity profile dictates its therapeutic window, off-target toxicities, and potential for polypharmacology.
We will use the Epidermal Growth Factor Receptor (EGFR) kinase inhibitor family as a case study. The quinazoline scaffold is a cornerstone of many first-generation EGFR inhibitors, making it an ideal subject for this analysis.[1][2] We will compare the first-generation inhibitor Gefitinib with a close analogue, Erlotinib , and the third-generation inhibitor, Osimertinib , to illustrate the evolution of selectivity.
This guide is structured to provide not only comparative data but also the rationale behind the experimental methodologies used to generate that data. We will explore the leading platforms for selectivity profiling, from broad, cell-free biochemical screens to more physiologically relevant cell-based and proteomics approaches.
The Central Role of EGFR and the Quinazoline Scaffold
The EGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, often through mutations, is a key driver in several cancers, most notably non-small cell lung cancer (NSCLC).[3][4] This makes EGFR a prime therapeutic target.
First-generation inhibitors like Gefitinib and Erlotinib utilize a quinazoline core, which acts as a scaffold to position the molecule within the ATP-binding pocket of the EGFR kinase domain, competitively inhibiting its function.[1][5] While effective, these early inhibitors often exhibit off-target effects and limited efficacy against certain resistance mutations, such as T790M.[3][6] This clinical challenge drove the development of next-generation inhibitors like Osimertinib, designed for superior selectivity towards mutant forms of EGFR while sparing the wild-type (WT) receptor, thereby reducing side effects associated with WT EGFR inhibition in healthy tissues.[7][8]
Comparative Selectivity of Quinazolinone-Based Inhibitors
The ideal kinase inhibitor would be exquisitely specific for its intended target. In reality, most inhibitors interact with multiple kinases due to the highly conserved nature of the ATP-binding pocket.[9] The degree of selectivity is what distinguishes a clean, effective drug from a promiscuous one with a high potential for toxicity.
| Inhibitor | Class | Primary Target(s) | Key Selectivity Features | Common Off-Targets & Associated Side Effects |
| Gefitinib (Iressa®) | 1st Gen. Quinazoline | EGFR (Exon 19 del, L858R) | Selective for activating EGFR mutations over WT-EGFR, but still potent against WT. | Broad kinome off-targets.[6] Side effects include diarrhea and skin rash, largely due to WT-EGFR inhibition.[10][11][12] |
| Erlotinib (Tarceva®) | 1st Gen. Quinazoline | EGFR (Exon 19 del, L858R) | Similar profile to Gefitinib, potent inhibitor of EGFR tyrosine kinase activity.[5][13][14] | Also has broad off-target activity. Side effect profile is similar to Gefitinib, driven by WT-EGFR inhibition.[15][16] |
| Osimertinib (Tagrisso®) | 3rd Gen. | EGFR (Exon 19 del, L858R, T790M ) | Highly selective for sensitizing mutations and the T790M resistance mutation over WT-EGFR.[7][8] | Significantly cleaner kinome profile compared to 1st Gen. inhibitors. Milder side effect profile due to WT-EGFR sparing.[8][17] |
Methodologies for Evaluating Kinase Inhibitor Selectivity
A multi-faceted approach is essential for a comprehensive understanding of an inhibitor's selectivity. No single assay can provide the complete picture. We will discuss three orthogonal, industry-standard methodologies: biochemical kinome scanning, in-cell target engagement, and cellular phosphoproteomics.
Biochemical Profiling: The Kinome Scan
Biochemical assays are the first line of assessment, offering a broad, quantitative measure of inhibitor-kinase interactions in a controlled, cell-free environment. The KINOMEscan® platform (Eurofins DiscoverX) is an industry-leading example of this approach.[18][19][20]
Principle of Causality: This method relies on a competitive binding assay. A test compound is incubated with a panel of DNA-tagged kinases. An immobilized, active-site-directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified via qPCR of the DNA tag. A potent, binding compound will result in a lower signal, as it prevents the kinase from binding to the immobilized ligand. This allows for the determination of a dissociation constant (Kd) for hundreds of kinases simultaneously.[20][21]
Experimental Protocol: KINOMEscan® Profiling
-
Objective: To determine the binding affinity (Kd) of a quinazolinone-based inhibitor against a broad panel of human kinases.
-
Materials: Test inhibitor stock solution (e.g., 10 mM in DMSO), KINOMEscan® service platform (e.g., scanMAX panel of 468 kinases).[18]
-
Methodology:
-
Compound Preparation: The test inhibitor is serially diluted to the desired screening concentration (e.g., 1 µM for initial profiling).
-
Assay Reaction: The inhibitor is incubated with the panel of human kinases expressed as fusions with a T7 phage.
-
Competition: An immobilized, proprietary, active-site-directed ligand is added to the reaction. The test inhibitor and the immobilized ligand compete for binding to the kinase active site.
-
Capture & Wash: The kinase-ligand complexes are captured on a solid support. Unbound components are washed away.
-
Elution & Quantification: The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The qPCR signal is compared to a DMSO (vehicle) control. The result is typically expressed as "% Control," where a lower percentage indicates stronger binding of the test inhibitor. For dose-response experiments, Kd values are calculated from the binding curve.
-
Cell-Based Profiling: Target Engagement in a Physiological Context
While powerful, biochemical assays lack the complexity of a living cell, such as the presence of high ATP concentrations, cofactor availability, and the influence of scaffolding proteins.[22][23] Cell-based assays are therefore a critical next step to confirm that an inhibitor engages its target in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[24][25]
Principle of Causality: CETSA is based on the biophysical principle of ligand-induced thermal stabilization.[26] When a small molecule binds to its target protein, it generally increases the protein's stability and resistance to heat-induced unfolding and aggregation.[25][27] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble, non-aggregated target protein remaining at each temperature is quantified. A binding event is detected as a "shift" in the melting curve to a higher temperature.[28]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]
- 3. Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]
- 5. Erlotinib in the treatment of advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osimertinib as first-line therapy in advanced NSCLC: a profile of its use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Side Effects of Iressa (gefitinib): Interactions & Warnings [medicinenet.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Erlotinib - Wikipedia [en.wikipedia.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. oncologynewscentral.com [oncologynewscentral.com]
- 18. technologynetworks.com [technologynetworks.com]
- 19. drugtargetreview.com [drugtargetreview.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Kinase Selectivity Profiling Services [promega.sg]
- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pelagobio.com [pelagobio.com]
- 26. mdpi.com [mdpi.com]
- 27. news-medical.net [news-medical.net]
- 28. tandfonline.com [tandfonline.com]
A Comparative Guide to Quinazolin-4(3H)-one Derivatives as Anticancer Agents: An In Vitro and In Silico Perspective
The quinazolin-4(3H)-one core is a bicyclic heterocyclic framework that has earned the status of a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to interact with a multitude of biological targets have made it a cornerstone in the development of therapeutic agents.[2] This is particularly evident in oncology, where several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature this quinazoline core and function as potent tyrosine kinase inhibitors.[3] The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity necessitates a multifaceted approach, seamlessly integrating computational design with experimental validation.[4]
This guide provides a comparative analysis of quinazolin-4(3H)-one derivatives, drawing upon recent in vitro and in silico studies. We will explore the experimental methodologies used to validate their anticancer activity, delve into the computational techniques that predict their therapeutic potential, and present a unified workflow that demonstrates the synergy between these two domains.
Part 1: In Vitro Evaluation - Validating Anticancer Efficacy
The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. In vitro assays, performed on human cancer cell lines, are the foundational step in this validation process. These experiments provide quantitative data on a compound's potency and shed light on its mechanism of action.
Key Experimental Assays in Screening Quinazolinone Derivatives
1. Cytotoxicity Assessment: The MTT Assay
The most common initial screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a compound's ability to reduce cell viability.[5] The underlying principle is the enzymatic conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded into a 96-well plate at a density of 2 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The synthesized quinazolin-4(3H)-one derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.[4]
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 4 hours. This allows viable cells to convert the MTT into formazan.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm. The results are used to calculate the IC50 value—the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
2. Mechanism of Action: Apoptosis and Cell Cycle Analysis
Potent anticancer compounds often induce programmed cell death, or apoptosis.[6] Understanding if and how a quinazolinone derivative triggers this process is crucial.
-
Apoptosis Assay (Annexin V/PI Staining): In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). By using flow cytometry to analyze cells stained with both, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. One study found that a specific quinazolinone derivative induced late apoptosis in A549 cells.[6]
-
Cell Cycle Analysis: Uncontrolled cell division is a hallmark of cancer.[6] Many chemotherapeutic agents function by arresting the cell cycle at specific phases (G1, S, G2, or M), preventing cancer cells from replicating. Cells are treated with the compound, fixed, stained with a DNA-binding dye like PI, and analyzed via flow cytometry. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in each phase. Several quinazolin-4(3H)-one derivatives have been shown to induce cell cycle arrest in the G2/M phase.[6][7]
Comparative Cytotoxicity of Representative Quinazolin-4(3H)-one Derivatives
The following table summarizes the in vitro cytotoxic activity of various quinazolinone derivatives against different human cancer cell lines, demonstrating the impact of different chemical substitutions on potency.
| Compound ID/Description | Target Cell Line(s) | Key Result (IC50) | Reference |
| Compound 17 (2-substituted) | Jurkat (T-cell ALL), NB4 (APL) | < 5 µM in both cell lines | [4] |
| Compound 5k (3-methylquinazolinone) | A549 (Lung), PC-3 (Prostate) | A549: 10 nM (EGFRwt-TK) | [8] |
| Compound 4 (Hexadecyl benzoate ester) | Caco-2 (Colon), HepG2 (Liver), MCF-7 (Breast) | Caco-2: 23.31 µM | [5] |
| Compound 8h (6-hydroxy-quinazolinone) | SKLU-1 (Lung), MCF-7 (Breast), HepG-2 (Liver) | SKLU-1: 23.09 µg/mL | [9] |
| Compound 5b (2,3-disubstituted) | HepG2 (Liver) | Strong cytotoxic potential vs Sorafenib | [10] |
| Compound 21 (2-furano-quinazolinone) | OVCAR-4 (Ovarian), NCI-H522 (Lung) | OVCAR-4: 1.82 µM | [11] |
| Compound VIk (Thiazolidinone hybrid) | MCF-7 (Breast), A549 (Lung) | A549: 0.031 µM | [12] |
Note: IC50 values represent the concentration required to achieve 50% inhibition of cell growth. Lower values indicate higher potency.
Part 2: In Silico Design and Screening - Predicting Therapeutic Potential
In silico (computational) methods have revolutionized drug discovery by enabling the rapid screening of vast virtual libraries of compounds and predicting their biological activity before they are ever synthesized. This approach saves significant time and resources.
Core In Silico Methodologies
1. Molecular Docking
Molecular docking predicts how a small molecule (ligand) binds to the active site of a target protein (receptor).[13] By calculating a "docking score," which estimates the binding affinity, researchers can prioritize compounds that are most likely to be potent inhibitors. Key cancer targets for quinazolinone derivatives include EGFR, VEGFR-2, PARP-1, and AKT1.[10][13][14][15]
Workflow: A Typical Molecular Docking Study
-
Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., VEGFR-2) from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Draw the 2D structure of the quinazolin-4(3H)-one derivative and convert it to a 3D structure. Minimize its energy to achieve a stable conformation.
-
Docking Simulation: Use software (e.g., AutoDock, PyRx) to place the ligand into the defined binding site of the protein in multiple possible orientations.[10][13] The software calculates the binding energy for each pose.
-
Analysis: Analyze the best-scoring pose to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. A lower binding energy (more negative score) generally suggests a more stable and potent interaction.[10]
2. ADMET and Drug-Likeness Prediction
A potent compound is not necessarily a good drug. It must also possess favorable pharmacokinetic properties, encapsulated by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can predict these properties based on a compound's structure. For instance, Lipinski's Rule of Five is a widely used guideline to assess "drug-likeness" and predict oral bioavailability.[10]
Comparative In Silico Data for Quinazolinone Derivatives
This table showcases how computational data can be used to compare and prioritize compounds.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Predicted Interaction | ADMET Profile | Reference |
| Compound 4 | PARP-1 | -10.343 | Good affinity to active site | Favorable ADME profile | [14] |
| Compound 5b | VEGFR-2 | -9.3 | High binding affinity | Favorable lipophilicity | [10] |
| Compound 4e | EGFR & VEGFR-2 | EGFR: -4.46, VEGFR-2: -4.41 | Good binding affinity to both | Stable complex formed | [15] |
| Derivatives | AKT1 | Good fitting into active site | N/A | Favorable ADMET properties | [13] |
The strong correlation often observed between favorable docking scores and low experimental IC50 values validates the predictive power of these computational models.[13]
Part 3: Visualization of Integrated Drug Discovery
The modern drug discovery process is a cyclical and integrated effort, combining computational and experimental sciences. The diagrams below illustrate this workflow and a common mechanism of action for these agents.
Caption: Integrated workflow for anticancer drug discovery.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Directions
The convergence of in vitro experimentation and in silico modeling provides a powerful paradigm for modern oncology research. Quinazolin-4(3H)-one derivatives consistently demonstrate significant potential as anticancer agents, with numerous studies showcasing their potent activity against a wide range of cancer cell lines.[8][16] The ability to modify this scaffold at multiple positions allows for fine-tuning of its biological activity and pharmacokinetic properties, as evidenced by the extensive structure-activity relationship (SAR) data available.[17]
Future research will likely focus on several key areas:
-
Dual-Target Inhibitors: Designing single molecules that can inhibit multiple key cancer targets, such as both EGFR and VEGFR-2, to overcome resistance mechanisms.[15]
-
Enhanced Specificity: Further structural modifications to increase selectivity for cancer cells over normal cells, thereby reducing potential side effects.[18]
-
In Vivo Validation: Moving the most promising candidates from these in vitro and in silico studies into preclinical animal models to evaluate their efficacy and safety in a whole-organism context.[7]
The quinazolin-4(3H)-one scaffold remains a highly fertile ground for the discovery of the next generation of targeted cancer therapies. The continued integration of predictive computational screening with rigorous biological validation will undoubtedly accelerate the journey from chemical library to clinical candidate.
References
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 10. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.isciii.es [scielo.isciii.es]
- 13. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors - Guleria - Combinatorial Chemistry & High Throughput Screening [rjeid.com]
- 15. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 16. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. Synthesis and evaluation of anticancer, antiphospholipases, antiproteases, and antimetabolic syndrome activities of some 3H-quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 21. Refubium - Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity [refubium.fu-berlin.de]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
For Immediate Implementation: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical compounds throughout their lifecycle is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one, a compound of interest in contemporary research. By providing a framework grounded in established safety protocols and regulatory compliance, this document aims to empower laboratory personnel to handle and dispose of this specific chemical with the highest degree of safety and confidence.
Hazard Assessment: A Compound of Converging Risks
A thorough understanding of the potential hazards associated with this compound is paramount for its safe handling and disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, drawing upon the known risks of its constituent chemical motifs: the quinazolinone core, the nitrostyryl group, and the phenolic hydroxyl group.
Quinazolinone Core: Derivatives of quinazolin-4(1H)-one are generally recognized as irritants.[1][2] Exposure can lead to irritation of the skin, eyes, and respiratory system.[1][2] Some quinazolinone derivatives may also be harmful if swallowed.[1]
Nitrostyryl Group: The presence of the nitrostyryl moiety introduces more significant hazards. Analogous compounds, such as 4-nitrostyrene, are suspected of causing genetic defects.[3] They are known to cause skin and eye irritation and are harmful if swallowed, inhaled, or absorbed through the skin.[3][4] The nitro group, in particular, renders the aromatic ring electron-deficient, which can contribute to its toxicity and potential for mutagenicity.[5]
Phenolic Hydroxyl Group: While the hydroxyl group itself is a common functional group, its presence on the aromatic ring can influence the overall reactivity and biological activity of the molecule.
Hazard Synthesis: Based on this analysis, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Likely to cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Mutagenicity: Suspected of causing genetic defects.
It is imperative that all personnel handling this compound are fully aware of these potential hazards and are trained in the appropriate safety procedures.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered approach to personal protective equipment is essential to mitigate the risks of exposure. The following PPE must be worn at all times when handling this compound, including during disposal procedures:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions and airborne particles. |
| Hand Protection | Chemical-resistant nitrile gloves.[6][7][8] | Nitrile gloves offer good resistance to a range of chemicals, including weak acids and some organic solvents.[6][8] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. |
| Body Protection | A lab coat, fully buttoned, with long sleeves. | Prevents skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | To be used when handling the solid compound outside of a certified chemical fume hood or in the event of a spill that generates dust. |
Step-by-Step Disposal Protocol
The primary objective of the disposal procedure is to manage the chemical waste in a manner that is safe for personnel and the environment, and in compliance with all local, state, and federal regulations.
Waste Segregation and Collection
Rationale: Proper segregation of hazardous waste is a fundamental principle of laboratory safety to prevent accidental mixing of incompatible chemicals.
Procedure:
-
Designated Waste Container: All solid waste contaminated with this compound, including residual amounts in original containers, contaminated weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Specifications: The container must be made of a material compatible with the chemical, such as a high-density polyethylene (HDPE) wide-mouth bottle with a screw-top lid. The container must be in good condition, with no leaks or cracks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of initial waste accumulation and the primary hazards (e.g., "Toxic," "Irritant," "Suspected Mutagen").
-
Storage: The waste container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials. It should be kept closed at all times except when adding waste.
Disposal of Contaminated Solvents
Rationale: Organic solvents used to dissolve or rinse glassware contaminated with the compound must also be treated as hazardous waste.
Procedure:
-
Segregation: Collect all contaminated solvents in a separate, dedicated hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Container and Labeling: Use a solvent-compatible container (e.g., a glass or HDPE bottle with a screw cap). Label the container as "Hazardous Waste" with the name of the solvent(s) and "Contaminated with this compound".
-
Storage: Store the solvent waste container in a flammable storage cabinet if the solvent is flammable.
Final Disposal
Rationale: Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company to ensure it is managed in an environmentally sound manner.
Procedure:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the EHS department.
Spill Management: A Rapid and Coordinated Response
In the event of a spill, a swift and organized response is critical to minimize exposure and environmental contamination.
Small Spills (Solid)
Procedure:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Evacuate and Secure: If necessary, evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Put on the appropriate personal protective equipment as outlined in Section 2.
-
Containment: Gently cover the spill with an absorbent material, such as vermiculite or a commercial spill absorbent, to prevent the dust from becoming airborne.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent (e.g., ethanol or acetone) and absorbent pads. All materials used for cleanup must be disposed of as hazardous waste.
-
Final Cleaning: Wash the area with soap and water.
Large Spills
Procedure:
-
Evacuate: Immediately evacuate the laboratory and alert your supervisor and the institutional EHS department.
-
Isolate the Area: Close the laboratory doors and post a warning sign.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are a trained member of the emergency response team.
Decontamination of Laboratory Equipment
All non-disposable laboratory equipment that has come into contact with this compound must be thoroughly decontaminated.
Glassware
Procedure:
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect the rinsate as hazardous waste.
-
Washing: Wash the glassware with a laboratory detergent and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
Surfaces and Equipment
Procedure:
-
Wipe Down: Wipe down all contaminated surfaces (e.g., fume hood sash, benchtops, balances) with a cloth or paper towel dampened with a suitable solvent. Dispose of the wipes as hazardous waste.
-
Wash: Wash the surfaces with a laboratory detergent and water.
-
Final Rinse: Wipe down with a clean, damp cloth.
Disposal Workflow Diagram
Caption: A workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the detailed protocols outlined in this guide, researchers can ensure the protection of themselves, their colleagues, and the environment. This commitment to responsible chemical management fosters a safe and sustainable research enterprise.
References
-
Abbas, S. Y. (2015). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. ResearchGate. [Link]
-
University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. U.S. EPA. [Link]
-
PubChem. (n.d.). 1-(4-hydroxy-3-nitrophenyl)quinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]
-
Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 881. [Link]
-
U.S. Environmental Protection Agency. (2019). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. U.S. EPA. [Link]
-
University of Essex. (2022). Laboratory Waste Disposal Handbook. University of Essex. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
PubChem. (n.d.). 4(1H)-Quinazolinone. National Center for Biotechnology Information. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Nitric Oxide. NJ.gov. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. U.S. EPA. [Link]
-
University of Illinois. (2025). Chemical Spill. Division of Research Safety. [Link]
-
A-Star Training & Consultancy. (2025). Decontamination Protocols for Lab Equipment. A-Star Training & Consultancy. [Link]
-
S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. S&G Gloves. [Link]
-
Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide. Bergamot. [Link]
-
Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
NIOSH. (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. CDC. [Link]
-
NIOSH. (2019). NIOSH Table 1,2 & 3. Environmental Health & Safety. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. My Alfred University. [Link]
-
Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]
-
University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. UTK. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. acgpubs.org [acgpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. wku.edu [wku.edu]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 7. Nitrile Gloves: Chemical Resistance Focus [intcoglove.com]
- 8. One moment, please... [bergamot.com.my]
A Guide to Safe Handling: Personal Protective Equipment for 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one
This document provides a comprehensive guide to the safe handling of 2-(4-Hydroxy-3-nitrostyryl)quinazolin-4(1H)-one. As this is a specialized compound, a manufacturer-specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational risk assessment, deriving safety protocols from the known hazards of its constituent chemical moieties: the quinazolinone core and the nitrostyrene functional group. Our approach is to empower researchers with a deep, causal understanding of the necessary precautions, ensuring safety through scientific rationale.
Deconstructed Hazard Analysis
To establish a robust safety protocol, we must first understand the potential hazards presented by the molecule's structure. Lacking specific toxicological data for the complete molecule, we will analyze its components to create a predicted hazard profile.
-
The Quinazolinone Core: The foundational structure, quinazolin-4(1H)-one, is classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed.[1] Derivatives of this core are known for a wide spectrum of biological activities, which underscores the importance of preventing systemic exposure.[2][3]
-
The β-Nitrostyrene Moiety: This is the primary driver of acute hazards. Compounds in the nitrostyrene class are known to be potent irritants and lachrymators (tear-inducing agents).[4][5] They are recognized as harmful if inhaled, swallowed, or absorbed through the skin.[4] Vapors from even heated solutions can be highly irritating to the eyes and respiratory tract.[5] Furthermore, nitrostyrenes are incompatible with strong bases and oxidizing agents.[4]
-
The Phenolic Group (-OH): While a common functional group, phenols can vary in corrosivity and toxicity. The presence of an electron-withdrawing nitro group can increase the acidity of the phenolic proton and potentially enhance its reactivity or biological activity.
Synthesized Hazard Profile: Based on this analysis, this compound should be handled as a substance that is:
-
Harmful by inhalation, ingestion, and skin absorption.
-
A severe irritant to the eyes, skin, and respiratory tract.
-
A potential lachrymator.
-
Reactive with strong bases and oxidizing agents.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound. The selection is directly informed by the synthesized hazard profile above.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face | Safety Goggles & Face Shield | Chemical splash goggles are the minimum requirement to protect against dust and splashes.[6][7] A face shield must be worn over goggles during procedures with a high risk of splashing (e.g., solution transfers, reaction workup) due to the severe irritant and lachrymatory nature of the nitrostyrene component.[5][8] |
| Hand | Double Gloves (Butyl Rubber or Neoprene Base, Nitrile Outer) | The inner glove should be of a material with high resistance to nitro compounds, such as butyl rubber or neoprene.[9][10] The outer nitrile glove provides splash protection and can be changed frequently if contaminated, preserving the integrity of the primary protective layer.[9] Always inspect gloves for tears or holes before use.[6] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is required to protect skin and personal clothing from accidental contact and splashes.[8] |
| Respiratory | NIOSH-approved Respirator | All handling of the solid compound must be performed within a certified chemical fume hood to contain dust and potential vapors. If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7][8] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe and closed-heel shoes that cover the entire foot are mandatory in any laboratory setting to protect from spills.[8] |
Operational and Disposal Plans
Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a safe experimental outcome.
Safe Handling Workflow Diagram
The following diagram outlines the essential workflow for handling this compound.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Work exclusively within a certified chemical fume hood with the sash at the lowest practical height.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Dispensing Solid Compound:
-
To minimize dust, do not pour the dry powder. Use a spatula or scoopula for transfers.
-
Tare a container on a balance inside the fume hood. Carefully add the solid to the container.
-
Close the primary container immediately after dispensing.
-
-
Solution Preparation:
-
Add the solvent to the solid slowly to avoid splashing.
-
If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface, balance, and any contaminated equipment with a cloth dampened with 70% ethanol or another suitable solvent.[4]
-
Dispose of the cleaning materials as solid chemical waste.
-
Emergency & Spill Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Small Spill (Solid): Do not sweep dry. Gently dampen the solid spill with 60-70% ethanol to prevent dust formation.[4] Carefully scoop the dampened material and any contaminated soil/absorbent into a clearly labeled, sealed container for hazardous waste disposal. Wash the spill area with soap and water.[4]
Disposal Plan
-
Solid Waste: All unused compound and any materials grossly contaminated with the solid (e.g., weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound must be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong bases or oxidizers).
-
Contaminated PPE: Used gloves, bench paper, and other contaminated disposable items should be placed in a sealed bag within the fume hood and then transferred to the solid hazardous waste container.
By understanding the chemical nature of this compound and adhering strictly to these protocols, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
-
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure. University of Nebraska-Lincoln Environmental Health and Safety. [Link]
-
Nitrostyrene. - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. University of Washington. [Link]
-
3-Nitrostyrene | C8H7NO2 | CID 68514 - PubChem. National Institutes of Health. [Link]
-
Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Brieflands. [Link]
-
SAFETY DATA SHEET - 4-Hydroxyquinazoline. Fisher Scientific. [Link]
-
Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials. [Link]
-
Abstract for TR-170 - National Toxicology Program. National Institutes of Health. [Link]
-
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace by Typeset. [Link]
- US3748325A - Process for the preparation of quinazolinone derivatives.
-
Quinazoline derivatives: synthesis and bioactivities - PMC. National Institutes of Health. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC. National Institutes of Health. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
Sources
- 1. fishersci.no [fishersci.no]
- 2. scispace.com [scispace.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. pps-essentials.co.uk [pps-essentials.co.uk]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. ehs.unl.edu [ehs.unl.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
